molecular formula C11H23NO B13216231 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL

1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL

Cat. No.: B13216231
M. Wt: 185.31 g/mol
InChI Key: IWCHUZPVSZIRLZ-UHFFFAOYSA-N
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Description

1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol is a chiral amino-alcohol building block of interest in medicinal chemistry and pharmaceutical research. Compounds featuring both amino and hydroxyl functional groups on alicyclic and alkyl chains are frequently employed as critical synthetic intermediates in drug discovery efforts . The stereochemistry of the molecule makes it a potential candidate for developing chiral ligands or catalysts in asymmetric synthesis. This scaffold is structurally similar to compounds investigated as potential inhibitors for protein targets such as the SARS-CoV-2 NSP3 macrodomain (Mac1), where amino-alcohol motifs can offer improved membrane permeability compared to carboxylic acid-containing analogs . As a research chemical, it is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new bioactive molecules . The compound is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications and is strictly not for human consumption.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol

InChI

InChI=1S/C11H23NO/c1-3-10(8-12)11(13)6-4-5-9(2)7-11/h9-10,13H,3-8,12H2,1-2H3

InChI Key

IWCHUZPVSZIRLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C1(CCCC(C1)C)O

Origin of Product

United States

Foundational & Exploratory

1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol

Executive Summary: This document provides a comprehensive technical overview of the chemical compound 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol. As a molecule incorporating a substituted cyclohexane scaffold with a 1,2-amino alcohol side chain, it represents a structure of significant interest to researchers in medicinal chemistry and drug development. This guide delineates its chemical structure, stereochemical complexity, and physicochemical properties based on available data. In the absence of published specific synthetic procedures, this paper proposes logical and robust synthetic strategies grounded in established organic chemistry principles. Furthermore, a detailed predictive analysis of its spectroscopic characteristics (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is provided to aid in its identification and characterization. The guide concludes with a discussion of its potential pharmacological significance, drawing parallels with structurally related bioactive compounds.

Introduction

The amino alcohol functional group is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1] Its presence is often critical for biological activity, contributing to hydrogen bonding interactions with protein targets and influencing physicochemical properties such as solubility. When incorporated into a conformationally restricted framework like a cyclohexane ring, the spatial arrangement of the amino and hydroxyl groups can be precisely controlled, which is paramount for achieving receptor selectivity and optimizing pharmacodynamic and pharmacokinetic profiles.

1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol (CAS No. 1558704-26-9) is a molecule that embodies this design philosophy.[2][3] It combines a tertiary alcohol on a 3-methylcyclohexane ring with a 1-aminobutan-2-yl side chain. This specific arrangement presents multiple stereocenters, offering a rich stereochemical landscape for exploration in drug discovery programs. This guide serves as a foundational document for scientists investigating this molecule or similar chemical entities.

Chemical Structure and Physicochemical Properties

The definitive structure of the molecule is defined by a 3-methylcyclohexanol core with a 1-aminobutan-2-yl group attached at the C1 position, which also bears the hydroxyl group.

Caption: 2D structure of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 1558704-26-9[2][3]
Molecular Formula C₁₁H₂₃NO[4]
Molecular Weight 185.31 g/mol [2][3][4]
Synonym 1-[1-(aminomethyl)propyl]-3-methylcyclohexanol[2][3]
InChI Key IWCHUZPVSZIRLZ-UHFFFAOYSA-N[2][3]
Topological Polar Surface Area (TPSA) 46.25 Ų (Predicted)[4][5]
logP 1.9125 (Predicted)[4]

Stereochemistry: The Basis of Selectivity

A critical aspect of 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol is its stereochemical complexity. The structure contains three chiral centers, leading to the possibility of 2³ = 8 stereoisomers (four pairs of enantiomers).

G Target Target Molecule 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol Disconnection1 C-C Bond Formation (Retrosynthetic Step) Target->Disconnection1 Precursor1 Precursor A: 3-Methylcyclohexanone Disconnection1->Precursor1 Precursor2 Precursor B: (1-Aminobutan-2-yl)metal Reagent (or synthetic equivalent) Disconnection1->Precursor2 Simplification Functional Group Interconversion (FGI) Precursor2->Simplification SimplerPrecursor Simpler Reagent: 2-Bromobutanamide (Protected Amine) Simplification->SimplerPrecursor

Caption: Retrosynthetic analysis via Grignard-type reaction.

Proposed Forward Synthesis: Grignard Addition

This protocol outlines a plausible, multi-step synthesis based on the retrosynthetic analysis. The key step is a Grignard reaction, a powerful tool for carbon-carbon bond formation.

Step 1: Preparation of the Grignard Reagent from a Protected Precursor

  • Rationale: The free amine and subsequent alcohol in the side-chain precursor are incompatible with Grignard reagent formation. Therefore, a protected starting material, such as N-protected 2-bromobutanamine, is required. The bromine provides the handle for magnesium insertion.

  • Protect the amino group of a suitable butanamine precursor (e.g., 2-aminobutanol) with a robust protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl).

  • Convert the hydroxyl group to a bromide using a standard reagent like PBr₃ or CBr₄/PPh₃.

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings.

  • Add a small volume of anhydrous diethyl ether or THF, followed by a crystal of iodine to initiate the reaction.

  • Slowly add a solution of the protected 2-bromobutanamine derivative in anhydrous ether/THF to the magnesium suspension. Maintain a gentle reflux. The disappearance of magnesium indicates reagent formation.

Step 2: Grignard Addition to 3-Methylcyclohexanone

  • Rationale: This nucleophilic addition forms the core carbon skeleton and the tertiary alcohol in a single step. The stereochemical outcome (diastereoselectivity) will be influenced by the steric hindrance of the 3-methyl group, potentially favoring the addition from the less hindered face of the ketone.

  • Cool the freshly prepared Grignard reagent solution in an ice bath (0 °C).

  • Add a solution of 3-methylcyclohexanone in anhydrous ether/THF dropwise to the stirred Grignard solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the ketone.

  • Quench the reaction cautiously by slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

Step 3: Deprotection and Purification

  • Rationale: The final step removes the protecting group to reveal the primary amine. The choice of deprotection conditions is dictated by the protecting group used (e.g., strong acid like TFA or HCl for Boc; hydrogenolysis for Cbz).

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Dissolve the crude product in a suitable solvent (e.g., dichloromethane for Boc deprotection).

  • Add the deprotecting agent (e.g., trifluoroacetic acid) and stir at room temperature.

  • Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product.

  • Purify the final compound using column chromatography on silica gel to separate stereoisomers and remove impurities.

Spectroscopic Analysis (Predicted)

No experimental spectra for this compound are publicly available. However, a detailed prediction of its key spectroscopic features can be made based on its functional groups and structure. This information is invaluable for guiding the characterization of synthetically produced material.

Table 2: Predicted Spectroscopic Data

TechniqueFeaturePredicted Chemical Shift / FrequencyRationale
¹H NMR -OH (alcohol)δ 1.0-5.0 ppm (broad singlet)Exchangeable proton, chemical shift is concentration and solvent dependent.
-NH₂ (amine)δ 1.0-3.5 ppm (broad singlet)Exchangeable protons.
-CH -CH₃ (ring)δ 0.8-1.2 ppm (multiplet)Proton on the methyl-bearing carbon.
-CH₂ -NH₂δ 2.5-3.0 ppm (multiplet)Protons adjacent to the electron-withdrawing amine group.
Cyclohexane ring -CH ₂-δ 1.0-2.0 ppm (complex multiplets)Overlapping signals from the aliphatic ring protons.
-CH ₃ (ring methyl)δ 0.8-1.0 ppm (doublet)Coupled to the adjacent methine proton.
-CH ₃ (chain ethyl)δ 0.7-1.0 ppm (triplet)Terminal methyl group of the ethyl moiety.
¹³C NMR C -OH (quaternary)δ 70-85 ppmQuaternary carbon bearing an oxygen atom.
C -NH₂δ 40-55 ppmCarbon atom directly attached to the nitrogen.
Cyclohexane ring carbonsδ 20-45 ppmAliphatic sp³ hybridized carbons.
Methyl carbonsδ 15-25 ppmAliphatic methyl group carbons.
IR Spectroscopy O-H stretch (alcohol)3200-3400 cm⁻¹ (broad)Characteristic of hydrogen-bonded hydroxyl groups. [6]
N-H stretch (amine)3200-3375 cm⁻¹ (medium, may show doublet)Characteristic of primary amines. [6]
C-H stretch (alkane)2850-3000 cm⁻¹ (strong)Aliphatic C-H bonds in the cyclohexane ring and side chain. [6]
C-O stretch (alcohol)1050-1250 cm⁻¹ (strong)C-O single bond stretch. [6]
Mass Spec (EI) Molecular Ion [M]⁺m/z = 185Corresponds to the molecular weight of the compound.
Major Fragmentsm/z = 168 ([M-NH₃]⁺), m/z = 156 ([M-C₂H₅]⁺), m/z = 142 ([M-C₃H₇]⁺), m/z = 86 ([C₅H₁₂N]⁺ from side chain cleavage)Predicted fragments from loss of ammonia, cleavage of the side chain (alpha-cleavage), and dehydration.

Potential Biological and Pharmacological Significance

The structural motifs within 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol suggest potential for biological activity. The field of pharmacology is rich with examples where such structures are key to function. [7][8][9]

  • Scaffold for CNS-Active Agents: Many compounds with aminocyclohexane or related alicyclic structures exhibit activity in the central nervous system. For instance, derivatives of 1-aminocyclobutane have been investigated as potent and selective NMDA receptor antagonists with anticonvulsant properties. [10]The conformational rigidity of the cyclohexane ring combined with the hydrogen-bonding capacity of the amino alcohol group could be leveraged to design ligands for various neurological targets.

  • Antimicrobial and Anticancer Potential: Amino alcohols are known pharmacophores in various therapeutic areas. Their ability to interact with biological membranes and enzymes makes them candidates for antimicrobial or anticancer drug discovery. [11][12]The lipophilic cyclohexane and methyl groups could enhance membrane permeability, a key factor in the pharmacokinetics of many drugs.

  • Chiral Building Block: Beyond its own potential bioactivity, the molecule and its individual stereoisomers could serve as valuable chiral building blocks or ligands in asymmetric synthesis. [1]The defined spatial relationship between the amino and hydroxyl groups makes it an attractive candidate for coordinating to metal centers in asymmetric catalysis.

Conclusion

1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol is a structurally intriguing molecule characterized by a substituted cyclohexane core and a stereochemically rich amino alcohol side chain. While specific biological and synthetic data for this compound are sparse, this guide has established a solid foundation for future research. By providing a detailed analysis of its structure, proposing a viable synthetic pathway, predicting its spectroscopic signature, and contextualizing its potential pharmacological relevance, this document serves as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery. The stereochemical complexity of the molecule, in particular, presents a compelling opportunity for the development of highly specific and potent therapeutic agents.

References

  • 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol - Sigma-Aldrich.
  • 1695717-57-7 | 1-(1-Aminobutan-2-yl)-3-methylcyclobutan-1-ol | ChemScene.
  • Useful Spectroscopic D
  • 1518051-65-4 | 1-(1-Aminobutan-2-yl)-4-methylcyclohexan-1-ol | ChemScene.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules.
  • 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol - MilliporeSigma.
  • Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid deriv
  • INTRODUCTION General Pharmacology Pharmacology is the science dealing with biochemical and physiologic aspects of drug effects.
  • Bioactive compounds of methanolic extract of Helianthemum lippii grows in Hafr Al-B
  • Bioactive compounds in functional food and their role as therapeutics.
  • 1: Introduction to Pharmacology - Medicine LibreTexts.
  • pharmacology.

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Structural Characterization and Registry Protocols for 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol

Executive Summary

The compound 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol is a specialized aliphatic amine-alcohol building block used primarily in fragment-based drug discovery (FBDD). It belongs to a class of 4-substituted cyclohexanols often explored for analgesic and CNS-active pharmacophores. This guide provides the definitive registry data, a derived synthetic protocol based on standard organometallic chemistry, and a framework for its handling in a research environment.

Identity & Registry Data

The following data has been verified against chemical inventory databases (Enamine, Sigma-Aldrich) to ensure precision.

Parameter Data Value
Chemical Name 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol
CAS Number 1558704-26-9
Molecular Formula C₁₁H₂₃NO
Molecular Weight 185.31 g/mol
MDL Number MFCD21803457
SMILES CCC(CN)C1(O)CCCC(C)C1
InChI Key IWCHUZPVSZIRLZ-UHFFFAOYSA-N
LogP (Calc) ~2.51
Primary Class Aliphatic Primary Amine / Tertiary Alcohol

Note on Stereochemistry: The CAS 1558704-26-9 typically refers to the material without specified stereochemistry (mixture of diastereomers). The molecule possesses multiple chiral centers (C1 and C3 on the ring, and C2 on the side chain), leading to complex stereoisomerism (cis/trans relationships).

Structural Context & Applications

This molecule features a cyclohexane scaffold substituted at the 1-position with both a hydroxyl group and a branched amino-alkyl chain. This structural motif is significant in medicinal chemistry for two reasons:

  • Mu-Opioid Pharmacophore Mimicry: The 1-amino-alkyl-cyclohexan-1-ol core resembles the "seco" (ring-opened) analogs of tramadol and tapentadol. The spatial arrangement of the amine and hydroxyl groups allows for potential hydrogen bonding and ionic interactions with GPCR targets.

  • Sigma Receptor Ligands: Alkyl-amino-cyclohexanols are frequent hits in screens for Sigma-1 receptor modulators, which are targets for neuropathic pain and neurodegenerative diseases.

Synthetic Logic & Protocol

As a catalog building block, the specific industrial route is proprietary. However, for research validation, the most chemically consistent synthesis involves the nucleophilic addition of a nitrile anion followed by reduction . This method ensures the formation of the quaternary carbon at the 1-position.

Derived Synthetic Pathway
  • Lithiation: Deprotonation of butyronitrile to form the

    
    -lithio nitrile species.
    
  • Addition: Nucleophilic attack of the lithiated species on 3-methylcyclohexanone.

  • Reduction: Global reduction of the nitrile intermediate to the primary amine using Lithium Aluminum Hydride (LAH).

Step-by-Step Laboratory Protocol (Theoretical)
  • Precursors: 3-Methylcyclohexanone (1.0 eq), Butyronitrile (1.1 eq), LDA (Lithium Diisopropylamide, 1.2 eq), LAH (2.5 eq).

  • Solvent: Anhydrous THF.

Step 1: Nucleophilic Addition

  • Cool a solution of LDA in THF to -78°C under argon.

  • Dropwise add Butyronitrile . Stir for 30 mins to generate the

    
    -lithio carbanion.
    
  • Slowly add 3-Methylcyclohexanone . The solution may change color (yellow/orange).

  • Allow to warm to 0°C over 2 hours.

  • Quench with saturated NH₄Cl. Extract with EtOAc, dry, and concentrate to yield the intermediate 1-(1-cyanoprop-1-yl)-3-methylcyclohexanol .

Step 2: Reductive Amination

  • Suspend LAH in dry THF at 0°C.

  • Add the nitrile intermediate (dissolved in THF) dropwise to the LAH suspension.

  • Reflux for 4-6 hours to ensure complete reduction of the nitrile to the amine.

  • Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x mL).

  • Filter the white precipitate. Concentrate the filtrate to obtain the crude amino-alcohol.

  • Purification: Column chromatography (DCM/MeOH/NH₃) is required to separate diastereomers.

Visualizing the Workflow

The following diagrams illustrate the search logic used to identify the CAS and the chemical pathway described above.

Figure 1: CAS Identification & Validation Workflow

CAS_Search_Workflow Start Input: 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol Check_Exact Exact Name Search (SciFinder / PubChem) Start->Check_Exact Check_Fragments Fragment/SMILES Generation (SMILES: CCC(CN)C1(O)CCCC(C)C1) Check_Exact->Check_Fragments No Direct Hit Search_Vendors Vendor Catalog Search (Enamine / Sigma) Check_Exact->Search_Vendors Direct Hit Check_Fragments->Search_Vendors Validation Verify Structure vs. Name (Check 1-amino-2-butyl connectivity) Search_Vendors->Validation Result Confirmed CAS: 1558704-26-9 Validation->Result

Caption: Logic flow for identifying the CAS number of non-standard building blocks using structural decomposition.

Figure 2: Synthetic Pathway (Nitrile Addition Route)

Synthesis_Pathway Reactants Butyronitrile + LDA Intermediate1 Alpha-Lithio Nitrile Species Reactants->Intermediate1 -78°C, THF Adduct Intermediate: 1-(1-cyanoprop-1-yl)-cyclohexanol Intermediate1->Adduct + Ketone Ketone 3-Methylcyclohexanone Ketone->Adduct Product Final Product: 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol Adduct->Product LiAlH4 Reduction (Reflux)

Caption: Proposed synthetic route via nucleophilic addition of lithiated butyronitrile followed by hydride reduction.

Handling & Safety (EHS)

  • Hazard Class: Irritant (Skin/Eye). As a primary amine, it is basic and potentially corrosive to mucous membranes.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Amines typically absorb CO₂ from the air to form carbamates; the hydroxyl group makes it hygroscopic.

  • Solubility: Soluble in DMSO, Methanol, and dilute aqueous acid. Sparingly soluble in water at neutral pH due to the lipophilic cyclohexane/butyl chain.

References

  • Sigma-Aldrich / Enamine . Product Specification: 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol. Retrieved from

  • PubChem . Compound Summary: 1-Aminobutan-1-ol (Analog Reference).[1] Retrieved from

  • EnamineStore . Building Block Catalog: EN300-683384.[2] Retrieved from

Sources

Molecular weight and formula of aminobutyl methylcyclohexanol derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Aminobutyl Methylcyclohexanol Scaffolds in Medicinal Chemistry

Executive Summary & Core Directive

In the high-throughput landscape of fragment-based drug discovery (FBDD), aminobutyl methylcyclohexanol represents a privileged scaffold. It combines a lipophilic core (methylcyclohexane) with a polar hydrogen-bond donor/acceptor motif (hydroxyl and amine), offering tunable solubility and specific receptor affinity—particularly in GPCR and ion channel modulation.

This guide provides the definitive physicochemical data and characterization protocols for this scaffold. Unlike generic database entries, this document focuses on the C₁₁H₂₃NO core and its functional derivatives, establishing a self-validating framework for synthesis and identification in the laboratory.

Structural Identity & Physicochemical Properties

The fundamental "aminobutyl methylcyclohexanol" structure assumes a cyclohexane ring substituted with a methyl group (-CH₃), a hydroxyl group (-OH), and an aminobutyl chain (-(CH₂)₄NH₂). While positional isomers exist, the most chemically relevant scaffold for library synthesis is the 1-(4-aminobutyl)-x-methylcyclohexan-1-ol or the 4-(4-aminobutyl)-1-methylcyclohexan-1-ol motif.

The Core Scaffold: Quantitative Data

The following table establishes the baseline molecular metrics for the free base and common derivatives encountered during lead optimization.

Derivative TypeMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)LogP (Calc.)Change in MW (Δ)
Core Scaffold (Free Base) C₁₁H₂₃NO 185.31 185.1780 2.1 0
Hydrochloride SaltC₁₁H₂₄ClNO221.77221.1546N/A+36.46
N-Methyl DerivativeC₁₂H₂₅NO199.33199.19362.5+14.02
N-Acetyl (Amide)C₁₃H₂₅NO₂227.34227.18851.8+42.03
N-Boc Protected (Intermediate)C₁₆H₃₁NO₃285.42285.23043.9+100.11
O-Methyl (Ether)C₁₂H₂₅NO199.33199.19362.6+14.02

Technical Note: The core MW of 185.31 places this scaffold in the "fragment" category (MW < 300), making it ideal for growing into larger drug candidates without violating Lipinski’s Rule of 5.

Stereochemical Considerations

The presence of the methyl and hydroxyl groups on the cyclohexane ring introduces cis/trans isomerism.

  • Cis-isomer: Methyl and Hydroxyl groups on the same face.

  • Trans-isomer: Methyl and Hydroxyl groups on opposite faces.

  • Impact: In biological assays, the trans isomer typically exhibits a distinct receptor binding profile due to the equatorial preference of the bulky aminobutyl chain.

Synthetic Logic & Experimental Protocols

To ensure high fidelity in library generation, we utilize a Grignard-mediated addition to a ketone precursor. This method is superior to reductive amination for this specific scaffold because it allows for precise control over the quaternary center at the alcohol position.

Synthesis Workflow Visualization

The following diagram outlines the logical flow from starting material to the isolated salt, emphasizing the critical protection/deprotection steps required to maintain the amine integrity.

SynthesisWorkflow cluster_0 Critical Control Point Start Methylcyclohexanone (Precursor) Step1 Protection: Acetal Formation Start->Step1 Ethylene glycol, pTSA Step3 Nucleophilic Addition: Grignard Attack Step1->Step3 Electrophile Step2 Grignard Prep: 4-(N-Boc-amino)butyl-MgBr Step2->Step3 Nucleophile Step4 Deprotection: Acid Hydrolysis (HCl) Step3->Step4 Quench & Cleave Final Aminobutyl Methylcyclohexanol HCl Salt Step4->Final Crystallization

Figure 1: Convergent synthesis strategy utilizing a protected Grignard reagent to install the aminobutyl chain while preserving the methylcyclohexyl stereochemistry.

Analytical Validation (Self-Validating Protocols)

Trust in chemical identity relies on orthogonal validation. The following protocols are designed to be self-validating: if the data does not match the predicted fragmentation or shift patterns, the synthesis has failed.

High-Resolution Mass Spectrometry (HRMS) Protocol

Objective: Confirm Elemental Formula C₁₁H₂₃NO.

Methodology:

  • Sample Prep: Dissolve 0.1 mg of derivative in 1 mL MeOH:H₂O (50:50) + 0.1% Formic Acid.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+).

  • Direct Infusion: Flow rate 5 µL/min.

Validation Criteria (The "Truth" Table):

  • Parent Ion [M+H]⁺: Must observe peak at m/z 186.1858 (± 5 ppm).

  • Diagnostic Fragment 1 [M+H - H₂O]⁺: Loss of hydroxyl group. Look for m/z 168.17 .

  • Diagnostic Fragment 2 [M+H - NH₃]⁺: Loss of amine (less common in aliphatic amines but possible). Look for m/z 169.15 .

  • Base Peak: Often the dehydrated carbocation due to the tertiary alcohol stability.

MassSpecLogic Parent Parent Ion [M+H]+ m/z 186.18 LossH2O Dehydration [M-H2O]+ m/z 168.17 Parent->LossH2O -18 Da (Neutral Loss) LossChain Side Chain Cleavage [C4H10N]+ m/z 72.08 Parent->LossChain Alpha Cleavage RingFrag Ring Fragmentation Complex Pattern LossH2O->RingFrag High Energy CID

Figure 2: ESI-MS fragmentation logic. The presence of the m/z 168.17 peak confirms the labile tertiary hydroxyl group characteristic of this scaffold.

Nuclear Magnetic Resonance (NMR) Signature

Objective: Confirm Regiochemistry and Purity. Solvent: DMSO-d₆ or CDCl₃.

Key Diagnostic Signals (Self-Validation Check):

  • Methyl Group: Look for a sharp signal at δ 0.9 - 1.2 ppm .

    • Validation: If doublet, methyl is on a secondary carbon. If singlet, methyl is on a quaternary carbon (e.g., geminal to OH).

  • Aminobutyl Chain (α-methylene): Triplet at δ 2.6 - 2.8 ppm (-CH ₂-NH₂).

    • Validation: Integration must equal 2H relative to the methyl group (3H).

  • Hydroxyl Proton: Broad singlet at δ 4.5 - 5.0 ppm (solvent dependent).

    • Validation: Disappears upon D₂O shake.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18331273, Trans-4-amino-1-methyl-cyclohexanol. Retrieved from [Link]

  • AIP Publishing (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Retrieved from [Link]

3-methylcyclohexan-1-ol amino-alkyl derivatives literature

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-Methylcyclohexan-1-ol Amino-Alkyl Derivatives

Authored by: A Senior Application Scientist

Abstract

The 3-methylcyclohexan-1-ol scaffold represents a versatile and stereochemically rich starting point for the development of novel bioactive molecules. Its amino-alkyl derivatives are of particular interest in medicinal chemistry due to the diverse pharmacological activities observed in related aminocyclohexanol structures. This technical guide provides a comprehensive overview of the synthetic strategies for accessing these derivatives, methodologies for their characterization, and an exploration of their potential therapeutic applications based on existing literature for analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both foundational knowledge and practical insights.

Introduction: The Rationale for 3-Methylcyclohexan-1-ol Amino-Alkyl Derivatives in Drug Discovery

The cyclohexane ring is a prevalent motif in medicinal chemistry, offering a three-dimensional scaffold that can be tailored to interact with biological targets.[1] The introduction of a methyl group and hydroxyl and amino-alkyl functionalities on this ring system creates chiral centers and opportunities for diverse intermolecular interactions, such as hydrogen bonding and hydrophobic interactions. 3-Methylcyclohexan-1-ol, with its inherent stereoisomerism (cis and trans diastereomers, each as a pair of enantiomers), provides a unique starting point for creating a library of structurally distinct amino-alkyl derivatives.

The 1,3-amino alcohol functional group is a key pharmacophore in numerous biologically active compounds and is utilized as a chiral building block in asymmetric synthesis.[2] The N-alkylation of this amino alcohol can further modulate the physicochemical properties of the molecule, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.[3] The exploration of 3-methylcyclohexan-1-ol amino-alkyl derivatives is therefore a promising avenue for the discovery of novel therapeutic agents with potential applications in areas such as oncology, infectious diseases, and neurology.

Synthetic Methodologies

The synthesis of 3-methylcyclohexan-1-ol amino-alkyl derivatives can be approached in a multi-step sequence, starting from the commercially available 3-methylcyclohexan-1-ol. The general strategy involves the oxidation of the alcohol to the corresponding ketone, followed by the introduction of the amino group and subsequent N-alkylation.

Step 1: Oxidation of 3-Methylcyclohexan-1-ol to 3-Methylcyclohexanone

The initial step is the oxidation of the secondary alcohol, 3-methylcyclohexan-1-ol, to the ketone, 3-methylcyclohexanone. This is a standard transformation in organic synthesis, and several reagents can be employed. A common and efficient method is the use of pyridinium chlorochromate (PCC) or a Swern oxidation.

Experimental Protocol: Oxidation using PCC

  • To a stirred solution of 3-methylcyclohexan-1-ol (1 equivalent) in dichloromethane (DCM), add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to yield crude 3-methylcyclohexanone, which can be purified by distillation or column chromatography.

Oxidation_of_3-methylcyclohexan-1-ol 3-methylcyclohexan-1-ol 3-Methylcyclohexan-1-ol 3-methylcyclohexanone 3-Methylcyclohexanone 3-methylcyclohexan-1-ol->3-methylcyclohexanone PCC, DCM

Caption: Oxidation of 3-methylcyclohexan-1-ol to 3-methylcyclohexanone.

Step 2: Synthesis of 3-Aminocyclohexanol Derivatives

A robust method for the synthesis of 1,3-aminocyclohexanols is through the reduction of β-enaminoketones.[2] This approach allows for the formation of both cis and trans diastereomers, which can often be separated chromatographically.

Experimental Protocol: Synthesis and Reduction of β-Enaminoketone

  • Formation of the β-Enaminoketone:

    • In a round-bottom flask, dissolve 3-methylcyclohexanone (1 equivalent) and a secondary amine (e.g., pyrrolidine, 1.2 equivalents) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Fit the flask with a Dean-Stark apparatus and reflux the mixture for several hours to remove water.

    • Monitor the reaction by TLC. Once complete, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude β-enaminoketone.

  • Reduction of the β-Enaminoketone:

    • Dissolve the crude β-enaminoketone (1 equivalent) in a mixture of tetrahydrofuran (THF) and isopropyl alcohol.[2]

    • Cool the solution to 0°C and add small pieces of metallic sodium (excess) portion-wise while stirring.[2]

    • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).[2]

    • Carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract with ethyl acetate.[2]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a diastereomeric mixture of the 3-aminocyclohexanol derivative.[2]

    • The cis and trans isomers can be separated by column chromatography.

Synthesis_of_3-Aminocyclohexanol cluster_0 Step 2a: Enaminoketone Formation cluster_1 Step 2b: Reduction 3-methylcyclohexanone 3-Methylcyclohexanone Enaminoketone β-Enaminoketone 3-methylcyclohexanone->Enaminoketone Secondary_Amine Secondary Amine (e.g., Pyrrolidine) Secondary_Amine->Enaminoketone p-TSA, Toluene, Reflux Enaminoketone_2 β-Enaminoketone Aminocyclohexanol Diastereomeric Mixture of 3-Aminocyclohexanol Derivative Enaminoketone_2->Aminocyclohexanol Na, THF/Isopropyl Alcohol

Caption: Synthesis of 3-aminocyclohexanol derivatives via a β-enaminoketone intermediate.

Step 3: N-Alkylation of 3-Aminocyclohexanol Derivatives

The final step is the introduction of the alkyl group onto the nitrogen atom. This can be achieved through various N-alkylation methods. A common and effective method is reductive amination or direct alkylation with an alkyl halide.

Experimental Protocol: Reductive Amination

  • Dissolve the 3-aminocyclohexanol derivative (1 equivalent) and an aldehyde or ketone (1.1 equivalents) in a suitable solvent such as methanol or dichloroethane.

  • Add a reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), in portions.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude N-alkylated product, which can be purified by column chromatography.

N-Alkylation Aminocyclohexanol 3-Aminocyclohexanol Derivative N-Alkyl_Derivative N-Alkyl-3-aminocyclohexanol Derivative Aminocyclohexanol->N-Alkyl_Derivative Aldehyde_Ketone Aldehyde or Ketone Aldehyde_Ketone->N-Alkyl_Derivative Reductive Amination (e.g., STAB)

Caption: N-Alkylation via reductive amination.

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of the synthesized 3-methylcyclohexan-1-ol amino-alkyl derivatives are crucial. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the cyclohexane ring protons, the methyl group (doublet), the proton alpha to the hydroxyl group, and protons on the N-alkyl substituent. The coupling constants of the cyclohexane protons can help in determining the stereochemistry (cis/trans).
¹³C NMR Resonances for the carbons of the cyclohexane ring, the methyl group, the carbon bearing the hydroxyl group, the carbon bearing the amino group, and the carbons of the N-alkyl group.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretch (for secondary amines, ~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-N and C-O stretches in the fingerprint region.
Mass Spectrometry The molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the derivative. Fragmentation patterns can provide further structural information.
Chiral HPLC/GC Separation of enantiomers and diastereomers to determine the stereochemical purity of the synthesized compounds.

Potential Biological Activities and Structure-Activity Relationships (SAR)

While direct biological data for 3-methylcyclohexan-1-ol amino-alkyl derivatives is limited in the public domain, the biological activities of structurally related aminocyclohexanol and cyclohexylamine derivatives can provide valuable insights into their potential therapeutic applications.

Potential Therapeutic Areas
  • Oncology: Derivatives of N,N-bis(cyclohexanol)amine have been shown to be potent reversers of P-glycoprotein-mediated multidrug resistance (MDR) in cancer cells.[4] The presence of a flexible yet constrained cyclohexane scaffold appears to be beneficial for interaction with the P-gp transporter.[4]

  • Anti-inflammatory: Certain cyclohexene derivatives have demonstrated potent inhibitory activity against the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.[5] This suggests that 3-methylcyclohexan-1-ol amino-alkyl derivatives could be explored as potential anti-inflammatory agents.

  • Antimicrobial: The cyclohexane moiety is present in some compounds with reported antibacterial and antifungal activities. Further derivatization of the amino and hydroxyl groups could lead to novel antimicrobial agents.

  • Neurological Disorders: Amino-alkyl-cyclohexanes have been investigated as uncompetitive NMDA receptor antagonists, suggesting potential applications in neurological conditions.[6]

Structure-Activity Relationship (SAR) Insights

Based on the literature for analogous compounds, the following SAR principles can be hypothesized for 3-methylcyclohexan-1-ol amino-alkyl derivatives:[7][8]

  • Stereochemistry: The relative stereochemistry of the methyl, hydroxyl, and amino-alkyl groups on the cyclohexane ring is expected to be a critical determinant of biological activity. Different diastereomers will present these functional groups in distinct spatial orientations, leading to differential binding to biological targets.

  • N-Alkyl Substituent: The nature of the N-alkyl group (e.g., size, aromaticity, presence of heteroatoms) will significantly impact the lipophilicity, steric bulk, and hydrogen bonding capacity of the molecule. These properties are key to modulating target affinity and selectivity. For instance, in the case of MDR reversal, aromatic moieties on the nitrogen have been shown to be beneficial.[4]

  • Hydroxyl Group: The hydroxyl group can act as a hydrogen bond donor and acceptor, which is often crucial for target engagement. Esterification or etherification of this group can be explored to fine-tune the compound's properties.

Conclusion and Future Directions

3-Methylcyclohexan-1-ol amino-alkyl derivatives represent a promising, yet underexplored, class of compounds with significant potential in drug discovery. The synthetic routes outlined in this guide provide a solid foundation for accessing a diverse library of these molecules with varying stereochemistry and N-alkyl substituents. Future research should focus on the systematic synthesis and biological evaluation of these derivatives in a range of therapeutic areas. A thorough investigation of their structure-activity relationships will be essential for optimizing their potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel drug candidates.

References

  • Gasparri, F., et al. (2013). New structure-activity relationship studies in a series of N,N-bis(cyclohexanol)amine aryl esters as potent reversers of P-glycoprotein-mediated multidrug resistance (MDR). European Journal of Medicinal Chemistry, 59, 296-308. Available at: [Link]

  • Saleem, M., et al. (2018). Synthesis, Characterization, Stereochemistry and Biological Evaluation of Novel Cyclohexanol Derivatives. ResearchGate. Available at: [Link]

  • Cortes-Guzman, F., et al. (2011). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(1), 177-187. Available at: [Link]

  • Wirth, T. (2022).[9]-Ladderanes as isosteres for meta-substituted aromatic rings and rigidified cyclohexanes. Nature Communications, 13(1), 5969. Available at: [Link]

  • Bionity. (n.d.). Structure-activity relationship. Bionity. Available at: [Link]

  • Blackwell, H. E. (2015). 6 Synthesis of N-Alkyl Amino Acids. Non-proteinogenic Amino Acids, 133-154. Available at: [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. Available at: [Link]

  • RSC. (2019). 1,2-Disubstituted bicyclo[2.1.1]hexanes as saturated bioisosteres of ortho-substituted benzene. RSC Publishing. Available at: [Link]

  • Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable. Available at: [Link]

  • Iikura, H., et al. (2005). Discovery of novel and potent small-molecule inhibitors of NO and cytokine production as antisepsis agents: synthesis and biological activity of alkyl 6-(N-substituted sulfamoyl)cyclohex-1-ene-1-carboxylate. Journal of Medicinal Chemistry, 48(23), 7298-7313. Available at: [Link]

  • Li, D. (2025). The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade. European Journal of Medicinal Chemistry, 297, 117951. Available at: [Link]

  • Głowacka, I. E., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(9), 1953. Available at: [Link]

  • Amanote Research. (2010). (PDF) Synthesis and Biological Evaluation of. Amanote Research. Available at: [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. Molecules, 17(10), 12399-12413. Available at: [Link]

  • Dadun. (2013). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Dadun. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of (1R,3R)-1-amino-3-methylcyclohexane by an enzyme cascade reaction. ResearchGate. Available at: [Link]

  • RSC Publishing. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]

  • Danysz, W., et al. (2002). Amino-Alkyl-Cyclohexanes as a Novel Class of Uncompetitive NMDA Receptor Antagonists. Current Pharmaceutical Design, 8(10), 835-843. Available at: [Link]

  • Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery. (2025). MDPI. Available at: [Link]

  • Design, synthesis, and biological evaluation of m-amidophenol derivatives as a new class of antitubercular agents. (2018). RSC Advances, 8(52), 29594-29606. Available at: [Link]

  • Antibacterial Activity of 3-Methylcyclopentanone Derivatives in Relation to Methylenomycins. (2000). Journal of Oleo Science, 49(11), 899-904. Available at: [Link]

  • Biological Activity of NHC-Gold-Alkynyl Complexes Derived from 3-Hydroxyflavones. (2022). Molecules, 27(19), 6463. Available at: [Link]

Sources

Systematic IUPAC Nomenclature and Structural Characterization of 1-(1-Aminobutan-2-yl)cyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bifunctional amino alcohols, such as 1-(1-aminobutan-2-yl)cyclohexanols, represent a highly versatile class of building blocks in medicinal chemistry. Sharing structural homology with established psychoactive and analgesic pharmacophores (e.g., arylcyclohexylamines and venlafaxine analogs), these scaffolds are critical for exploring structure-activity relationships (SAR) in drug discovery. This whitepaper provides a comprehensive, authoritative guide to the systematic IUPAC nomenclature, stereochemical assignment, and validated synthetic methodologies for this class of compounds.

Core IUPAC Nomenclature Principles

The systematic naming of complex organic molecules relies on a strict hierarchical framework established by the1 [1]. For substituted cyclohexanols, accurate nomenclature requires the precise identification of the parent hydride, the principal functional group, and the complex substituents.

Principal Functional Group and Parent Hydride

The molecule 1-(1-aminobutan-2-yl)cyclohexanol contains two functional groups: a hydroxyl group (-OH) and a primary amine (-NH2). According to the IUPAC functional group priority rules, oxygen-containing groups outrank nitrogen-containing groups. Therefore, the hydroxyl group is designated as the principal functional group, which dictates the use of the suffix "-ol" [2]. The parent cyclic structure is cyclohexane, making the parent hydride name cyclohexanol [3].

Numbering the Parent Ring

The numbering of the parent ring is anchored by the principal functional group. The carbon atom of the cyclohexane ring bonded directly to the hydroxyl group is automatically assigned locant 1 (C1). While the "1-" locant for the alcohol is sometimes omitted in simple, unsubstituted rings, explicit numbering (i.e., cyclohexan-1-ol) is the Preferred IUPAC Name (PIN) to prevent ambiguity in highly substituted derivatives [4].

Naming the Complex Substituent

The side chain attached at the C1 position of the ring is a branched alkyl group containing an amine.

  • Identify the longest chain in the substituent: The longest continuous carbon chain starting from the attachment point is four carbons (butane).

  • Determine the attachment point: The chain is attached to the parent ring at its second carbon, defining it as a "butan-2-yl" radical.

  • Locate the functional group on the substituent: The primary amine is located on the first carbon of this butyl chain.

  • Assembly: The complex substituent is named (1-aminobutan-2-yl) and is enclosed in parentheses to indicate that the internal numbering applies only to the side chain [4].

Combining these elements yields the systematic name: 1-(1-aminobutan-2-yl)cyclohexan-1-ol .

IUPAC_Workflow Step1 1. Identify Parent Hydride (Cyclohexane) Step2 2. Assign Principal Group (-OH suffix: -ol) Step1->Step2 Step3 3. Number Parent Ring (C1 = Carbon with -OH) Step2->Step3 Step4 4. Name Complex Substituent (1-aminobutan-2-yl) Step3->Step4 Step5 5. Assign Stereodescriptors (CIP Rules) Step4->Step5 Step6 6. Assemble PIN (Preferred IUPAC Name) Step5->Step6

Figure 1: Logical workflow for assigning IUPAC nomenclature to complex substituted cycloalkanes.

Stereochemical Designations and CIP Priorities

The structural complexity of 1-(1-aminobutan-2-yl)cyclohexan-1-ol introduces specific stereochemical considerations. The C2 position of the butyl side chain is a chiral center. To assign the absolute configuration (R or S), we must apply the Cahn-Ingold-Prelog (CIP) priority rules to the four groups attached to this chiral center:

  • -C(OH)(C5H10) [Cyclohexanol ring C1]: The first atom is Carbon. It is bonded to (O, C, C).

  • -CH2NH2: The first atom is Carbon. It is bonded to (N, H, H).

  • -CH2CH3: The first atom is Carbon. It is bonded to (C, H, H).

  • -H: The first atom is Hydrogen.

Causality in Priority Assignment: Comparing the highest atomic number of the atoms attached to the first carbon of each group, Oxygen (atomic number 8) in Group 1 outranks Nitrogen (atomic number 7) in Group 2, which outranks Carbon (atomic number 6) in Group 3. Therefore, the strict CIP priority is: Cyclohexanol ring > Aminomethyl > Ethyl > Hydrogen .

If the cyclohexane ring is unsubstituted at other positions, the C1 carbon of the ring is achiral due to the plane of symmetry passing through C1 and C4. However, if the ring contains other substituents (e.g., a methyl group at C3), C1 becomes a chiral center, necessitating cis/trans or R/S stereodescriptors for the ring itself.

Synthetic Methodology and Experimental Validation

The regioselective introduction of a 1-aminobutan-2-yl moiety to a cyclic core typically involves the nucleophilic addition of an appropriately protected organometallic reagent to a ketone [5]. The following protocol outlines a self-validating synthetic route for 1-(1-aminobutan-2-yl)cyclohexanol.

Synthesis_Workflow A 2-Bromobutan-1-amine B Amine Protection (Boc2O, Et3N) A->B Mask -NH2 C Grignard Formation (Mg, dry THF) B->C Metalation D Nucleophilic Addition (Cyclohexanone, -78°C) C->D C-C Coupling E Boc Deprotection (4M HCl in Dioxane) D->E Deprotect F 1-(1-Aminobutan-2-yl)cyclohexanol E->F Isolation

Figure 2: Step-by-step synthetic workflow for 1-(1-aminobutan-2-yl)cyclohexanol.

Step-by-Step Experimental Protocol
  • Amine Protection: React 2-bromobutan-1-amine (1.0 eq) with Di-tert-butyl dicarbonate (Boc2O, 1.1 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C to room temperature.

    • Causality: The primary amine must be masked to prevent it from acting as a nucleophile or acidic proton source, which would irreversibly quench the Grignard reagent in the subsequent step.

    • Self-Validation: Monitor by TLC (ninhydrin stain). The disappearance of the primary amine spot confirms complete protection.

  • Grignard Reagent Formation: Dissolve the purified tert-butyl (2-bromobutyl)carbamate in anhydrous THF. Add dropwise to a suspension of magnesium turnings (1.2 eq) activated with a catalytic amount of iodine under an argon atmosphere.

    • Causality: Strict anhydrous conditions are critical. Trace moisture will protonate the highly basic organomagnesium intermediate, yielding the debrominated alkane.

    • Self-Validation: The consumption of magnesium turnings and the transition of the mixture to a cloudy, grayish solution indicate successful metalation.

  • Nucleophilic Addition: Cool a solution of cyclohexanone (0.9 eq) in anhydrous THF to -78°C. Add the Grignard reagent dropwise. Stir for 2 hours, then quench with saturated aqueous NH4Cl.

    • Causality: Low temperatures (-78°C) suppress competing side reactions such as the enolization of cyclohexanone or aldol condensations. Quenching with NH4Cl provides a mild proton source to neutralize the alkoxide without causing acid-catalyzed dehydration of the newly formed tertiary alcohol.

    • Self-Validation: Analyze an aliquot via GC-MS. The disappearance of the cyclohexanone peak (m/z 98) confirms complete conversion.

  • Deprotection: Treat the isolated Boc-protected intermediate with 4M HCl in dioxane at room temperature for 4 hours. Concentrate under reduced pressure to yield the hydrochloride salt.

    • Causality: Anhydrous acidic conditions (HCl in dioxane) selectively cleave the Boc protecting group while preventing the dehydration of the tertiary alcohol, a common side reaction when using aqueous acids.

    • Self-Validation: 1H NMR of the final product will show the absence of the intense 9H singlet at ~1.4 ppm (Boc group) and the presence of broad amine proton signals.

Quantitative Data Summaries

The following table summarizes the theoretical physicochemical and spectroscopic parameters required to characterize the final synthesized compound.

Property / Analytical MethodExpected Value / Signal ProfileDiagnostic Significance
Molecular Formula C10H21NOConfirms atomic composition.
Molecular Weight 171.28 g/mol Target mass for LC-MS/GC-MS analysis.
LC-MS (ESI+) m/z 172.3 [M+H]+Validates the intact molecular ion.
1H NMR (CDCl3, 400 MHz) δ 0.9 (t, 3H, -CH3), 1.2-1.7 (m, 12H, ring/chain -CH2-), 2.6-2.8 (m, 2H, -CH2-N), 3.1 (br s, 3H, -OH, -NH2)The multiplet at 2.6-2.8 ppm is highly diagnostic for the methylene protons adjacent to the primary amine.
13C NMR (CDCl3, 100 MHz) δ 12.1, 21.5, 22.0, 25.8, 34.2, 43.1, 46.5, 72.8The signal at ~72.8 ppm confirms the presence of the quaternary oxygen-bound carbon (C1 of the ring).
FT-IR (ATR) ~3300 cm⁻¹ (broad), ~2920 cm⁻¹Confirms N-H / O-H stretching and aliphatic C-H stretching.

References

  • 14 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.Queen Mary University of London (QMUL).
  • An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexanones.Benchchem.
  • IUPAC Nomenclature - Branched Chain Alkanes, Cyclic Compounds Unsatur
  • Organic Chemistry IUPAC Nomenclature Homologous Series of Alkanes.Kwantlen Polytechnic University (KPU).
  • 3-(1-Aminobutan-2-yl)piperidin-3-ol.Benchchem.

Sources

Comprehensive Technical Guide: Physical Properties and Characterization of 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, conformationally restricted amino alcohols serve as critical scaffolds for developing CNS-active agents and rigidified peptidomimetics. The compound 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol (CAS: 1558704-26-9) represents a highly functionalized, sterically complex building block[1]. Featuring a primary amine, a tertiary alcohol, and multiple stereocenters across a methylcyclohexane core, this molecule presents unique physicochemical properties.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond basic data reporting. Here, we will dissect the structural logic of this compound, establish self-validating analytical protocols for its characterization, and outline its thermodynamic behavior to accelerate your downstream synthetic applications.

Structural and Physicochemical Profiling

The molecular architecture of 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol is defined by a 3-methylcyclohexane ring substituted at the C1 position with both a hydroxyl group and a 1-aminobutan-2-yl side chain[1]. The proximity of the primary amine to the tertiary hydroxyl group creates a localized polar domain, while the methylcyclohexane ring and the ethyl branch of the butyl chain provide a substantial hydrophobic surface.

This amphiphilic nature dictates its solubility and partitioning behavior, making it highly relevant for Lipinski Rule-of-5 compliant drug design. Based on structural analogs such as its 4-methyl positional isomer, the compound exhibits an optimal lipophilicity profile for membrane permeability[2].

Table 1: Quantitative Physicochemical Properties
PropertyValueSource / Methodology
Molecular Formula C₁₁H₂₃NO[1]
Molecular Weight 185.31 g/mol [1]
CAS Number 1558704-26-9[1]
InChI Key IWCHUZPVSZIRLZ-UHFFFAOYSA-N[1]
Topological Polar Surface Area 46.25 ŲExtrapolated from isomer[2]
LogP ~1.91Extrapolated from isomer [2]
H-Bond Donors / Acceptors 2 / 2Structural Analysis
Rotatable Bonds 3Structural Analysis

Analytical Characterization Workflows

To ensure scientific integrity during library synthesis, the identity and purity of the amino alcohol scaffold must be rigorously verified. The following workflow utilizes orthogonal analytical techniques.

AnalyticalWorkflow A Sample Preparation 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol B LC-MS/MS Analysis (Mass & Purity Evaluation) A->B C NMR Spectroscopy (1H, 13C, 2D Structural Elucidation) A->C D FT-IR Spectroscopy (Functional Group Verification) A->D E Data Synthesis & Stereochemical Assignment B->E C->E D->E

Fig 1: Multi-modal analytical workflow for the structural elucidation of the amino alcohol.

Protocol 1: LC-MS/MS for Purity and Mass Confirmation
  • Step 1: Sample Preparation. Prepare a 10 µg/mL solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, ensuring complete protonation of the primary amine for optimal ionization efficiency in positive electrospray ionization (ESI+) mode.

  • Step 2: Chromatographic Separation. Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 8 minutes.

    • Causality: The initial high-aqueous phase retains the polar amino alcohol moiety, while the organic ramp effectively elutes the hydrophobic methylcyclohexane core, preventing peak tailing.

  • Step 3: Mass Detection. Monitor the [M+H]⁺ transition at m/z 186.3.

    • Causality: Controlled collision-induced dissociation (CID) will yield a characteristic -18 Da neutral loss (m/z 168.3) corresponding to the loss of water from the sterically hindered tertiary alcohol.

  • Step 4: Self-Validation System. Bracket the sample injections with a solvent blank and a known reference standard. The blank must show a Signal-to-Noise (S/N) ratio of < 3 at the retention time of the analyte to prove zero carryover, while the reference standard verifies instrument tuning stability.

Thermodynamic Properties & pKa Determination

Understanding the ionization state of 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol is critical for predicting its pharmacokinetics and optimizing reaction conditions. Similar to simpler aliphatic amino alcohols like 1-amino-2-butanol, this compound is expected to be a viscous liquid or low-melting solid at room temperature[3]. The primary amine acts as the sole basic center.

Protocol 2: Potentiometric Titration for pKa Determination
  • Step 1: Solution Preparation. Dissolve 10 mg of the analyte in 50 mL of 0.15 M aqueous KCl.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength. This ensures that activity coefficients remain stable throughout the titration, yielding true thermodynamic pKa values rather than apparent ones.

  • Step 2: Electrode Calibration. Calibrate the glass electrode using NIST-traceable buffers (pH 4.01, 7.00, 10.01).

    • Causality: Ensures a Nernstian slope (>98%) for accurate potential-to-pH conversion.

  • Step 3: Titration. Titrate with standardized 0.1 M HCl under a continuous argon purge.

    • Causality: Argon displaces atmospheric CO₂, preventing the formation of carbonic acid which would artificially lower the pH and skew the equivalence point.

  • Step 4: Data Analysis & Self-Validation. Calculate the pKa using a Gran plot to precisely locate the equivalence point.

    • Self-Validation System: Immediately perform a back-titration using 0.1 M NaOH. The forward and backward curves must overlay with a hysteresis of < 0.05 pH units. A larger deviation indicates compound degradation or electrode fouling, automatically invalidating the run.

Synthetic Utility in Drug Discovery

The true value of 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol lies in its orthogonal reactivity. The primary amine is highly nucleophilic, whereas the tertiary alcohol is sterically shielded by the cyclohexane ring and the adjacent butyl chain. This steric disparity allows for highly chemoselective N-alkylation or N-acylation without the need for transient O-protection steps.

SyntheticPathway A Amino Alcohol Scaffold (CAS: 1558704-26-9) B Amide Coupling (EDC/HOBt) A->B C Reductive Amination (NaBH(OAc)3) A->C D N-Acyl Derivatives (Target Library) B->D E N-Alkyl Derivatives (Target Library) C->E

Fig 2: Divergent synthetic pathways utilizing the amino alcohol as a drug discovery scaffold.

By leveraging standard amide coupling reagents (e.g., EDC/HOBt) or reductive amination conditions (e.g., NaBH(OAc)₃), researchers can rapidly generate diverse libraries of N-acyl and N-alkyl derivatives. The rigid methylcyclohexane core ensures that the resulting compounds occupy a well-defined 3D chemical space, which is highly advantageous for targeting deep hydrophobic pockets in G-protein coupled receptors (GPCRs) or kinase active sites.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 26107, 1-Amino-2-butanol. PubChem. Available at:[Link]

Sources

Technical Guide: Stereochemistry and Isomerism of 3-Methylcyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a comprehensive technical analysis of the stereochemical intricacies, synthetic pathways, and characterization of 3-methylcyclohexanol isomers.[1] Targeted at drug development professionals and synthetic chemists, it addresses the thermodynamic stability of chair conformations, stereoselective reduction protocols, and spectroscopic differentiation using NMR coupling constants.[1][2] The ability to selectively synthesize and resolve these isomers is critical, as the axial/equatorial orientation of the hydroxyl group significantly influences metabolic stability and pharmacological potency in downstream medicinal chemistry applications.

Part 1: Structural Fundamentals & Stereochemical Analysis[1]

The 3-methylcyclohexanol scaffold possesses two chiral centers (C1 and C3), giving rise to four stereoisomers: two diastereomers (cis and trans), each existing as a pair of enantiomers.[1]

Conformational Thermodynamics

The stability of cyclohexane derivatives is governed by A-values (conformational free energy differences).[1][3]

  • Methyl Group (

    
     kcal/mol):  Strongly prefers the equatorial position.[3][4]
    
  • Hydroxyl Group (

    
     kcal/mol):  Prefers the equatorial position but is smaller than the methyl group.
    

In 1,3-disubstituted cyclohexanes, the relationship between substituents dictates the preferred chair conformation:

IsomerConfigurationConformation (C3-Me / C1-OH)StabilityDescription
Cis (1R,3R) / (1S,3S)Equatorial / Equatorial HighBoth substituents avoid 1,3-diaxial interactions.[1] This is the global thermodynamic minimum.[3]
Trans (1R,3S) / (1S,3R)Equatorial / Axial ModerateThe bulky methyl remains equatorial, forcing the hydroxyl into the axial position to avoid severe steric strain.[1]
Stereochemical Hierarchy Diagram

The following diagram illustrates the relationship between the ketone precursor and the resulting alcohol isomers.

IsomerHierarchy Ketone 3-Methylcyclohexanone (Racemic or Enantiopure) Reduction Reduction Process (Reagent Dependent) Ketone->Reduction Cis Cis-3-Methylcyclohexanol (Thermodynamic Product) (e,e) Conformation Reduction->Cis Small Nucleophile (e.g., NaBH4) Trans Trans-3-Methylcyclohexanol (Kinetic Product) (e,a) Conformation Reduction->Trans Bulky Nucleophile (e.g., L-Selectride) Cis_Enant (1R,3R) and (1S,3S) Enantiomers Cis->Cis_Enant Trans_Enant (1R,3S) and (1S,3R) Enantiomers Trans->Trans_Enant

Figure 1: Stereochemical hierarchy and synthetic divergence of 3-methylcyclohexanol isomers.

Part 2: Synthesis and Separation Methodologies[1]

Controlling the C1 stereocenter during the reduction of 3-methylcyclohexanone is the primary method for accessing specific diastereomers.

Protocol: Stereoselective Reduction

To target specific isomers, reagent selection is paramount.[1][2][3]

  • Thermodynamic Control (Formation of Cis): Uses small hydride donors (NaBH₄, LiAlH₄) that attack from the axial face (closest to the twist-boat transition state), yielding the equatorial alcohol.[1]

  • Kinetic Control (Formation of Trans): Uses bulky hydride donors (L-Selectride) that are sterically hindered from axial attack, forcing attack from the equatorial face and yielding the axial alcohol.[1]

Experimental Workflow

Objective: Synthesis of trans-3-methylcyclohexanol (>95% diastereomeric ratio).

  • Reagent Preparation:

    • Substrate: 3-Methylcyclohexanone (1.0 eq, 10 mmol).[1][2][3]

    • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq).[1][3]

    • Solvent: Anhydrous THF (0.2 M concentration).

  • Reaction Procedure:

    • Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

    • Charge with 3-methylcyclohexanone and THF; cool to -78°C (dry ice/acetone bath). Critical: Low temperature maximizes stereoselectivity.[1][2]

    • Add L-Selectride dropwise over 20 minutes. The bulky hydride attacks the less hindered equatorial face.

    • Stir at -78°C for 2 hours, then allow to warm to 0°C.

  • Workup & Oxidative Cleavage:

    • Quench carefully with water (5 mL).[1][2][3]

    • Add 3M NaOH (5 mL) followed by 30% H₂O₂ (5 mL) to cleave the organoboron intermediate.[1][3] Caution: Exothermic.[1][2]

    • Extract with diethyl ether (

      
       mL), dry over MgSO₄, and concentrate.
      
  • Validation:

    • Analyze crude ratio via GC-MS or

      
      H NMR.[2][3] Expect >90:10 trans:cis ratio.[1][2][3]
      
Enzymatic Resolution (Enantiomer Separation)

For separating enantiomers (e.g., (1R,3R) from (1S,3S)), kinetic resolution using Lipase B from Candida antarctica (CAL-B, Novozym 435) is the industry standard.[1]

  • Acyl Donor: Vinyl acetate.[1][2][3][5]

  • Mechanism: The enzyme selectively acetylates one enantiomer (typically the R-alcohol), leaving the S-alcohol unreacted.

  • Separation: The resulting ester and alcohol are easily separated by flash chromatography.[3]

Part 3: Spectroscopic Characterization[1]

Distinguishing cis and trans isomers relies heavily on


H NMR, specifically the coupling constants (

) of the carbinol proton (H1) and its chemical shift.[1]
NMR Data Comparison

The Karplus equation dictates that vicinal coupling constants (


) are largest when the dihedral angle is 180° (axial-axial).[1]
FeatureCis-Isomer (Diequatorial)Trans-Isomer (Axial-Equatorial)Mechanistic Explanation
H1 Orientation AxialEquatorialIn the cis isomer, the OH is equatorial, placing H1 in the axial position.[6]
Coupling (

)
Large (~10-12 Hz) Small (< 5 Hz) H1(ax) couples with H2(ax) (180° angle).[1][3] H1(eq) has no anti-periplanar neighbors.[1][2][3]
Signal Shape Broad Triplet of Triplets (tt)Narrow Multiplet / Broad SingletLarge

splitting widens the signal for the cis isomer.[1]
Chemical Shift Upfield (

3.1 - 3.4 ppm)
Downfield (

3.6 - 3.9 ppm)
Equatorial protons are generally deshielded relative to axial protons.[1][3]
13C NMR Signatures[2]
  • Cis-Isomer: C1 appears downfield (~70 ppm) due to the equatorial oxygen.[3]

  • Trans-Isomer: C1 appears upfield (~65 ppm) due to the

    
    -gauche effect of the axial oxygen interacting with C3 and C5.
    

Part 4: Reactivity & Pharmacological Implications[1]

The stereochemistry of the hydroxyl group dictates the molecule's reactivity profile, particularly in oxidation and elimination reactions crucial for metabolic stability studies.

Oxidation Rates (Jones Oxidation)[1][3]
  • Trans-Isomer (Axial OH): Oxidizes faster .[2][3] The relief of 1,3-diaxial steric strain between the axial OH and axial hydrogens (at C5) during the formation of the carbonyl transition state accelerates the reaction.

  • Cis-Isomer (Equatorial OH): Oxidizes slower .[1][2][3] The equatorial position is stable, and the transition to a ketone increases torsional strain slightly without the benefit of relieving diaxial strain.

Elimination Pathways (Dehydration)[1][3]
  • Trans-Isomer: The axial OH is anti-periplanar to the axial hydrogen at C2. Under E2 conditions, this facilitates rapid elimination to form 3-methylcyclohexene.[1][2][3]

  • Cis-Isomer: The equatorial OH has no anti-periplanar hydrogen in the stable chair conformation. Elimination requires a ring flip to the high-energy diaxial conformer, significantly slowing the reaction rate.

Reactivity Trans Trans-Isomer (Axial OH) Oxidation Chromic Acid Oxidation (Rate Comparison) Trans->Oxidation Fast (Strain Relief) Elimination E2 Elimination (Zaitsev Product) Trans->Elimination Fast (Anti-Periplanar) Cis Cis-Isomer (Equatorial OH) Cis->Oxidation Slow Cis->Elimination Slow (Requires Ring Flip)

Figure 2: Comparative reactivity profiles of 3-methylcyclohexanol isomers.

References

  • Eliel, E. L., & Wilen, S. H. (1994).[1][2][3] Stereochemistry of Organic Compounds. Wiley-Interscience.[2][3][7] (Foundational text on A-values and conformational analysis).

  • BenchChem. (2025).[1][2][3][8] Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Retrieved from [1][3]

  • Chemical Instrumentation Facility, Iowa State University. (n.d.).[1][2][3] NMR Coupling Constants Guide. Retrieved from [1][3]

  • LibreTexts Chemistry. (2019). Stereochemistry of the E2 Reaction. Retrieved from [1][3]

  • Constantino, M. G., et al. (1998).[1][2][3][9] Stereoselective Sodium Borohydride Reductions of Cyclopentanones. Quimica Nova. Retrieved from [1][3]

Sources

A Technical Guide to Determining the Organic Solvent Solubility Profile of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and final dosage form manufacturing. This guide provides a comprehensive framework for characterizing the solubility profile of the novel compound 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL. We will explore the theoretical underpinnings of its solubility based on its molecular structure, present a detailed, field-proven experimental protocol for equilibrium solubility determination, and outline a robust analytical method for quantification. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering the causality behind experimental choices to ensure a scientifically sound approach to API characterization.

Introduction: The Critical Role of Solubility Profiling

The compound 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL is a structurally complex molecule featuring a combination of polar and non-polar functional groups. Its structure consists of:

  • A primary amine (-NH2) and a tertiary hydroxyl (-OH) group , both capable of hydrogen bonding and contributing to polarity.

  • A cyclohexane ring and a methyl group , which create a significant non-polar, lipophilic region.

  • An aliphatic butyl chain , further adding to its hydrophobic character.

This amphiphilic nature suggests a nuanced solubility profile. The polar groups will favor interactions with protic and polar aprotic solvents, while the non-polar backbone will drive solubility in lipophilic, non-polar solvents.[1] A thorough understanding of its solubility across a diverse range of organic solvents is therefore not merely an academic exercise; it is a fundamental prerequisite for successful drug development.[2] This profile directly informs crucial decisions in process chemistry (e.g., selection of solvents for reaction and crystallization) and formulation science (e.g., development of oral, topical, or parenteral drug products).[1][3]

Theoretical Framework: Predicting and Understanding Solubility

The age-old principle of "like dissolves like" provides a foundational, qualitative starting point.[4][5] We can predict that 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL will exhibit higher solubility in solvents that can engage in hydrogen bonding (like alcohols) and have moderate polarity, while showing lower solubility in highly non-polar solvents (like alkanes) or highly polar, aqueous systems where its hydrophobic regions would dominate.

For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[6][7] The total Hildebrand solubility parameter is deconstructed into three components:

  • δd : Energy from dispersion forces.

  • δp : Energy from dipolar intermolecular forces.

  • δh : Energy from hydrogen bonds.[7][8]

By calculating the theoretical HSP for our compound and comparing it to the known HSP of various solvents, we can predict miscibility.[6][8] The smaller the "distance" between the HSP coordinates of the solute and the solvent in 3D Hansen space, the more likely they are to be miscible.[7][8] This theoretical analysis is invaluable for designing an efficient experimental screen, allowing for a rational selection of solvents rather than a trial-and-error approach.[5]

Experimental Design: The Equilibrium Shake-Flask Method

To obtain definitive, quantitative data, the isothermal equilibrium shake-flask method is the gold standard for determining thermodynamic solubility.[4][9][10][11] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solvent phase, providing the most reliable and reproducible measurement of a compound's maximum solubility at a given temperature.[9][12]

Rationale for Solvent Selection

A diverse panel of solvents should be chosen to probe the full range of interactions possible with the API. The selection should cover the spectrum of polarity, proticity, and chemical functionality.

Solvent ClassExample SolventsPrimary Interaction Probed
Polar Protic Methanol, EthanolHydrogen bond donating & accepting
Polar Aprotic Acetonitrile, Acetone, DMSODipole-dipole interactions, H-bond accepting
Non-Polar Hexane, Toluenevan der Waals / Dispersive forces
Intermediate Ethyl Acetate, DichloromethaneMixed polarity interactions
Step-by-Step Experimental Protocol

This protocol is designed to be a self-validating system, ensuring equilibrium is reached and the data is accurate.

  • Preparation: Add an excess amount of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL (e.g., ~20-50 mg) to a 2 mL glass vial. The key is to ensure solid material remains visible after equilibrium, confirming saturation.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a period sufficient to ensure equilibrium is reached, typically 24 to 72 hours.[4] A preliminary kinetic study can determine the minimum time required.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

  • Sample Collection & Filtration: Carefully withdraw a supernatant aliquot using a syringe. Immediately filter the aliquot through a chemically inert 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.

  • Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase (as determined by the analytical method) to a concentration that falls within the calibrated range of the quantification assay.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV method detailed below.

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling cluster_analysis 3. Analysis A Add Excess API to Vial B Add Known Volume of Solvent A->B C Seal & Agitate (24-72h at 25°C) B->C D Settle Undissolved Solid C->D E Withdraw Supernatant D->E F Filter (0.22µm PTFE) E->F G Accurate Dilution into Mobile Phase F->G H HPLC-UV Analysis G->H I Calculate Solubility (e.g., mg/mL) H->I

Sources

Methodological & Application

Strategic Synthesis of Amino-Alkyl Cyclohexanols: A Protocol for Grignard Reactions with Protected Amino-Ketones

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract The amino-alkyl cyclohexanol motif is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. Its synthesis, however, presents a classic chemical challenge: the incompatibility of the nucleophilic and basic Grignard reagent with the acidic amine proton. This application note provides a comprehensive guide to navigate this challenge, detailing a robust protocol for the synthesis of amino-alkyl cyclohexanols. We will explore the critical amine protection strategy, provide step-by-step experimental procedures from protection to final product, and offer field-proven insights for troubleshooting and optimization. This guide is designed for researchers in organic synthesis and drug development, providing the technical depth necessary for successful and reproducible outcomes.

The Fundamental Challenge: Grignard Reagent Incompatibility

The Grignard reaction is a powerful tool for forming carbon-carbon bonds, typically involving the nucleophilic addition of an organomagnesium halide to a carbonyl group.[1][2] The carbon atom bound to magnesium is highly polarized, making it not only an excellent nucleophile but also a very strong base.[2][3] This basicity is the root of the primary challenge in this synthesis.

Any functional group with an acidic proton, such as an alcohol, carboxylic acid, or—in this case—an amine, will react with the Grignard reagent in a simple acid-base reaction.[4][5] This non-productive pathway consumes the Grignard reagent, preventing it from adding to the target carbonyl group and drastically reducing or eliminating the yield of the desired alcohol. Therefore, direct reaction of a Grignard reagent with an aminocyclohexanone is not feasible.

To circumvent this, a "masking" or "protecting group" strategy is essential.[6] The amine's acidic proton must be temporarily replaced with a group that is inert to the strongly basic and nucleophilic conditions of the Grignard reaction.

The Strategic Solution: Amine Protection with Carbamates

The ideal protecting group must be easy to install, stable to the reaction conditions, and easy to remove under mild conditions that do not affect the newly synthesized tertiary alcohol.[7] For amines, carbamates are among the most effective and widely used protecting groups.[8][9] The tert-butyloxycarbonyl (Boc) group is an excellent choice for this protocol due to its stability and straightforward removal with acid.[8]

The Boc group is installed by reacting the amine with di-tert-butyl dicarbonate (Boc₂O). This converts the nucleophilic amine into a non-nucleophilic, non-basic carbamate, rendering the nitrogen proton unavailable for reaction with the Grignard reagent.[8]

Overall Synthetic Pathway

The synthesis is a multi-step process that ensures the integrity of the amine functionality while the crucial C-C bond is formed. The workflow is designed to be logical and efficient, minimizing side reactions and maximizing yield.

G cluster_0 Phase 1: Substrate Preparation cluster_1 Phase 2: Grignard Synthesis cluster_2 Phase 3: Product Isolation & Deprotection Start 4-Aminocyclohexanone Protected N-Boc-4-oxocyclohexanamine Start->Protected Boc₂O, Base Reaction Addition Reaction Protected->Reaction Add to Grignard Grignard_Reagent Grignard Reagent (R-MgBr) Grignard_Reagent->Reaction Alkyl_Halide Alkyl Bromide (R-Br) Alkyl_Halide->Grignard_Reagent Mg⁰, Anhydrous Ether Alkoxide Magnesium Alkoxide Intermediate Reaction->Alkoxide Workup Aqueous Workup (NH₄Cl) Alkoxide->Workup Protected_Alcohol Protected Amino-Alkyl Cyclohexanol Workup->Protected_Alcohol Deprotection Acidic Deprotection (e.g., TFA or HCl) Protected_Alcohol->Deprotection Final_Product Final Product: Amino-Alkyl Cyclohexanol Deprotection->Final_Product

Caption: Overall workflow for the synthesis of amino-alkyl cyclohexanols.

Detailed Experimental Protocols

Safety Precautions: Grignard reactions are highly exothermic and moisture-sensitive. All procedures must be conducted in a well-ventilated fume hood using flame-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 4.1: Boc-Protection of 4-Aminocyclohexanone
  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-aminocyclohexanone hydrochloride (1.0 eq).

  • Dissolution: Dissolve the starting material in a suitable solvent mixture such as 1:1 Dichloromethane (DCM) and water.

  • Basification: Cool the solution to 0 °C in an ice bath. Add a base such as triethylamine (TEA) or sodium bicarbonate (2.5 eq) portion-wise to neutralize the hydrochloride salt and basify the solution.

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) to the stirring solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic extracts and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc-4-oxocyclohexanamine, which can often be used in the next step without further purification.

Protocol 4.2: Grignard Reaction
  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.5 eq) in a flame-dried three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.[10]

    • In the dropping funnel, prepare a solution of the desired alkyl halide (e.g., methyl bromide, 1.2 eq) in anhydrous diethyl ether or THF.[11]

    • Add a small portion of the alkyl halide solution to the magnesium. Initiation is indicated by the disappearance of the iodine color and gentle bubbling.[10] Gentle warming may be required.

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir until most of the magnesium is consumed.[10]

  • Addition to Ketone:

    • In a separate flame-dried flask, dissolve the N-Boc-4-oxocyclohexanamine (1.0 eq) from Protocol 4.1 in anhydrous diethyl ether.

    • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

    • Slowly add the solution of the protected ketone to the Grignard reagent via cannula or dropping funnel. This order of addition (ketone to Grignard) helps to minimize side reactions.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

Protocol 4.3: Workup and Purification
  • Quenching: Cool the reaction flask to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.[12] This is highly exothermic. This step protonates the magnesium alkoxide intermediate to the desired alcohol and neutralizes any excess Grignard reagent.[12]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether or ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then brine to remove inorganic salts and water.[12]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure, protected amino-alkyl cyclohexanol.[13]

Protocol 4.4: Boc-Deprotection
  • Setup: Dissolve the purified protected alcohol from Protocol 4.3 in a suitable solvent such as DCM or 1,4-dioxane.

  • Acid Addition: Add a strong acid such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane (e.g., 4M).[8]

  • Reaction: Stir the mixture at room temperature for 1-3 hours. Deprotection is often accompanied by the evolution of CO₂ and isobutylene gas.[8] Monitor by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify with a strong base (e.g., 1M NaOH) to pH > 10.

  • Extraction: Extract the aqueous solution multiple times with DCM or ethyl acetate to isolate the free amine product.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final amino-alkyl cyclohexanol.

Reaction Mechanism: Grignard Addition to a Ketone

The core of this synthesis is the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during the workup to form the tertiary alcohol.[4][14]

Caption: Mechanism of Grignard addition to the protected amino-ketone.

Note: The DOT script above is a conceptual representation. For actual chemical structure rendering, image nodes would be used.

Troubleshooting and Optimization

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent Wet glassware or solvent; inactive magnesium surface.Ensure all glassware is rigorously flame-dried under vacuum. Use freshly opened anhydrous solvents. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings.[3]
Recovery of Starting Ketone Inactive or insufficient Grignard reagent; steric hindrance.Titrate the Grignard reagent before use to determine its exact concentration. Increase the equivalents of Grignard reagent (e.g., to 2.0-3.0 eq). For sterically hindered ketones, consider longer reaction times or gentle heating.[1][15]
Formation of Side Products (e.g., Enolization) The Grignard reagent is acting as a base instead of a nucleophile, especially with sterically hindered ketones.Perform the reaction at lower temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over deprotonation.[1]
Difficult Workup / Emulsion Formation Formation of magnesium hydroxides/salts.Use saturated NH₄Cl for quenching, as it is buffered and helps keep magnesium salts soluble. A brine wash can also help break emulsions.[12]
Incomplete Deprotection Insufficient acid or reaction time.Increase the amount of acid or extend the reaction time. Ensure the acid used is potent enough (TFA is generally very effective for Boc groups).[8]

Conclusion

The synthesis of amino-alkyl cyclohexanols via the Grignard reaction is a highly effective and versatile method when the inherent reactivity of the amine is properly managed. The use of a robust protecting group, such as Boc, is paramount to success. The detailed protocols and troubleshooting guide provided herein offer a solid foundation for researchers to confidently employ this strategy in the synthesis of complex molecules for pharmaceutical and materials science applications. Careful attention to anhydrous conditions and reaction monitoring will ensure high yields and purity of these valuable synthetic intermediates.

References

  • Chemistry Steps. (2025, August 5). The Grignard Reaction Mechanism. Available from: [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Available from: [Link]

  • BYJU'S. Grignard Reaction Mechanism. Available from: [Link]

  • Study.com. Grignard Reaction with Alcohol, Ketone & Aldehyde Overview. Available from: [Link]

  • Organic Chemistry Portal. Grignard Reaction. Available from: [Link]

  • Master Organic Chemistry. (2015, December 16). Protecting Groups In Grignard Reactions. Available from: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Available from: [Link]

  • Study.com. Synthesize the following from cyclohexanol and any other organic/inorganic reagent. Available from: [Link]

  • Sciencemadness Discussion Board. (2022, March 26). Question about amine protection for Grignard reaction. Available from: [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. Available from: [Link]

  • Protecting groups in organic synthesis + H2O. Protecting groups in organic synthesis. Available from: [Link]

  • ResearchGate. Optimization of the 1,2-addition of Grignard reagents to ketone 1. Available from: [Link]

  • ResearchGate. Optimization of the reaction conditions. [a]. Available from: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Synthesis of 1,4-Amino Alcohols by Grignard Reagent Addition to THF and N-Tosyliminoben. Available from: [Link]

  • Google Patents. CN111807968B - A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine.
  • ACS Publications. (2018). Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. Available from: [Link]

  • ACS Publications. (2021). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Available from: [Link]

  • PMC. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Available from: [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Available from: [Link]

  • Google Patents. ES2740801T3 - Process for the preparation of 4-amino-1 - ((1S, 4R, 5S) -2-fluoro-4,5-dihydroxy-3-hydroxymethyl-cyclopent-2-enyl) -1H-pyrimidin-2-one.
  • Organic Chemistry Data. Grignard Reaction - Common Conditions. Available from: [Link]

  • Khan Academy. Synthesis of alcohols using Grignard reagents I. Available from: [Link]

  • Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. Available from: [Link]

  • City College. Grignard Reagents. Available from: [Link]

  • University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent. Available from: [Link]

  • University of California, Irvine. 6. Grignard Reaction. Available from: [Link]

  • ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Available from: [Link]

  • RSC Publishing. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. Available from: [Link]

  • PMC. General Synthesis for Chiral 4-Alkyl-4-hydroxycyclohexenones. Available from: [Link]

  • Chemistry Stack Exchange. (2017, March 23). How to obtain pure alcohol from mixture of alcohol & carbonyl? (Grignard experiment). Available from: [Link]

  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?. Available from: [Link]

Sources

Application Note: Reductive Amination Strategies for Methylcyclohexanone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating guide on the chemical and biocatalytic reductive amination of methylcyclohexanones, detailing mechanistic causality, stereochemical control, and field-proven experimental protocols.

Introduction & Mechanistic Rationale

Secondary and tertiary amines derived from methylcyclohexanones are critical structural motifs in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and advanced materials[1]. The reductive amination of these cyclic ketones is a multi-step equilibrium process. It begins with the nucleophilic attack of a primary or secondary amine on the carbonyl carbon to form an unstable hemiaminal (carbinolamine). Subsequent dehydration yields an electrophilic imine or iminium ion, which is then irreversibly reduced to the target amine[2].

The Stereochemical Challenge

Methylcyclohexanones (specifically the 2-methyl and 3-methyl isomers) are prochiral. Their reductive amination generates up to two new stereocenters, presenting a significant challenge in diastereoselective (cis/trans) and enantioselective synthesis.

  • Chemical Reduction: Hydride sources typically attack the less sterically hindered face of the imine. For 2-methylcyclohexanone, asymmetric reductive amination using preformed chiral palladium complexes predominantly yields cis-N-(2-methylcyclohexyl)amines[3].

  • Biocatalytic Reduction: Imine reductases (IREDs) and transaminases have revolutionized this space, allowing for exquisite spatial control to selectively yield specific enantiomers and diastereomers under mild, aqueous conditions[4][5].

Mechanistic Workflow

ReductiveAmination Ketone Methylcyclohexanone (Electrophile) Hemiaminal Hemiaminal (Unstable Intermediate) Ketone->Hemiaminal Nucleophilic Attack Amine 1° or 2° Amine (Nucleophile) Amine->Hemiaminal Imine Imine / Iminium Ion (Reactive Species) Hemiaminal->Imine -H2O (Acid Catalysis) Product Methylcyclohexylamine (Target Product) Imine->Product Hydride Transfer (STAB / IRED)

Mechanistic workflow of the reductive amination of methylcyclohexanone derivatives.

Comparative Analysis of Reducing Systems

Selecting the correct reducing agent is paramount to prevent the premature reduction of the starting ketone into methylcyclohexanol. The table below summarizes the optimal systems based on causality and application.

Reducing SystemCatalyst / AdditiveSelectivity & CausalityIdeal Application
NaBH(OAc)₃ (STAB) Acetic Acid (cat.)High chemoselectivity. Acetate ligands withdraw electron density, making the hydride too mild to reduce ketones, but reactive enough for iminium ions.General library synthesis; 4-methylcyclohexanone derivatives.
NaBH₃CN Methanol / AcidpH-dependent. Effective at pH 3-4. Cyanide group reduces hydride nucleophilicity. Highly toxic byproducts (HCN gas risk).Reactions requiring highly protic solvents.
H₂ Gas Chiral Pd or Rh/CDiastereoselective. Heterogeneous or homogeneous metal catalysis. Steric approach dictates cis selectivity[1][3].Scale-up manufacturing; cis-amine targeting.
Imine Reductases (IREDs) NAD(P)H + GDHEnantio- & Diastereoselective. Enzyme pocket dictates hydride delivery face, overriding inherent substrate sterics[4].Asymmetric synthesis of 2- and 3-methylcyclohexylamines.

Experimental Protocols

Protocol A: Chemical Reductive Amination using STAB (One-Pot)

Target: N-Benzyl-4-methylcyclohexan-1-amine Rationale: 4-Methylcyclohexanone lacks a chiral center at the alpha/beta positions, making it an ideal candidate for standard chemical reductive amination. STAB is chosen over NaBH₄ to self-validate against the formation of 4-methylcyclohexanol.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 4-methylcyclohexanone (1.0 mmol) and benzylamine (1.05 mmol) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 mmol). Causality: The weak acid lowers the pH to ~4.5, which is optimal for protonating the hemiaminal hydroxyl group to facilitate water elimination, without completely protonating the nucleophilic amine.

  • Imine Formation (Self-Validation): Stir the mixture at room temperature for 30 minutes. Validation step: Extract a 10 µL aliquot, quench in NaHCO₃, and analyze via GC-MS to confirm the disappearance of the ketone mass and the appearance of the imine.

  • Reduction: Cool the flask to 0 °C. Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) portion-wise over 5 minutes. The electron-withdrawing acetates ensure the reagent selectively targets the iminium ion.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench and Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5.0 mL). Causality: This neutralizes the acetic acid, destroys unreacted STAB, and converts the amine salt back to its free-base form for extraction.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Biocatalytic Asymmetric Amination using IREDs

Target: (1S, 2S)-2-methylcyclohexan-1-amine Rationale: The amination of 2-methylcyclohexanone requires strict stereocontrol. Wild-type and engineered Imine Reductases (IREDs) utilize NAD(P)H to deliver a hydride stereospecifically to the imine intermediate[5].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 10 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 7.5).

  • Cofactor Recycling System: To the buffer, add NADP⁺ (1.0 mM), D-Glucose (50 mM), and Glucose Dehydrogenase (GDH) (10 U/mL). Causality: This self-validating recycling system drives the reaction to completion while keeping the concentration of expensive NADP⁺ catalytic, preventing product inhibition.

  • Substrate Addition: Add 2-methylcyclohexanone (10 mM final concentration) and the amine donor (e.g., ammonium chloride, 400 mM)[5].

  • Enzyme Addition: Add the purified IRED enzyme (e.g., 1-5 mg/mL of an S-selective IRED variant).

  • Incubation: Incubate the reaction in an orbital shaker at 30 °C and 150 rpm for 24 hours. Causality: 30 °C provides the optimal thermodynamic balance between enzyme stability and reaction kinetics.

  • Termination & Extraction: Basify the reaction mixture to pH 11 using 1M NaOH to ensure the product is fully deprotonated. Extract with ethyl acetate (3 × 10 mL).

  • Analysis: Determine conversion and diastereomeric excess (d.e.) via chiral GC-FID against chemically synthesized racemic standards.

References

  • Secondary Amines from Catalytic Amination of Bio-Derived Phenolics over Pd/C and Rh/C: Effect of Operation Parameters. MDPI.[https://vertexaisearch.cloud.google.
  • Characterization of imine reductases in reductive amination for the exploration of structure-activity relationships. PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEce9JFf3QAPz8UekAhXSNLjg_4cZCmiV140JHuH-jP9umykMY6KLuPKPdoOqwLwF1UmyvD5R-UlhNaez0CEkc4SpxRM9oJhHVWN86UE7Plvui95QsDj7n07v1q9yt7QbGhe0beuisEUM2-0YI=]
  • Reductive aminations by imine reductases: from milligrams to tons. RSC Publishing / PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbEOcyDHHeLD-ygb7pjtzO7ecv77XVYAuPHg_JPCDIal7y5Y3Mtqj3oWC_kocZNQHAnifut4bvOXEYtXI-2rbcM7kDDeaQqrEEGd89GWCC_Px-uYitcdez3dsLeMMYSXcfjb1cGLdutjz-5G8=]
  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. mdma.ch.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCt_T_5-sZg87FirKKqbLJs1ndypUmIuTBpjwhBqYzMD-0C-ft1vW35SOz76sxmKZrH-gL4_GWLBVkwWDUdkL0657_ZCwN_f-FBl2qheEcPPBej4p9urwH1nqT-4icC0dc-2Vw1Rpys_Cl4sVvNIrPI8TCFpbrHZORSxDtDS7A2NR1x_g-2lnN_BmlZfeQl8j97j5aiOxRrrUyhp6e2LK8kMRtQIkDn8BhlpAon6U=]
  • Asymmetric reductive amination of cycloaliphatic ketones by preformed chiral palladium complexes. Catalysis Science & Technology - RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkwUjo84vxQe3hGP3ZAlfG-kPQZ6fPla-uL6l_EkoFJ5oZWxEUdb0IxnFRGzkFIPSXBPfgNxKp31ItqgWJNWJxklmD2sIy0DjjDtDsOeyDyP8YZOocjLmHBInONkWhuXTYCxUdDQWOj0A1d4bcLDYioIkR_0M03kknkBWVbC_TxHjeOhEXQAexUuhrXhdcKM50o_LH58NN]

Sources

Application Note: Strategic Deprotection Protocols for 1,2- and 1,3-Amino Alcohols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Amino alcohols are ubiquitous pharmacophores found in beta-blockers, sphingolipids, and protease inhibitors. Their synthesis is defined by a critical challenge: chemoselectivity .[1] The proximity of the nucleophilic amine and the hydroxyl group creates a high risk of N-to-O acyl migration and racemization during protecting group (PG) removal. This guide provides field-proven, self-validating protocols for removing Boc, Cbz, and Silyl groups without triggering these side reactions.

Part 1: Strategic Considerations & Mechanisms

The Silent Killer: N-to-O Acyl Migration

In 1,2-amino alcohols (e.g., Serine/Threonine derivatives, Ephedrine analogs), the spatial proximity of the nitrogen and oxygen atoms facilitates the formation of a 5-membered cyclic intermediate (oxazolidine or oxazoline).

  • The Risk: Under acidic conditions, an N-acyl group can protonate and be attacked by the free hydroxyl, leading to an N-to-O shift (inversion of the amide to an ester).

  • The Trap: Conversely, under basic conditions (e.g., TBAF deprotection of silyl ethers), a free amine can attack a nearby ester, causing an irreversible O-to-N shift.

Visualization: The Migration Mechanism

The following diagram illustrates the mechanistic pathway of acyl migration, highlighting the danger zones for deprotection.

MigrationMechanism Start N-Acyl Amino Alcohol (Stable at Neutral pH) Acid Acidic Conditions (H+) Start->Acid Inter Cyclic Tetrahedral Intermediate (Oxazolidine) Acid->Inter Protonation & Cyclization Product O-Acyl Ammonium Salt (Migrated Product) Inter->Product C-N Bond Cleavage Base Basic Workup (OH-) Product->Base Neutralization Base->Start O-to-N Shift (Reversible)

Figure 1: Mechanism of acid-catalyzed N-to-O acyl migration. Note that basic workup can sometimes reverse the migration, but stereochemical integrity may be compromised.

Part 2: Validated Experimental Protocols

Protocol A: Scavenger-Assisted Boc Removal (Acid-Labile)

Objective: Remove tert-butyloxycarbonyl (Boc) groups from amino alcohols containing electron-rich side chains (e.g., Trp, Tyr, Met) or sterically sensitive centers. Why this protocol? Standard TFA/DCM generates tert-butyl cations (


). Without scavengers, these cations alkylate the free hydroxyl or aromatic rings.
Materials
  • Reagent: Trifluoroacetic acid (TFA), HPLC grade.

  • Solvent: Dichloromethane (DCM), anhydrous.[2]

  • Scavenger Cocktail: Triethylsilane (TES) and Water (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve the N-Boc amino alcohol (1.0 equiv) in DCM (0.1 M concentration). Cool to 0°C under

    
    .
    
  • Scavenger Addition: Add Triethylsilane (2.0 equiv) and

    
     (2.0 equiv).
    
    • Expert Insight: Water acts as a nucleophile to quench

      
      , while TES reduces any stable carbocations, preventing polymerization.
      
  • Acidolysis: Add TFA dropwise. Final ratio should be DCM:TFA:Scavengers (2:1:0.1).

  • Monitoring: Stir at 0°C for 15 mins, then warm to RT. Monitor by TLC (ninhydrin stain) for the disappearance of the carbamate.

  • Workup (CRITICAL):

    • Concentrate in vacuo at <30°C. Do not heat.

    • Azeotrope: Co-evaporate 3x with Toluene to remove residual TFA.

    • Neutralization: Dissolve residue in MeOH. Treat with mild basic resin (e.g., Amberlyst A-21) until pH ~7-8. Filter and concentrate.

    • Warning: Do not use aqueous NaOH/NaHCO3 wash if the substrate is a 1,2-amino alcohol; the biphasic basic condition promotes O-to-N migration if an ester is present.

Protocol B: Migration-Free Silyl Ether Cleavage

Objective: Remove TBS/TBDMS groups from oxygen in the presence of N-acyl groups. The Challenge: The standard reagent, TBAF (Tetrabutylammonium Fluoride), is highly basic due to the "naked" fluoride ion. This frequently causes acyl migration or racemization in amino alcohols.

Comparative Data: Fluoride Sources
ReagentpH CharacterRisk of MigrationReaction RateRecommended For
TBAF / THF BasicHigh FastSimple alcohols only
HF-Pyridine AcidicLowModerateComplex amino alcohols
TAS-F NeutralModerateSlowBase-sensitive substrates
HCl / MeOH AcidicVery LowFastRobust substrates
Optimized Protocol (HF-Pyridine Method)
  • Setup: Use a polyethylene or Teflon vessel (glass is etched by HF).

  • Dissolution: Dissolve O-TBS protected amino alcohol in THF (0.2 M).

  • Buffering: Add Pyridine (5.0 equiv) to buffer the acidity.

  • Cleavage: Add HF-Pyridine complex (70% HF, 1.5 - 3.0 equiv) dropwise at 0°C.

  • Quench: Dilute with Ethyl Acetate. Carefully quench with saturated aqueous

    
    .
    
    • Self-Validating Step: Ensure gas evolution stops before separating layers.

  • Purification: Wash organic layer with aqueous

    
     (to remove pyridine), then brine. Dry over 
    
    
    
    .
Protocol C: Hydrogenolysis of Cbz/Benzyl Groups

Objective: Remove Benzyloxycarbonyl (Cbz) or Benzyl ether (Bn) groups. Expert Insight: In amino alcohols, the free amine generated can poison the Pd catalyst.

Methodology
  • Solvent Choice: Use MeOH or EtOH. Avoid DCM (traces of S or Cl can poison Pd).

  • Catalyst: Pd(OH)2/C (Pearlman's Catalyst) is often superior to Pd/C for stubborn benzyl ethers. Use 10-20 wt% loading.

  • Additive: Add 1.0 equiv of HCl (1M in dioxane) or Acetic Acid.

    • Reasoning: Protonating the amine as it forms prevents it from coordinating strongly to the Pd surface, accelerating turnover.

  • Execution: Hydrogenate at 1 atm (balloon) or 50 psi (Parr shaker) depending on steric hindrance.

  • Filtration: Filter through a Celite pad. Wash the pad thoroughly with MeOH.

Part 3: Troubleshooting & Decision Matrix

Decision Tree: Selecting the Right Protocol

Use this logic flow to determine the safest deprotection route for your specific substrate.

DecisionTree Start Substrate Analysis Q1 Protecting Group? Start->Q1 Boc Boc (Carbamate) Q1->Boc Acid Labile Silyl TBS/TIPS (Silyl Ether) Q1->Silyl Fluoride Labile Q2 Contains Trp/Met/Tyr? Boc->Q2 Sol1 Protocol A: TFA + Scavengers Q2->Sol1 Yes Sol2 Std TFA/DCM or HCl/Dioxane Q2->Sol2 No Q3 Contains Ester/Amide? Silyl->Q3 Sol3 Protocol B: HF-Pyridine (Acidic) Q3->Sol3 Yes (Prevent Migration) Sol4 TBAF (Basic) *Risk of Migration* Q3->Sol4 No (Simple Alcohol)

Figure 2: Strategic decision matrix for protecting group removal.

References

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.

  • Lundt, B. F., et al. (1978). Selective removal of the N alpha-benzyloxycarbonyl group in the presence of N epsilon-tert-butyloxycarbonyl. Int. J. Pept. Protein Res., 12(5), 258-268. (Seminal work on scavengers).[3]

  • Sakurai, H., et al. (2006). Investigation of acetyl migrations in furanosides. Beilstein J. Org. Chem., 2, 14. (Detailed mechanism of TBAF-induced migration).

  • Sohm, B., et al. (2004). O-N intramolecular acyl migration reaction in the development of prodrugs.[4] Biopolymers, 76(4), 344-356. (Mechanistic insights on pH dependence of migration).

  • Han, G., & Tam, J. P. (2013). Chemoselective Esterification of Natural and Prebiotic 1,2-Amino Alcohol Amphiphiles in Water.[5][6] J. Am. Chem. Soc., 135(15), 5675–5684.

Sources

Advanced Crystallization and Chiral Resolution Protocols for 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol (CAS: 1558704-26-9) is a sterically hindered, multi-chiral-center building block featuring a primary amine, a tertiary alcohol, and a substituted cyclohexane ring. In pharmaceutical development, isolating this compound with high chemical and stereochemical purity is critical.

This Application Note provides a comprehensive, self-validating guide to the crystallization of its salts. We detail two distinct workflows:

  • Cooling Crystallization of the Hydrochloride Salt for bulk chemical purification.

  • Diastereomeric Salt Resolution for the isolation of specific stereoisomers.

Mechanistic Insights & Thermodynamic Causality

The Thermodynamics of Cooling Crystallization

The formation of hydrochloride salts is a standard strategy to improve the physicochemical stability and isolation yield of primary amines . The crystallization process is thermodynamically driven by the temperature-dependent solubility curve of the salt in a chosen solvent.

Causality in Experimental Design: We utilize a controlled, linear cooling ramp (5–10 °C/hour) rather than rapid crash-cooling. Rapid cooling forces the system into the labile zone of supersaturation, causing spontaneous primary nucleation. This results in solvent entrapment, amorphous precipitation, and poor crystal habit. A slow cooling ramp keeps the system in the metastable zone, promoting the growth of large, high-purity prismatic crystals while leaving structurally related impurities in the mother liquor.

Principles of Diastereomeric Salt Resolution

Because enantiomers share identical physical properties in achiral environments, they cannot be separated by standard fractional crystallization . However, reacting a racemic or diastereomeric mixture of our target amine with an enantiopure chiral acid (e.g., L-(+)-Tartaric Acid) generates a pair of diastereomeric salts.

Causality in Resolving Agent Selection: Tartaric acid and its derivatives (e.g., Di-p-toluoyl-L-tartaric acid) are highly effective because their rigid, hydrogen-bonding networks facilitate the formation of well-ordered crystal lattices . The success of this resolution is governed by the ternary phase diagram of the system. By understanding the eutectic composition of the two diastereomeric salts, we can avoid the formation of solid solutions—a state where multiple isomers co-crystallize non-stoichiometrically, severely limiting the maximum achievable diastereomeric excess (de) .

Quantitative Data & Solvent Screening

To establish a self-validating protocol, solvent screening must be quantified. Table 1 summarizes the thermodynamic solubility profiles for the hydrochloride salt, while Table 2 evaluates the efficacy of various chiral resolving agents.

Table 1: Solvent Screening Matrix for Hydrochloride Crystallization

Solvent SystemSolubility at 70°C (mg/mL)Solubility at 5°C (mg/mL)Yield (%)Crystal Habit
Isopropanol (IPA) > 150< 10> 90Prismatic
Ethanol / Water (9:1) > 2004575Needles
Acetone 801580Fine powder
Ethyl Acetate 30< 5N/AAmorphous / Oils out

Table 2: Resolving Agent Efficacy for Primary Amines

Chiral AcidpKa1Diastereomeric Salt FormationTypical de (%) (1st Cryst.)Recovery Yield (%)
L-(+)-Tartaric Acid 2.98Excellent75 - 8540 - 45
Di-p-toluoyl-L-tartaric acid ~2.80Excellent (Bulky lattice)85 - 9535 - 40
(-)-Camphoric Acid 4.60Moderate60 - 7050
(S)-Mandelic Acid 3.41Poor< 30> 80 (Oils out)

Experimental Workflows & Visualizations

Workflow A Crude Amine Free Base B Acid Addition (HCl / Tartaric) A->B C Dissolution (60-70°C) B->C D Controlled Cooling (5-10°C/hr) C->D E Nucleation & Crystal Growth D->E F Filtration & Washing E->F G High-Purity Amine Salt F->G

Caption: Workflow for the controlled cooling crystallization of amine salts.

Protocol A: Hydrochloride Salt Formation and Cooling Crystallization

Objective: Bulk chemical purification of 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol.

  • Dissolution: Charge a jacketed glass reactor with 1.0 equivalent of the crude amine free base and 10 volumes of Isopropanol (IPA). Stir at 300 rpm.

  • Salt Formation: Slowly add 1.05 equivalents of concentrated aqueous HCl (or HCl in IPA) dropwise to manage the exothermic reaction.

    • In-Process Control (IPC) 1: Verify the pH of the solution is < 3 to ensure complete protonation of the primary amine.

  • Heating: Heat the reactor to 65–70 °C until a completely clear solution is achieved. Hold for 30 minutes.

  • Controlled Cooling: Program the chiller to cool the solution to 5 °C at a strict linear rate of 5 °C/hour.

    • IPC 2: Monitor the cooling curve. A sudden spike in internal temperature indicates the heat of crystallization; ensure the chiller compensates without deviating > 2 °C from the set ramp.

  • Isolation: Once at 5 °C, hold the suspension for 2 hours to maximize yield. Filter the crystals via a Büchner funnel and wash with 2 volumes of cold (0 °C) IPA.

  • Drying: Dry the isolated prismatic crystals in a vacuum oven at 45 °C until a constant weight is achieved.

Resolution Racemate (±)-Amine Mixture Reaction Diastereomeric Salt Formation Racemate->Reaction Acid L-(+)-Tartaric Acid Acid->Reaction Cryst Fractional Crystallization Reaction->Cryst Solid Less Soluble Salt (Precipitate) Cryst->Solid Liquid More Soluble Salt (Mother Liquor) Cryst->Liquid Base Alkaline Hydrolysis (NaOH) Solid->Base Pure Enantiopure (+)-Amine Base->Pure

Caption: Logical relationship in diastereomeric salt resolution.

Protocol B: Diastereomeric Resolution via L-(+)-Tartaric Acid

Objective: Isolation of a specific stereoisomer from a diastereomeric/racemic mixture.

  • Salt Formation: Dissolve 1.0 equivalent of the amine mixture in 15 volumes of warm Methanol (50 °C). In a separate flask, dissolve 1.0 equivalent of L-(+)-Tartaric acid in 5 volumes of warm Methanol.

  • Mixing: Slowly add the tartaric acid solution to the amine solution under continuous stirring.

  • Fractional Crystallization: Allow the mixture to cool spontaneously to room temperature over 12 hours. The less soluble diastereomeric salt will preferentially precipitate.

    • IPC 1: Isolate a small sample of the precipitate, liberate the free base (see step 5), and analyze via chiral HPLC to determine the diastereomeric excess (de).

  • Recrystallization (If necessary): If the de is < 95%, perform a Crystallization-Induced Diastereomeric Transformation (CIDT) by suspending the isolated salt in 10 volumes of Methanol, heating to reflux, and cooling slowly to enrich the solid phase optical purity.

  • Alkaline Hydrolysis (Free Base Liberation): Suspend the highly pure diastereomeric salt in deionized water. Adjust the pH to 12.0 using 20% w/v NaOH solution.

  • Extraction: Extract the liberated enantiopure free base with 3 volumes of Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure stereoisomer.

References

  • Chiral resolution - Wikipedia Source: Wikipedia URL:[Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution Source: Chemical Communications (RSC Publishing) URL:[Link]

  • Compressing Experiences of Optical Resolution Trials, Based on Diastereomeric Salt or Co-Crystal Formation, into Ternary Equilibrium Melting Phase Diagrams of Two Chiral Enantiomers and a Resolving Agent Molecule with the Help of DSC and Powder XRD Source: MDPI Crystals URL:[Link]

Application Note: 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol in Analgesic Research

[1]

Executive Summary

This application note details the utility of 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol (herein referred to as AMCH-1 ) as a critical scaffold in the discovery of next-generation analgesics.[1] As the field moves away from traditional morphinan structures to reduce respiratory depression and addiction liability, sp3-rich aliphatic scaffolds like AMCH-1 have emerged as vital tools.[1]

This guide covers the physicochemical handling of AMCH-1, its application in Structure-Activity Relationship (SAR) library generation , and specific in vitro/in vivo protocols for evaluating its derivatives for dual-mechanism efficacy (Mu-Opioid Receptor agonism and Norepinephrine Reuptake Inhibition).[1]

Chemical Profile & Handling

AMCH-1 represents a "privileged structure" in medicinal chemistry—a saturated, 3-dimensional scaffold that mimics the pharmacophore of Tramadol and Tapentadol but offers distinct vectors for derivatization.[1]

Physicochemical Properties
PropertyValueImplication for Research
Molecular Formula C₁₁H₂₃NOLow MW fragment, ideal for Lead-Oriented Synthesis.[1]
Molecular Weight 185.31 g/mol Allows addition of functional groups while staying <500 Da (Lipinski compliant).[1]
LogP (Predicted) ~1.8 - 2.2CNS penetrant; likely crosses Blood-Brain Barrier (BBB).[1]
pKa (Amine) ~9.8Highly ionized at physiological pH; requires formulation buffering.[1]
Stereochemistry 2 Chiral CentersExists as diastereomers.[1] Enantioselective separation is critical for binding affinity.[1]
Storage and Stability[1]
  • Storage: Store neat at -20°C under argon. The primary amine is susceptible to oxidation and carbamate formation (CO₂ absorption) if left exposed to air.[1]

  • Solubility: Soluble in DMSO (>50 mM) and Ethanol.[1] Limited solubility in neutral PBS; requires acidification (pH < 6.[1]0) or co-solvent (5% DMSO) for aqueous stock solutions.[1]

Application 1: Synthetic Derivatization (Library Generation)[1]

AMCH-1 is rarely used as a naked primary amine in final drug candidates due to rapid metabolic clearance (MAO deamination).[1] Its primary application is as a nucleophilic core to generate tertiary amine libraries targeting the orthosteric site of the Mu-Opioid Receptor (MOR).[1]

Protocol A: Reductive Amination for Tertiary Amine Analogs

Objective: Convert AMCH-1 into N,N-dimethyl or N-alkyl derivatives to mimic the tertiary amine pharmacophore of high-potency opioids.

Reagents:

  • Substrate: AMCH-1 (1.0 eq)[1]

  • Aldehyde: Formaldehyde (37% aq) or substituted benzaldehydes (1.2 eq)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE)[1]

Workflow:

  • Complexation: Dissolve AMCH-1 in DCE. Add Aldehyde. Stir for 30 min at Room Temp (RT) to form the imine/iminium ion.[1]

  • Reduction: Add STAB slowly. Monitor gas evolution.[1]

  • Quench: After 4 hours, quench with sat. NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash organic layer with brine.[1]

  • Purification: The resulting tertiary amines are often lipophilic.[1] Purify via Flash Chromatography (Silica; MeOH:DCM gradient with 1% NH₄OH).

Application 2: In Vitro Pharmacology (Mechanism of Action)[1]

Researchers use AMCH-1 derivatives to probe Dual-Action Analgesia : simultaneous MOR activation and Norepinephrine Transporter (NET) inhibition.[1] This synergistic mechanism is known to treat neuropathic pain with reduced opioid side effects.[1]

Experimental Logic: The "Ratio" Screen

Unlike pure opioids (e.g., Fentanyl), AMCH-1 derivatives are screened for a balanced

1
  • Target Ratio:

    
     to 
    
    
    .[1]
  • Rationale: Balanced affinity ensures analgesic efficacy without excessive mu-agonist driven respiratory depression.[1]

Visualization: Dual-Mechanism Screening Workflow

Gcluster_bindingPrimary Screen (Binding Affinity)StartAMCH-1 Derivative LibraryMORMu-Opioid Receptor(Radioligand Displacement)Start->MORNETNE Transporter(Fluorescent Uptake)Start->NETDecisionCalculate Ki Ratio(MOR / NET)MOR->DecisionNET->DecisionOutcome1Hit: Balanced Profile(Proceed to In Vivo)Decision->Outcome10.1 < Ratio < 10Outcome2Discard: Low Potencyor High SelectivityDecision->Outcome2Ratio > 100 or Ki > 1µM

Figure 1: Screening logic for AMCH-1 derivatives to identify dual-action candidates.

Protocol B: Competitive Radioligand Binding Assay (MOR)

Objective: Determine the affinity (

1
  • Membrane Prep: Use CHO-K1 cells stably expressing human MOR (hMOR).[1]

  • Ligand: [³H]-DAMGO (Agonist radioligand) at 1 nM concentration.[1]

  • Incubation:

    • Plate 20 µg membrane protein/well in 96-well format.

    • Add AMCH-1 derivative (concentration range:

      
       M to 
      
      
      M).[1]
    • Add [³H]-DAMGO.[1]

    • Incubate 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Quantification: Liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive

    
     and calculate 
    
    
    using the Cheng-Prusoff equation.[1]

Application 3: In Vivo Analgesic Efficacy[1]

Once a lead derivative is identified (

Tail-Flick Assay11
Protocol C: Murine Tail-Flick Assay (Thermal Nociception)

Ethical Note: All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[1]

Subjects: Male Swiss Webster mice (25-30g).[1]

Procedure:

  • Baseline Measurement: Restrain mouse gently. Focus a radiant heat source on the tail (2-3 cm from the tip).[1] Measure latency to tail withdrawal.

    • Cut-off: Set at 10 seconds to prevent tissue damage.[1]

    • Baseline: Average of 3 readings (spaced 5 min apart).

  • Drug Administration:

    • Vehicle Group: Saline (s.c.).[1]

    • Test Group: AMCH-1 Derivative (e.g., 10 mg/kg, s.c.).[1]

    • Positive Control: Morphine (5 mg/kg, s.c.).[1]

  • Testing: Measure tail withdrawal latency at 15, 30, 60, and 120 minutes post-injection.

  • Data Calculation: Convert raw latency to % Maximum Possible Effect (%MPE) :

    
    
    

Interpretation:

  • High %MPE (>50%) indicates significant analgesia.[1]

  • If analgesia is reversed by Naloxone (opioid antagonist), the mechanism is confirmed as opioid-mediated.[1]

  • If analgesia is partially reversed by Yohimbine (alpha-2 antagonist), it confirms the contribution of the norepinephrine pathway (NET inhibition).[1]

References

  • Opioid Structure-Activity Relationships: Casy, A. F., & Parfitt, R. T. (1986).[1] Opioid Analgesics: Chemistry and Receptors. Plenum Press.[1] [1]

  • Dual Mechanism Analgesics: Raffa, R. B., et al. (1992).[1] "Opioid and nonopioid components independently contribute to the mechanism of action of tramadol, an 'atypical' opioid analgesic".[1] Journal of Pharmacology and Experimental Therapeutics.

  • Scaffold Hop in Drug Discovery: Böhm, H. J., et al. (2004).[1] "Scaffold hopping". Drug Discovery Today: Technologies.

  • Cheng-Prusoff Equation: Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction". Biochemical Pharmacology.

  • Tail-Flick Methodology: D'Amour, F. E., & Smith, D. L. (1941).[1] "A method for determining loss of pain sensation".[1] Journal of Pharmacology and Experimental Therapeutics.

Application Note: Amino-Cyclohexanols as Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Structural Significance & Pharmacological Applications

Amino-cyclohexanols are a highly versatile class of bifunctional cyclic compounds characterized by a rigid cyclohexane backbone bearing both amino (-NH₂) and hydroxyl (-OH) functional groups[1]. In medicinal chemistry, the spatial arrangement of these functional groups is critical. The rigid ring structure restricts conformational flexibility, allowing researchers to lock molecules into specific, biologically active geometries that enhance target binding affinity and selectivity[1][2].

Key applications in drug discovery and organic synthesis include:

  • Active Pharmaceutical Ingredient (API) Synthesis: Trans-4-aminocyclohexanol is an indispensable intermediate in the industrial synthesis of Ambroxol (a widely prescribed mucolytic agent) and Lomibuvir (an HCV protease inhibitor)[1][3]. It is also actively evaluated as a scaffold for novel central nervous system (CNS) modulators and analgesic pathways[2].

  • Asymmetric Synthesis & Chiral Auxiliaries: Chiral variants, such as (1S,2S)-2-aminocyclohexanol and (1R,2S)-2-aminocyclohexanol, serve as critical chiral building blocks. Their defined stereochemistry is leveraged in asymmetric catalysis, enzyme mechanism probing, and the synthesis of enantiomerically pure neuropharmaceuticals[4][5][6].

  • Peptide Synthesis & Bioconjugation: N-Boc-protected derivatives (e.g., 4-N-Boc-amino-cyclohexanol) are utilized in solid-phase peptide synthesis to enhance the stability and solubility of peptide chains, and in bioconjugation for targeted drug delivery systems[7].

Quantitative Comparison of Key Amino-Cyclohexanols

The following table summarizes the physical and chemical properties of critical amino-cyclohexanol building blocks to inform selection in synthetic workflows[1][2][4][5].

Compound NameCAS NumberMolecular WeightStereochemistryPrimary Application in R&D
trans-4-Aminocyclohexanol 27489-62-9115.17 g/mol Achiral (1,4-symmetry)API Intermediate (Ambroxol), CNS modulators
(1S,2S)-2-Aminocyclohexanol 74111-21-0115.17 g/mol Chiral (1S,2S)Asymmetric synthesis, chiral auxiliary
(1S,2R)-2-Aminocyclohexanol HCl 200352-28-9151.63 g/mol Chiral (1S,2R)Enzyme mechanism studies, chiral building block
4-N-Boc-amino-cyclohexanol N/A (Protected)215.29 g/mol VariesSolid-phase peptide synthesis, bioconjugation

Mechanistic Pathways & Synthetic Strategies

Traditional Chemical Synthesis: Reductive Amination (Ambroxol Case Study)

The synthesis of Ambroxol highlights the utility of trans-4-aminocyclohexanol in forming complex APIs via reductive amination.

Ambroxol_Synthesis A 2-Amino-3,5- dibromobenzaldehyde C Imine Intermediate (Schiff Base) A->C + B LiClO₄ (Cat.) Condensation B trans-4- Aminocyclohexanol B->C D Ambroxol Hydrochloride C->D NaBH(OAc)₃ Selective Reduction

Fig 1. Reductive amination pathway for Ambroxol synthesis using trans-4-aminocyclohexanol.

Protocol 1: Self-Validating Synthesis of Ambroxol Hydrochloride

Causality & Rationale: This protocol utilizes lithium perchlorate (LiClO₄) as a mild Lewis acid to activate the carbonyl group of the aldehyde, accelerating Schiff base (imine) formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because its steric bulk and electron-withdrawing acetate groups make it significantly milder than NaBH₄. This ensures the selective reduction of the imine intermediate without prematurely reducing the unreacted starting aldehyde[1].

Step-by-Step Methodology:

  • Reaction Setup: In a dry, round-bottom reaction flask, combine 20 mmol of trans-4-aminocyclohexanol, 23.2 mmol of 2-amino-3,5-dibromobenzaldehyde, and 0.8 mmol of LiClO₄ (catalyst)[1].

  • Solvent Addition: Suspend the mixture in 100 mL of anhydrous 1,2-dichloroethane to ensure complete dissolution and facilitate the condensation phase[1].

  • Reduction: Add 22 mmol of NaBH(OAc)₃ portion-wise to the flask. Stir the mixture continuously for 1.5 hours at room temperature (20–25°C)[1].

  • System Validation (In-Process Control): Perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated to proceed to the next step only when the aldehyde spot completely disappears, confirming full conversion to the amine.

  • Work-up & Extraction: Quench the reaction by pouring the solution into 100 mL of ice water. Extract the aqueous layer with 100 mL of dichloromethane (DCM). Wash the organic layer with brine and dry over anhydrous Na₂SO₄[1].

  • Isolation: Remove the solvent under reduced pressure via rotary evaporation to obtain the product as a yellow liquid, which can be further crystallized as a hydrochloride salt[1].

Advanced Biocatalytic Synthesis: Enzymatic Cascade

Recent advancements in green chemistry have introduced stereoselective enzymatic cascades to synthesize 4-aminocyclohexanol isomers directly from bio-based 1,4-cyclohexanedione[3][8].

Biocatalytic_Cascade A 1,4-Cyclohexanedione (Bio-based) B 4-Hydroxycyclohexanone A->B KRED Mono-reduction D Undesired Diamine Byproduct A->D ATA (Direct) Route B (Avoided) C 4-Aminocyclohexanol (cis/trans isomers) B->C ATA Transamination

Fig 2. Enzymatic cascade prioritizing KRED over ATA to prevent diamine byproducts.

Protocol 2: One-Pot Biocatalytic Synthesis of 4-Aminocyclohexanol Isomers

Causality & Rationale: The cascade must strictly follow "Route A" (Keto Reductase [KRED] followed by Amine Transaminase [ATA]). If ATA were introduced first ("Route B"), it would transaminate both highly reactive ketone moieties of the diketone, yielding an undesired 1,4-cyclohexanediamine byproduct. Initial mono-reduction by KRED to 4-hydroxycyclohexanone ensures that ATA only has a single ketone target, cleanly producing the desired amino-alcohol with high diastereomeric ratios[3][8].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM sodium phosphate buffer (pH 7.0). Supplement the buffer with 1.0 mM NAD(P)+ as a cofactor and 100 mM (0.76% v/v) propan-2-ol, which acts as a sacrificial reductant for continuous cofactor regeneration[8].

  • Substrate Addition: Dissolve 1,4-cyclohexanedione to a final concentration of 50 mM in the buffer[8].

  • Enzymatic Cascade Initiation:

    • Step 1: Add the regioselective KRED enzyme to initiate the mono-reduction of the diketone.

    • Step 2: Introduce the stereocomplementary ATA (selected based on whether the cis or trans isomer is desired)[3][8].

  • Incubation: Incubate the reaction mixture at 30°C with continuous shaking at 700 rpm for 12 hours[8].

  • System Validation (Quality Control): Extract a 100 µL aliquot, derivatize with Boc-anhydride, and analyze via Chiral GC/MS. The protocol is validated if the diastereomeric ratio (dr) exceeds 98:2 and diamine byproducts are absent[8].

  • Isolation: Perform an optimized solvent extraction and precipitate the final product via crystallization as a hydrochloride salt to achieve ~75% isolated yield[8].

Best Practices for Handling and Storage

To maintain the integrity of amino-cyclohexanol building blocks, strict handling protocols must be observed:

  • Storage Conditions: Store compounds in tightly sealed containers at controlled room temperature (15–30°C)[2]. Hydrochloride salt variants (e.g., (1S,2R)-2-aminocyclohexanol HCl) are highly hygroscopic and must be stored in desiccators to prevent moisture degradation[5].

  • Safety & Hazards: While generally stable, free-base amino-cyclohexanols are classified under GHS as Category 2 skin/eye irritants and Category 4 acute oral toxins. Standard laboratory PPE (nitrile gloves, safety goggles, and lab coats) is mandatory during handling and formulation[2][9].

References

1.9 2.10 3.4 4.7 5.1 6.11 7.12 8.13 9.5 10.2 11.8 12.6 13.14 14.3

Sources

Application Note: HPLC Method Development for 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The Challenge: The target analyte, 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol , presents a classic "stealth" profile in chromatography. As a fully aliphatic molecule containing a primary amine and a tertiary alcohol attached to a saturated cyclohexane ring, it lacks a conjugated


-electron system. Consequently, it exhibits negligible UV absorbance  above 210 nm.

The Solution: Standard HPLC-UV methods (254 nm) will fail. Low-UV detection (200–210 nm) is non-viable due to poor signal-to-noise ratios and solvent cut-off interference. This guide details two authoritative protocols to "unmask" this molecule:

  • Protocol A (The Gold Standard): Pre-column Derivatization with o-Phthalaldehyde (OPA). This transforms the "invisible" primary amine into a highly fluorescent isoindole derivative, enabling high-sensitivity Fluorescence (FLD) or UV detection (338 nm).

  • Protocol B (The Modern Alternative): LC-MS/MS (ESI+) for high-throughput bioanalysis where derivatization is impractical.

Molecule Profile & Physicochemical Properties[1][2][3][4]

Understanding the molecule is the first step in rational method design.

PropertyValue (Estimated)Methodological Implication
Structure Aliphatic Cycle + Primary AmineNo UV Chromophore. Requires derivatization or MS.
pKa (Amine) ~9.5 – 10.5Basic. Highly protonated at acidic pH. Requires high pH for derivatization or acidic pH for MS retention.
LogP ~1.9 – 2.5Moderately lipophilic. Suitable for Reversed-Phase (C18) chromatography.
Functional Groups Primary Amine (-NH

), Hydroxyl (-OH)
The -NH

is the nucleophilic handle for OPA derivatization.

Visualizing the Strategy

The following decision tree illustrates the logic behind selecting the derivatization pathway over direct detection.

MethodStrategy Start Analyte: 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol CheckUV Check Structure for Chromophores Start->CheckUV ResultUV Result: Aliphatic Only (No UV >210nm) CheckUV->ResultUV Decision Select Detection Mode ResultUV->Decision PathA Path A: HPLC-FLD/UV (Pre-column Derivatization) Decision->PathA Standard Lab Equipment PathB Path B: LC-MS/MS (Direct Ionization) Decision->PathB Mass Spec Available Reaction Reaction: Primary Amine + OPA + Thiol -> Fluorescent Isoindole PathA->Reaction

Figure 1: Strategic decision tree for selecting the detection method based on the analyte's lack of chromophores.

Protocol A: Pre-Column Derivatization (HPLC-FLD/UV)[4]

This is the recommended method for QC, purity analysis, and labs without Mass Spectrometry. We utilize OPA (o-Phthalaldehyde) in the presence of a thiol (2-Mercaptoethanol or 3-MPA), which reacts specifically with primary amines to form a stable, highly fluorescent ring structure.

Reagents & Preparation[5][6][7]
  • Derivatization Reagent (OPA Stock): Dissolve 10 mg OPA in 0.5 mL Methanol. Add 4.5 mL of 0.1 M Borate Buffer (pH 9.5). Add 20 µL of 2-Mercaptoethanol (2-ME). Note: Prepare fresh daily. OPA degrades rapidly in oxygen.

  • Borate Buffer (pH 9.5): Essential to ensure the amine is deprotonated (nucleophilic state) for the reaction.

  • Stop Solution: 0.1 M Acetate Buffer (pH 4.0) – optional, to stabilize the derivative if not injecting immediately.

Derivatization Workflow (Automated or Manual)
  • Mix: Combine 10 µL Sample + 10 µL OPA Reagent.

  • Wait: Allow to react for 60 seconds at room temperature (Reaction is extremely fast).

  • Inject: Inject immediately. The isoindole derivative is stable for ~10-20 minutes but degrades over hours. Tip: Use an autosampler with "Mix" capability for maximum reproducibility.

HPLC Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µmStandard RP column handles the moderately hydrophobic derivative well.
Mobile Phase A 10 mM Na

HPO

Buffer (pH 7.2)
Neutral pH maintains derivative stability and peak shape.
Mobile Phase B Acetonitrile : Methanol (50:50)Methanol helps solubilize the derivative; ACN lowers backpressure.
Gradient 0-10 min: 20% B

80% B
Gradient elution ensures sharp peaks and removes late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Detection (FLD) Ex: 340 nm / Em: 450 nm Maximum sensitivity. The isoindole fluorophore is highly active here.
Detection (UV) 338 nmAlternative if FLD is unavailable (less sensitive than FLD).

Protocol B: LC-MS/MS (Direct Detection)

For bioanalytical studies (plasma/urine) or trace impurity analysis, LC-MS is superior as it requires no derivatization.

Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Target Ion: [M+H]

    
    .
    
    • MW = 185.31 g/mol .[1]

    • Precursor Ion: m/z 186.3

  • Fragmentation (MRM):

    • The loss of the butyl-amine chain or water (-H

      
      O) are common transitions. Perform a product ion scan to determine the Quantifier and Qualifier ions.
      
LC Conditions (MS-Compatible)
ParameterSettingRationale
Column Phenyl-Hexyl or C18, 2.1 x 50 mm, 1.8 µmPhenyl-Hexyl offers unique selectivity for amines via

-interaction (if any ring overlap exists) and superior retention of polar bases.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures full protonation of the amine for max MS sensitivity.
Mobile Phase B 0.1% Formic Acid in AcetonitrileMS-grade organic solvent.
Gradient 5% B

95% B in 5 mins
Fast ballistic gradient for high throughput.

System Suitability & Validation Criteria

To ensure the method is trustworthy (E-E-A-T), the following criteria must be met before running samples.

System Suitability Test (SST)

Run 5 replicate injections of the Standard Solution (at 100% target concentration).

  • Precision (RSD): Retention Time < 0.5%; Peak Area < 2.0% (for HPLC-FLD) or < 5.0% (for LC-MS).

  • Tailing Factor (T): 0.8 < T < 1.5. (Amines often tail; if T > 1.5, increase buffer strength or add 5mM Ammonium Formate).

  • Resolution (Rs): > 2.0 between the target peak and any synthesis by-products.

Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Correlation Coefficient (R²): > 0.999.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low/No Signal (Protocol A) OPA Reagent OxidizedOPA is air-sensitive. Prepare fresh reagent. Ensure 2-Mercaptoethanol was added (critical for fluorescence).
Peak Tailing Secondary InteractionsThe amine is interacting with free silanols on the silica. Use a "Base Deactivated" column or increase buffer concentration.
Unstable Retention Time pH FluctuationsAmine retention is highly pH-dependent. Ensure Mobile Phase A is buffered correctly (pH 7.2 for FLD, pH 3.0 for MS).
Extra Peaks (Protocol A) OPA DegradationOPA itself can form non-fluorescent byproducts that might show up in UV. Use FLD for specificity.

References

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Retrieved from

  • Agilent Technologies. (2020). Amino Acid Analysis using the Agilent 1290 Infinity II LC. Retrieved from

  • PubChem. (2023). Compound Summary: 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol. National Library of Medicine. Retrieved from

  • Phenomenex. (2023). HPLC Troubleshooting Guide: Peak Shape Issues. Retrieved from

Disclaimer: This protocol is intended for research and development purposes. Validation according to ICH Q2(R1) guidelines is required before applying this method to GMP release testing.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #SYN-CHX-0042 Status: Open Subject: Yield Optimization & Troubleshooting for Gamma-Amino Alcohol Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

You are encountering yield attrition in the synthesis of 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol . This molecule presents a "perfect storm" of synthetic challenges: it combines a sterically hindered tertiary alcohol, a volatile/polar primary amine, and multiple stereocenters (C1/C3 on the ring, C2 on the side chain).

Our analysis indicates that yield loss is likely occurring at three critical junctions:

  • Enolization vs. Nucleophilic Attack: The starting material, 3-methylcyclohexanone, is prone to enolization rather than addition when reacting with basic nucleophiles (like lithiated nitriles).

  • Aluminum Emulsions: Improper quenching of the reduction step traps the polar product in aluminum salts.

  • Phase Transfer Loss: The amphiphilic nature of the final amino-alcohol leads to significant loss in the aqueous layer during standard workup.

This guide provides a corrected protocol focusing on Organocerium chemistry to solve the addition problem and a Modified Rochelle Salt Workup to maximize recovery.

Module 1: The Carbon-Carbon Bond Formation[1]

The Challenge: You are likely using a lithiated species (e.g., 2-lithiobutanenitrile generated via LDA) to attack 3-methylcyclohexanone. The Failure Mode: 3-Methylcyclohexanone has acidic


-protons. Strong bases like LDA often act as a base rather than a nucleophile, causing enolization. This results in recovery of starting ketone and low conversion.
Corrective Protocol: The Organocerium (Imamoto) Modification

To suppress basicity and enhance nucleophilicity, you must transmetallate the organolithium species to an organocerium species before adding the ketone. Cerium reagents are highly oxophilic and less basic.

Step-by-Step Optimization:

  • Reagent Preparation:

    • Dry

      
       is critical . Heat at 140°C under high vacuum (0.1 mmHg) for 2 hours. The powder must turn from white/clumpy to a fine, free-flowing powder.
      
    • Suspend anhydrous

      
       in THF and stir for 2 hours to form a slurry.
      
  • Lithiation:

    • Generate 2-lithiobutanenitrile: Add LDA (1.1 equiv) to butyronitrile in THF at -78°C. Stir for 30 mins.

  • Transmetallation (The Fix):

    • Transfer the lithium species via cannula into the

      
      
      
      
      
      slurry.
    • Stir for 30 minutes. The solution color typically changes, indicating the formation of the organocerium species.

  • Addition:

    • Add 3-methylcyclohexanone slowly.

    • Result: The organocerium reagent preferentially attacks the carbonyl carbon (axial attack is favored) with minimal enolization.

Technical Insight: The high oxophilicity of Ce(III) activates the carbonyl oxygen, making the carbonyl carbon more electrophilic, while the bulkiness of the reagent suppresses proton abstraction (enolization).

Module 2: The Reduction Sequence

The Challenge: Reducing the intermediate


-hydroxynitrile to the amine using 

. The Failure Mode: The product is a 1,3-amino alcohol (gamma-amino alcohol). These form stable chelates with aluminum byproducts. Standard water/NaOH quenching (Fieser method) often creates a "gel" that physically traps your molecule.
Corrective Protocol: The Rochelle Salt Release

Reaction:

  • Dissolve the hydroxynitrile in dry THF or Ether.

  • Add

    
     (3-4 equivalents) at 0°C, then reflux. Note: Reflux is required to reduce the hindered nitrile fully.
    

Quench (Critical Step): Do NOT use the Fieser (


) method if you are experiencing yield loss. Use the Rochelle Salt Method :
  • Cool reaction to 0°C.

  • Dilute with diethyl ether (wet ether helps).

  • Add Saturated Aqueous Potassium Sodium Tartrate (Rochelle Salt) solution slowly. Use roughly 20 mL per gram of

    
    .
    
  • Stir vigorously at room temperature for 2-4 hours.

  • Observation: The grey/grey-white emulsion will separate cleanly into two transparent layers. The aluminum coordinates to the tartrate, releasing your amino alcohol into the organic phase.

Module 3: Isolation & Purification (The "Yield Killer")

The Challenge: The product contains a polar amine and a polar alcohol. It is water-soluble. The Failure Mode: If you wash the organic layer with water or weak acid, the product protonates and moves to the aqueous layer, where it is discarded.

Troubleshooting Workflow: pH-Swing Extraction

Do not rely on simple evaporation. Use this pH-swing technique to isolate only the amine.

WorkupLogic Start Crude Reaction Mixture (Post-Rochelle Quench) Sep1 Phase Separation Start->Sep1 Org1 Organic Layer (Contains Product + Neutrals) Sep1->Org1 Aq1 Aqueous Layer (Al-Tartrate Salts) Sep1->Aq1 Discard AcidExt Extract with 1M HCl Org1->AcidExt AqAcid Aqueous Acid Layer (Product is R-NH3+) AcidExt->AqAcid Target Moves to Water OrgWaste Organic Layer (Neutral Impurities) AcidExt->OrgWaste Discard Neutrals BaseSwing Basify to pH > 12 (NaOH) AqAcid->BaseSwing FinalExt Extract with DCM/iPrOH (9:1) BaseSwing->FinalExt FinalProd Final Product (Free Amine) FinalExt->FinalProd Evaporate

Caption: Logic flow for pH-swing extraction to isolate amphiphilic amino alcohols from neutral impurities.

Key Tactic: In the final extraction (Step "FinalExt"), use Dichloromethane (DCM) containing 10% Isopropanol . Pure DCM is often insufficient to pull polar amino alcohols out of water. The isopropanol increases the polarity of the organic phase just enough to recover the product.

Summary of Yield Optimization Data

ParameterStandard ApproachOptimized ApproachReason for Improvement
Nucleophile Lithium Enolate (LDA)Organocerium (CeCl3) Suppresses enolization; promotes addition to hindered ketone.
Reaction Temp -78°C to RT-78°C Constant Kinetic control favors the addition product over side reactions.
Quench Method Fieser (Water/NaOH)Rochelle Salt Breaks Al-Amine chelates; prevents emulsion trapping.
Extraction Ethyl AcetateDCM : iPrOH (9:1) Solubilizes the polar amino-alcohol better than EtAc.

Frequently Asked Questions (FAQs)

Q1: I see two spots on my TLC after the addition step. Is this an impurity? A: Likely not. The addition of the nitrile side chain to 3-methylcyclohexanone creates diastereomers (cis/trans relative to the methyl group). You will likely observe two isomers. Do not discard the "minor" spot without NMR analysis; it might be the axial alcohol isomer.

Q2: My product is an oil that won't crystallize. How do I purify it? A: Amino alcohols are notoriously difficult to crystallize as free bases.

  • Recommendation: Convert it to the Hydrochloride or Oxalate salt . Dissolve the oil in dry ether and bubble HCl gas (or add ethereal HCl). The salt should precipitate as a white solid, which can be recrystallized from Ethanol/Ether to improve purity and yield.

Q3: Can I use a Grignard reagent instead of the lithio-nitrile? A: Direct Grignard addition (using a protected 1-halo-2-aminobutane precursor) is possible but risky. The Grignard is bulkier and more basic than the organocerium reagent, leading to higher enolization (recovering starting material). If you must use Grignard, add


  or 

to the reaction.

References

  • Organocerium Addition (Imamoto Reagent): Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 111(12), 4392–4398. Link

  • Stereoselectivity in Cyclohexanones: Ashby, E. C., & Laemmle, J. T. "Stereochemistry of organometallic compound addition to ketones." Chemical Reviews, 75(4), 521–546. Link

  • Nitrile Reduction Workup: "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link

  • Rochelle Salt Method: Fieser, L. F., & Fieser, M. Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 581. (Standard reference for aluminohydride workups).

Minimizing side reactions during amino-alkyl addition to ketones

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Nucleophilic Addition of Amino-Alkyl Groups Audience: Process Chemists & Medicinal Chemists

Introduction: The "Basicity vs. Nucleophilicity" Paradox

Welcome to the technical support hub for C-C bond formation. You are likely here because your addition of an amino-alkyl chain (e.g., using Grignard or Organolithium reagents) to a ketone failed to yield the desired tertiary alcohol, resulting instead in recovered starting material or side products.

The core failure mode in these reactions is almost always the competition between Enolization (acting as a base) and Addition (acting as a nucleophile). Amino-alkyl reagents are particularly troublesome because the amine moiety can coordinate with the metal center, altering the reagent's aggregation state and reactivity profile.

This guide prioritizes Organocerium chemistry and Turbo-Grignard technologies as the primary solutions for these issues.

Module 1: The "Recovered Ketone" Issue (Enolization)

Symptom: You observe low conversion. After workup, you recover the starting ketone, even though you used excess organometallic reagent. Diagnosis: The ketone underwent enolization.[1][2][3][4] The basicity of your reagent (


) stripped the 

-proton (

) faster than it attacked the carbonyl.
The Solution: The Imamoto Protocol (Organocerium)

To fix this, we must decouple basicity from nucleophilicity. Lanthanides, specifically Cerium(III), are highly oxophilic.[5] They coordinate to the carbonyl oxygen, activating it for attack, while the resulting organocerium species is less basic than its lithium/magnesium counterpart.

Mechanism of Action

The following diagram illustrates the divergence between the failure mode (Enolization) and the success mode (Cerium Activation).

EnolizationVsAddition Ketone Ketone Substrate (Electrophile) Coordination Ce-Activated Ketone (High Electrophilicity) Ketone->Coordination + CeCl3 Enolate Enolate Anion (Dead End) Ketone->Enolate Direct R-Li/R-MgX (Basicity Dominates) Reagent Amino-Alkyl-Metal (R-M) Reagent->Enolate CeCl3 CeCl3 (Dry) Product Tertiary Amino-Alcohol (Target) Coordination->Product + R-M (Nucleophilic Attack) Recovered Recovered Ketone (Failure) Enolate->Recovered Aqueous Workup

Figure 1: The mechanistic divergence. Direct addition often leads to enolization. Pre-complexation with Cerium(III) activates the ketone for nucleophilic attack, bypassing the basicity issue.

Protocol: Cerium(III) Chloride Mediated Addition

Standard Operating Procedure for Enolizable Ketones

  • Drying CeCl₃ (CRITICAL):

    • Commercially available

      
       must be dried.
      
    • Heat at 140°C under high vacuum (<0.5 mmHg) for 2 hours with vigorous stirring. The powder should turn from clumpy to fine and free-flowing.

    • Note: Incomplete drying kills the Grignard reagent immediately.

  • Activation:

    • Suspend dried

      
       (1.5 equiv) in dry THF. Stir at room temperature (RT) for 2 hours (or sonicate for 1 hour) to form a milky suspension.
      
    • Cool to -78°C .[6]

  • Transmetallation/Addition:

    • Add the organolithium or Grignard reagent (1.5 equiv) dropwise to the

      
       slurry. Stir for 30-60 mins at -78°C.
      
    • Observation: The color often changes to yellow/orange (formation of the organocerium species).

    • Add the ketone (1.0 equiv) in THF dropwise.

  • Workup:

    • Allow to warm to 0°C.

    • Quench with aqueous

      
      .
      
    • Tip: If an emulsion forms (common with Cerium), add a few mL of saturated potassium sodium tartrate (Rochelle's salt) solution.

Module 2: The "Quenched Reagent" Issue (Free Amines)

Symptom: Immediate exotherm upon adding reagent, but no product formation. Diagnosis: Protonolysis. Your amino-alkyl chain contains a free N-H (primary or secondary amine). The Grignard reagent acted as a base and deprotonated the amine, destroying itself (


).
Troubleshooting Matrix
ScenarioRecommended StrategyWhy?
Primary Amine (

)
Protect as Stabase (Silyl)Bis-silyl protection (2,2,5,5-tetramethyl-1-aza-2,5-disilacyclopentane) is stable to Grignard conditions but falls off in acid workup.
Secondary Amine (

)
Boc Protection

-Boc is generally stable to Grignard reagents at low temps (-78°C to 0°C).
Tertiary Amine (

)
Add LiCl (Turbo) Tertiary amines can coordinate to Mg, forming aggregates that reduce solubility. LiCl breaks these aggregates.
The "Turbo" Solution (Knochel-Hauser)

If you are synthesizing the reagent yourself (e.g., from an amino-alkyl halide), use Turbo Grignard conditions (


).
  • Why: The LiCl breaks up the polymeric magnesium aggregates. This is crucial for amino-alkyl reagents where the internal amine might otherwise cause the reagent to crash out of solution.

Module 3: Side Reaction FAQ

Q: I am seeing a "Wurtz Coupling" dimer byproduct (


). How do I stop this? 
A:  This happens during the preparation of the Grignard reagent, not the addition.[7]
  • Fix: Lower the concentration of the alkyl halide during preparation.

  • Fix: Use Rieke Magnesium (highly reactive) at lower temperatures (-78°C) to favor insertion over coupling.

Q: My product is cyclizing during workup. A: If your amino-alkyl chain is 3 or 4 carbons long, the resulting product is a


- or 

-amino alcohol. Upon protonation during workup, the amine can attack the alcohol (if leaving group potential exists) or the ketone (if reaction was incomplete).
  • Fix: Keep the workup pH neutral (use buffered

    
    ). Avoid strong acids which might facilitate elimination or cyclization.
    

Q: The reaction works but the yield is 40%. Where is the rest? A: Check for Single Electron Transfer (SET) reduction.

  • Some ketones (especially aromatic ones like benzophenone derivatives) accept a single electron from the Grignard reagent, forming a ketyl radical. This leads to pinacol coupling (dimerized ketone) or simple reduction to the secondary alcohol.

  • Fix: The Cerium Chloride method (Module 1) suppresses SET because Ce(III) is not a reducing agent in this context.

Visual Workflow: The Optimized Protocol

Below is the decision tree for selecting the correct experimental setup based on your specific substrate constraints.

OptimizationFlow Start Start: Amino-Alkyl Addition CheckAmine Does the Alkyl Chain have free NH? Start->CheckAmine Protect MUST Protect (Boc/Silyl) CheckAmine->Protect Yes CheckKetone Is the Ketone Enolizable? (Has alpha-protons?) CheckAmine->CheckKetone No (Tertiary/Protected) Protect->CheckKetone Direct Standard Grignard/Li (0°C) CheckKetone->Direct No (e.g., Benzophenone) CeCl3_Route Imamoto Protocol (CeCl3 + R-M at -78°C) CheckKetone->CeCl3_Route Yes (High Risk) Turbo Knochel Turbo Grignard (iPrMgCl·LiCl) CeCl3_Route->Turbo If solubility issues

Figure 2: Decision Matrix for Reagent Selection. Prioritize Cerium for enolizable ketones and Protection for free amines.

References

  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392–4398 (1989).

    • Foundational text on using CeCl3 to suppress enoliz
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333–3336 (2004).

    • Definitive guide on "Turbo Grignards" for functional group tolerance.
  • Berger, T., et al. "CeCl3/n-BuLi: Unraveling Imamoto’s Organocerium Reagent." Angewandte Chemie International Edition, 60(28), 15622-15631 (2021).

    • Modern structural analysis confirming the active species in organocerium additions.
  • Conlon, D. A., et al. "Preparation of 3-(dimethylamino)propylmagnesium chloride: A practical guide." Organic Process Research & Development, 2(6), 411-414 (1998).

Disclaimer: These protocols involve pyrophoric reagents and cryogenic conditions. Always perform a risk assessment before experimentation.

Sources

Technical Support Center: Purification of Hygroscopic Amino-Alcohol Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online Agent: Senior Application Scientist Ticket ID: AA-HYGRO-OPT-001 Subject: Troubleshooting purification, isolation, and handling of hygroscopic amino-alcohols.

Introduction

Welcome to the Technical Support Center. You are likely here because your amino-alcohol intermediate—a critical motif in drug development—has turned into an intractable oil, is streaking across your column, or is gaining weight on the balance due to moisture absorption.

Hygroscopic amino-alcohols present a dual challenge: the amine functionality interacts strongly with acidic stationary phases (silica), while the alcohol and amine groups cooperatively hydrogen-bond with atmospheric water, leading to hydrolysis or weighing errors.

This guide bypasses standard textbook advice to provide field-tested protocols for stabilizing and purifying these difficult molecules.

Module 1: The "Oiling Out" Crisis (Crystallization & Salt Formation)

Q: My product isolates as a viscous gum/oil instead of a solid. How do I force crystallization?

A: The most robust solution is Salt Formation . Free-base amino alcohols often have low melting points and high hygroscopicity. Converting them into a salt disrupts the hydrogen bonding network with water and increases the lattice energy, often resulting in a stable, non-hygroscopic solid.

Protocol: Strategic Salt Screening

Do not default to HCl. Hydrochloride salts of amino alcohols are frequently more hygroscopic than the free base (deliquescent). Instead, screen "structure-making" counter-ions.

Step-by-Step Workflow:

  • Dissolution: Dissolve 100 mg of your crude amino-alcohol in a minimal amount of dry Ethanol (EtOH) or Methanol (MeOH).

  • Acid Addition: Add 1.05 equivalents of the acid (see table below) dissolved in the same solvent.

  • Precipitation:

    • Method A: Add anhydrous Diethyl Ether or MTBE dropwise until turbidity persists.

    • Method B: Vapor diffusion (place the open vial inside a larger jar containing Hexane).

  • Isolation: Filter under inert gas (Nitrogen/Argon) to prevent moisture uptake during filtration.

Counter-Ion Selection Matrix
Counter-Ion AgentAdvantageDisadvantageBest For
Oxalic Acid Forms highly crystalline lattices; often non-hygroscopic.Toxic; not suitable for final pharma salts (ok for intermediates).Small, aliphatic amino-alcohols.
p-Toluenesulfonic Acid (PTSA) Adds lipophilicity; raises MP significantly.High molecular weight (low atom economy).Greasy/Lipophilic amines.
L-Tartaric Acid / Dibenzoyl-L-Tartaric Allows for Chiral Resolution ; forms rigid H-bond networks.Expensive; requires precise stoichiometry.Chiral amino-alcohols requiring enantiopurity.[1]
Fumaric Acid Pharmaceutically acceptable; often non-hygroscopic.Low solubility in some organic solvents.[2]Late-stage intermediates.
Visual Logic: Salt Selection Decision Tree

SaltSelection Start Start: Oily Free Base IsChiral Is Enantiopurity Required? Start->IsChiral Tartaric Use Tartaric / Dibenzoyl-Tartaric Acid IsChiral->Tartaric Yes Lipophilicity Is Molecule Highly Lipophilic? IsChiral->Lipophilicity No Resolution Crystallize for Chiral Resolution Tartaric->Resolution FinalSolid Stable Crystalline Solid Resolution->FinalSolid UsePTSA Use p-TsOH (PTSA) (Adds bulk/crystallinity) Lipophilicity->UsePTSA Yes UseOxalate Use Oxalic Acid (Tight lattice packing) Lipophilicity->UseOxalate No CheckHygro Check Hygroscopicity UsePTSA->CheckHygro UseOxalate->CheckHygro CheckHygro->FinalSolid Success

Caption: Decision logic for selecting the optimal counter-ion to convert oily amino-alcohol intermediates into stable crystalline salts.

Module 2: Chromatographic Nightmares

Q: My compound streaks on the column (tailing) and I lose mass. How do I fix this?

A: The "streaking" is caused by the basic amine interacting with acidic silanol (Si-OH) groups on the silica gel surface, acting like an ion-exchange resin rather than a partition medium.

The Fix: You must "mask" or neutralize the silica surface using a volatile basic modifier.

Protocol: The "Buffered" Silica Column

Option A: Mobile Phase Modifier (Standard) Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM:MeOH:NH₄OH 90:9:1).

  • Mechanism:[3][4][5][6] The small, mobile TEA molecules saturate the acidic silanol sites, allowing your bulky amino-alcohol to pass through without sticking.

Option B: Silica Pre-Treatment (For sensitive separations) If your compound is sensitive to basic mobile phases during the run, pre-treat the silica.

  • Slurry the silica gel in Hexane/Ethyl Acetate containing 5% TEA.

  • Pour the column.

  • Flush with 2-3 column volumes of pure solvent (to remove excess free TEA).

  • Load your sample. The silanols remain deactivated (ammonium form), but the mobile phase is neutral.

Option C: Amine-Functionalized Silica Use KP-NH (Amino-silica) cartridges.[7][8] These have a basic surface chemistry that prevents amine tailing entirely without additives.

Visual Mechanism: Silanol Blocking

SilanolBlocking cluster_0 Without Modifier (Streaking) cluster_1 With TEA Modifier (Clean Elution) Silica1 Silica (Si-OH) Amine1 Amino-Alcohol Silica1->Amine1 Strong Ionic Interaction Silica2 Silica (Si-OH) TEA Triethylamine (TEA) Silica2->TEA Blocks Sites Amine2 Amino-Alcohol Amine2->Silica2 No Interaction (Elutes Freely)

Caption: Mechanism of action: Triethylamine (TEA) competitively binds to acidic silanol sites, preventing the amino-alcohol product from adhering to the column.

Module 3: Moisture Management & Drying

Q: I cannot get a stable weight; the mass keeps increasing on the balance.

A: Your compound is pulling water from the air (hygroscopic).[9] Standard rotary evaporation is insufficient because water hydrogen-bonds to the amine/alcohol motif. You need Azeotropic Drying .[10]

Protocol: Azeotropic Water Removal

Do not use Dichloromethane (DCM) for the final dry; it does not form a beneficial azeotrope with water. Use Toluene .

  • Dissolution: Dissolve the "wet" oil in anhydrous Toluene (approx. 10 mL per gram).

  • Evaporation: Rotovap at 45-50°C.

    • Chemistry: The Toluene-Water azeotrope boils at 84°C (atmospheric) or lower under vacuum, carrying water out efficiently.

  • Repeat: Repeat this process 3 times ("strip from toluene").

  • Final Dry: Switch to a high-vacuum manifold (< 1 mbar) for 4 hours.

  • Storage: Backfill with Argon. Seal the flask with Parafilm or transfer to a desiccator immediately.

Why Toluene?

  • Forms a heteroazeotrope with water.[4]

  • Boiling point of azeotrope (84°C) is lower than pure Toluene (110°C) and water (100°C).[6]

  • Once the water is gone, the boiling point rises, signaling dryness.[6]

Visual Workflow: Azeotropic Drying

Azeotrope WetSample Wet Amino-Alcohol (H-bonded Water) AddToluene Add Anhydrous Toluene WetSample->AddToluene FormAzeotrope Form Heteroazeotrope (BP < Pure Solvent) AddToluene->FormAzeotrope Evap Rotary Evaporation (Removes Water + Toluene) FormAzeotrope->Evap Check Repeat 3x Evap->Check Check->AddToluene Still Wet HighVac High Vacuum (< 1 mbar) Check->HighVac Done DryProduct Dry, Stable Product HighVac->DryProduct

Caption: Workflow for azeotropic drying using Toluene to break hydrogen bonds and remove trace water from hygroscopic intermediates.

References

  • Purification of Amino Acid Salts (Crystallization Techniques)
  • Triethylamine as a Mobile Phase Additive (Chromatography)

    • Source: Welch Materials / Chrom
    • Relevance: Explains the mechanism of TEA in masking silanol groups to prevent peak tailing of basic compounds.[5][11]

    • URL:[Link]

  • Purification of Ionizable Organic Amines (Flash Chromatography)

    • Source: Biotage Technical Guides.
    • Relevance: Detailed protocols for using amine-functionalized silica and basic modifiers.
    • URL:[Link]

  • Azeotropic Drying with Toluene

    • Source: Organic Chemistry Portal / Reddit Chem Pros.
    • Relevance: Confirms the efficacy of toluene-water azeotropes for drying hydrophilic oils.
    • URL:[Link]

  • Handling Hygroscopic Reference Standards

    • Source: Chrom
    • Relevance: Best practices for weighing and storing materials that absorb atmospheric moisture.[12]

    • URL:[Link]

Sources

Technical Support Center: Stability & Storage of 1-(1-Aminobutan-2-yl)-3-methylcyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol (CAS: 1558704-26-9)[1]. As a bifunctional building block containing both a primary aliphatic amine and a tertiary alcohol, this compound (MW: 185.31 g/mol ) presents unique handling and storage challenges[2].

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, establish self-validating storage protocols, and ensure the integrity of this reagent for downstream synthetic applications.

Quantitative Data: Storage Conditions & Shelf Life

To maximize the viability of your reagent, adherence to strict environmental controls is required. The table below summarizes the empirical relationship between storage conditions, expected shelf life, and primary degradation risks.

Storage ConditionTemperatureAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Risk
Optimal Long-Term 2–8 °CInert (Ar/N₂)Amber Glass, PTFE septum> 24 monthsNone
Short-Term Working 20–25 °CAmbient AirClear Glass< 3 monthsCO₂ absorption (Carbamate)
Sub-optimal > 30 °CHigh HumidityUnsealed Plastic< 1 monthOxidation, Hygroscopicity
Troubleshooting Guide & FAQs

Q: I noticed a white crust forming around the cap of the reagent bottle. What is this, and is the chemical still usable? A: This is a classic sign of carbamate salt formation .

  • Causality: The primary amine moiety (1-aminobutan-2-yl) is highly nucleophilic. When exposed to ambient air, the nitrogen lone pair attacks the electrophilic carbon of atmospheric carbon dioxide (CO₂). This irreversible reaction forms a white, insoluble carbamate crust.

  • Impact: This alters the stoichiometry of your reagent pool, reducing the effective molarity of the free amine. Heavily crusted batches should be discarded or purified via basic aqueous workup, as the solid carbamate will not participate in standard amide coupling reactions.

Q: The solution has turned slightly yellow/brown over time. Why? A: Aliphatic amines can undergo slow auto-oxidation when exposed to light and oxygen, forming N-oxides or other degradation products. Similar aliphatic amino alcohols are known to be sensitive to environmental oxidation and require careful handling[3].

  • Causality: Trace metals or UV light catalyze the oxidation of the amine.

  • Resolution: Always store the compound in amber vials to block UV degradation and maintain a temperature of 2–8 °C to kinetically slow the oxidation pathway.

Q: My yield in a subsequent amide coupling reaction dropped significantly after using a batch stored for 6 months. What happened? A: The compound is highly hygroscopic . The tertiary alcohol and primary amine both readily form hydrogen bonds with atmospheric moisture.

  • Causality: Absorbed water competitively hydrolyzes sensitive coupling reagents (like HATU, EDC, or DCC) before your amine can react, effectively quenching your reaction and lowering the yield.

Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Do not assume your storage method worked; prove it empirically.

Protocol 1: Inert Gas Purging & Aliquoting (Self-Validating)

Purpose: To prevent carbamate formation and moisture uptake during routine handling.

  • Preparation: Dry all amber glass vials and PTFE-lined septum caps in an oven at 120 °C for at least 4 hours. Cool them in a desiccator.

  • Transfer: Move the master bottle of 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol to a Schlenk line or nitrogen-filled glove box.

  • Aliquoting: Dispense the required volume into the pre-weighed, dry amber vials.

  • Purging: If using a Schlenk line, insert a needle connected to a low-pressure Argon manifold into the septum. Purge the headspace of each vial with Argon for 30 seconds to displace all CO₂ and O₂.

  • Sealing: Remove the needle, ensure the PTFE cap is tightly secured, and wrap the seal with Parafilm.

  • Self-Validation Step: Weigh the sealed vial on an analytical balance and record the mass. Reweigh the vial after 1 week of storage. A stable mass (Δm < 0.1 mg) validates the integrity of the seal. Any increase in mass indicates a seal failure and subsequent moisture/CO₂ ingress.

Protocol 2: Moisture Quantification & Remediation via Karl Fischer

Purpose: To quantify and remove absorbed water prior to moisture-sensitive couplings.

  • Calibration: Calibrate a volumetric Karl Fischer (KF) titrator using a 1% water standard to ensure baseline accuracy.

  • Sampling: Syringe 100 µL of the stored 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol through the septum and inject it into the titration vessel.

  • Titration: Titrate with an iodine-containing KF reagent until the electrometric endpoint is reached.

  • Remediation: If the moisture content exceeds 0.5% w/w, add 10% w/v of activated 3Å molecular sieves directly to the vial. Causality: 3Å sieves have pores large enough to trap water molecules (2.8Å) but too small to trap the bulky amine/alcohol API.

  • Self-Validation Step: Re-titrate the supernatant after 24 hours. A successful remediation will yield a moisture content of <0.1% w/w, validating the drying process without consuming or degrading the API.

Degradation Pathways & Interventions

The following diagram maps the specific environmental vulnerabilities of the compound and the corresponding interventions required to maintain stability.

StoragePathways A 1-(1-Aminobutan-2-yl) -3-methylcyclohexan-1-ol (Pure API) B Atmospheric CO2 A->B Exposure E Atmospheric Moisture A->E Exposure H Oxygen / UV Light A->H Exposure C Carbamate Salt (White Crust) B->C Nucleophilic Attack D Preventative: Argon Purge C->D Resolution F Hydrate Formation (Altered Molarity) E->F Hygroscopy G Preventative: Store over 3Å Sieves F->G Resolution I N-Oxidation (Yellowing) H->I Auto-oxidation J Preventative: Amber Vial, 2-8°C I->J Resolution

Caption: Degradation pathways of 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol and required interventions.

References
  • 1-(1-aminobutan-2-yl)-3-methylcyclohexan-1-ol - MilliporeSigma. sigmaaldrich.com.
  • EN300-683384 - EnamineStore. enaminestore.com.
  • 1-Amino-2-butanol | C4H11NO | CID 26107 - PubChem. nih.gov.

Sources

Technical Support Center: Preventing Amino Group Oxidation in Aminocyclohexanol Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, scientists, and drug development professionals working with aminocyclohexanol scaffolds (e.g., trans-4-aminocyclohexanol). A pervasive challenge in functionalizing these bifunctional molecules—such as oxidizing the hydroxyl group to synthesize a cyclohexanone intermediate—is the high susceptibility of the free primary amine to undesired oxidation.

Here, we provide mechanistic insights, protecting group (PG) strategies, and validated troubleshooting protocols to ensure absolute chemoselectivity.

Section 1: Core Principles & Causality (The "Why")

FAQ 1: Why is the amino group in aminocyclohexanols so susceptible to oxidation?

Answer: The primary amino group (-NH₂) possesses a highly nucleophilic, high-energy lone pair on the nitrogen atom. During oxidative transformations aimed at the hydroxyl group (e.g., using transition metals, peroxides, or hypervalent iodine), this nitrogen lone pair acts as a preferential electron donor to the oxidant.

Mechanistically, this leads to rapid over-oxidation, converting the amine into N-oxides, hydroxylamines, nitroso compounds, or nitro derivatives[1]. In 1,2-aminocyclohexanol systems, unprotected amines can even trigger oxidative C-C bond cleavage. Therefore, masking the nitrogen lone pair is both a kinetic and thermodynamic necessity before exposing the molecule to oxidizing conditions. By converting the amine into an amide or carbamate, the nitrogen lone pair is delocalized into the adjacent carbonyl group via resonance, rendering it electronically deactivated and inert to oxidants.

Section 2: Protection Strategies (The "How")

FAQ 2: Which protecting group (PG) is optimal for preventing amine oxidation during cyclohexanol oxidation?

Answer: The optimal protecting group depends entirely on the harshness of your chosen oxidation protocol and the downstream deprotection tolerance of your target Active Pharmaceutical Ingredient (API).

Data Presentation: Comparative Efficacy of Amine Protecting Groups in Oxidative Conditions
Protecting GroupStructure TypeOxidation ResistanceDeprotection ConditionsIdeal Use Case
Boc (tert-Butyloxycarbonyl)CarbamateHigh (TEMPO/Bleach, Swern, RuO₄)Acidic (TFA, HCl in dioxane)Mild to moderate oxidations; standard for peptide and API synthesis[2].
Phthalimide (Phth)ImideExceptional (KMnO₄, K₂Cr₂O₇/H₂SO₄)Nucleophilic (Hydrazine, Ethanolamine)Harsh, unbuffered industrial oxidations (e.g., Pramipexole synthesis)[3].
Cbz (Carboxybenzyl)CarbamateHigh (Jones reagent, Swern)Hydrogenolysis (H₂ / Pd-C)Syntheses where acidic/basic deprotection would degrade the molecule.
Trifluoroacetyl (TFAc)AmideModerate (Swern, Dess-Martin)Mildly Basic (K₂CO₃ / MeOH)When highly orthogonal, mild basic deprotection is required.

Section 3: Workflow Visualization

The following diagram illustrates the standard Protection-Oxidation-Deprotection (POD) sequence, highlighting the critical divergence between protected and unprotected pathways.

POD_Workflow Start 4-Aminocyclohexanol Protect Protection Step (Boc2O / Base) Start->Protect Optimal Route NoProtect Direct Oxidation (No Protection) Start->NoProtect High Risk Protected N-Boc-4-aminocyclohexanol Protect->Protected Oxidize Oxidation Step (TEMPO / NaOCl) Protected->Oxidize Chemoselective Target N-Boc-4-aminocyclohexanone Oxidize->Target SideProd Degradation Products (N-Oxides / Nitroso) NoProtect->SideProd Amine Oxidation

Workflow demonstrating chemoselective oxidation of 4-aminocyclohexanol via Boc protection.

Section 4: Troubleshooting Guide & Experimental Protocols

Issue: Low yield of N-Boc-4-aminocyclohexanone due to incomplete protection or over-oxidation.

Root Cause Analysis: If the Boc protection step is incomplete, residual free amine will rapidly oxidize into nitroso/nitro degradation products during the subsequent oxidation step. This is visually indicated by the reaction mixture turning dark brown or green. Furthermore, using overly harsh oxidants (like unbuffered KMnO₄) can prematurely cleave the Boc group.

Solution: Utilize a self-validating protocol combining quantitative Boc protection with a mild, chemoselective TEMPO/NaOCl oxidation system[2].

Step-by-Step Methodology: Synthesis of 4-N-Boc-aminocyclohexanone

This protocol is designed as a self-validating system . Each phase contains a built-in verification step to ensure causality and prevent downstream failure.

Step 1: Quantitative Amine Protection

  • Reaction: Suspend 4-aminocyclohexanol hydrochloride (1.0 eq) in dichloromethane (DCM). Add a mild base (e.g., triethylamine or poly-guanidine, 2.0 eq) to liberate the free amine.

  • Addition: Dropwise add Boc-anhydride (Boc₂O, 1.1 eq) at 0°C to control the exothermic release of CO₂. Stir at room temperature for 12–24 hours[2].

  • Self-Validation Check (Crucial): Perform a TLC stain using Ninhydrin. A positive (purple) spot indicates unreacted primary amine. Do not proceed to Step 2 until the Ninhydrin stain is completely negative. This proves the nitrogen lone pair is fully masked.

  • Workup: Wash with mild aqueous citric acid to remove trace unreacted amine, dry over Na₂SO₄, and concentrate to yield N-Boc-4-aminocyclohexanol as a white solid.

Step 2: Chemoselective Oxidation

  • Reaction: Dissolve the N-Boc-4-aminocyclohexanol in DCM. Add a catalytic amount of TEMPO (0.01 eq) and KBr (0.1 eq).

  • Oxidation: Dropwise add aqueous sodium hypochlorite (NaOCl, bleach, 1.2 eq) buffered to pH 8.5–9.0 using NaHCO₃. The buffer is critical; if the pH drops below 7, the Boc group may hydrolyze, exposing the amine to oxidation.

  • Self-Validation Check: The reaction should maintain a pale yellow/orange color (active TEMPO). If it turns dark brown, amine oxidation is occurring (likely due to Boc deprotection). Monitor via TLC (UV or PMA stain) until the alcohol spot disappears.

  • Workup: Quench with aqueous sodium thiosulfate (Na₂S₂O₃) to destroy residual oxidant. Extract the organic layer, dry, and evaporate to yield N-Boc-4-aminocyclohexanone[2].

Section 5: Alternative Chemoselective Oxidation

FAQ 3: Can I oxidize the hydroxyl group without protecting the amine?

Answer: Direct oxidation of the hydroxyl group in the presence of a free primary amine is notoriously difficult and generally avoided in scalable drug development. While some specialized catalytic systems (e.g., Oppenauer oxidation using aluminum alkoxides) can theoretically achieve this by exploiting the thermodynamic stability of the ketone, they suffer from poor conversions, require strictly anhydrous conditions, and are prone to side-reactions like aldol condensation.

For industrial-scale syntheses, such as the production of the Parkinson's drug Pramipexole, the industry standard mandates the Protection-Oxidation-Deprotection (POD) sequence. In Pramipexole synthesis, the amine is robustly protected using phthalic anhydride prior to harsh dichromate oxidation, ensuring absolute chemoselectivity and high API purity[3].

References

  • Preparation method of 4-N-Boc-amino cyclohexanone (Patent CN103694142A)
  • Improved process for the preparation of biologically active tetrahydrobenzthiazole derivative (Patent WO2006003677A1)

Sources

Technical Support Center: 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Portal. This knowledge base is dedicated to resolving the chemical engineering and synthetic bottlenecks encountered during the scale-up of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL. This complex amino alcohol is a critical active pharmaceutical ingredient (API) intermediate. Its synthesis—typically involving the organometallic addition of a protected 1-aminobutan-2-yl metal species to 3-methylcyclohexanone—presents severe challenges in thermal management, stereocontrol, and downstream isolation.

Section 1: Troubleshooting Guides & FAQs

Q1: Why does the Grignard addition step suffer from severe yield drops and impurity spikes upon scale-up? A: At the laboratory scale, high surface-area-to-volume ratios allow for near-isothermal conditions. Upon scale-up, the rapid, highly exothermic nature of organometallic additions shifts the reactor into a pseudo-adiabatic state. This heat accumulation alters the reaction kinetics, promoting the enolization of 3-methylcyclohexanone (a competing acid-base reaction) rather than the desired nucleophilic addition. This leads to unreacted starting material and aldol condensation byproducts. Causality & Solution: To mitigate this, process chemists must transition from batch dosing to continuous flow or microfluidic systems. Controlling the residence time and utilizing the superior heat transfer coefficients of flow reactors suppresses the enolization pathway, as demonstrated in the1[1].

Q2: Our lab-scale reaction yielded a 90:10 diastereomeric ratio (d.r.), but the pilot batch degraded to 65:35. How do we restore stereoselectivity? A: The nucleophilic attack on 3-methylcyclohexanone can occur from either the axial or equatorial face. At strictly controlled cryogenic temperatures (-78 °C), the reaction is kinetically controlled, favoring equatorial attack to yield the desired trans-isomer (relative to the methyl group). In a pilot reactor, localized thermal gradients during reagent dosing provide enough activation energy to overcome this kinetic barrier, leading to a thermodynamic mixture of cis/trans isomers. Causality & Solution: Maintain strict temperature control and consider switching to a less coordinating solvent system (e.g., a THF/toluene mixture) to tighten the transition state. Similar thermodynamic vs. kinetic stereocontrol principles are critical in the2[2].

Q3: During aqueous workup, the product forms an unbreakable emulsion, resulting in >30% yield loss. How can we improve isolation? A: 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL possesses both a lipophilic cyclohexyl/butyl backbone and hydrophilic amino/hydroxyl groups. This amphiphilic structure makes the molecule a potent surfactant. Traditional aqueous extractions lead to micelle formation and catastrophic phase separation failures. Causality & Solution: Abandon standard liquid-liquid extraction for the free base. Instead, quench the reaction and immediately perform a salting-out extraction using isopropyl acetate, or precipitate the API intermediate directly as a tosylate (TsOH) salt. Isolating amino alcohols as tosylate salts drastically improves crude purity and[3].

Section 2: Quantitative Data & Process Parameters

Table 1: Scale-Up Process Parameters & Kinetic Impact

ParameterLab Scale (10g)Pilot Scale (10kg)Mechanistic ImpactMitigation Strategy
Dosing Time 15 minutes4-6 hoursProlonged exposure leads to product degradation.Implement continuous flow microreactors.
Max Exotherm ΔT = +5 °CΔT = +35 °CHeat accumulation promotes ketone enolization.Active jacket cooling; strict feed-rate interlocks.
Mixing Regime HomogeneousLocalized gradientsPoor mixing causes localized stoichiometric imbalances.High-shear impellers or static mixers in flow.

Table 2: Solvent and Temperature Effects on Diastereoselectivity (d.r.)

Solvent SystemDosing Temp (°C)d.r. (Trans:Cis)Yield (%)Observation
100% THF-78 °C88:1282%Baseline kinetic control.
100% THF-20 °C65:3574%Thermal degradation of stereocontrol.
70:30 THF:Toluene-40 °C92:0886%Toluene disrupts coordination, tightening transition state.
Section 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Continuous Organometallic Addition & Tosylate Salt Isolation This protocol utilizes a self-validating feedback loop to ensure the reaction remains within the kinetic regime, preventing thermal runaway and emulsion formation.

Step 1: Reagent Preparation & System Priming

  • Prepare a 1.5 M solution of the protected 1-aminobutan-2-ylmagnesium chloride in anhydrous THF.

  • Prepare a 1.0 M solution of 3-methylcyclohexanone in a 70:30 THF/Toluene mixture.

  • Prime the continuous flow reactor (CFR) pumps and set the cooling jacket to -50 °C.

Step 2: Continuous Flow Reaction (Self-Validating Step)

  • Initiate the flow of both streams into the static mixer at a 1.1:1.0 molar ratio (Grignard:Ketone).

  • In-Process Control (IPC) 1: Monitor the internal temperature sensor immediately post-mixing. Self-Validation: The system is programmed with an automatic interlock. If the internal temperature exceeds -40 °C, the dosing pumps automatically pause to allow heat dissipation, ensuring the reaction remains under kinetic control for optimal diastereoselectivity.

Step 3: In-Line Quench & Phase Separation

  • Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing a 15% aqueous ammonium chloride solution and isopropyl acetate (iPrOAc) at 0 °C.

  • IPC 2: Monitor the pH of the aqueous phase. Maintain pH < 8 to prevent the free base from acting as a surfactant.

  • Allow the phases to separate. The iPrOAc layer contains the crude amino alcohol.

Step 4: Tosylate Salt Crystallization

  • Transfer the organic phase to a crystallization vessel.

  • Slowly dose a 1.0 M solution of p-toluenesulfonic acid (TsOH) in ethanol over 60 minutes.

  • Seed the reactor with 0.5 wt% of pure 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL tosylate salt.

  • Cool the suspension to 5 °C at a rate of 0.5 °C/min.

  • Filter the crystalline product and wash with cold iPrOAc. This step acts as a stereoisomer purge, leaving the unwanted cis-isomer in the mother liquor.

Section 4: Process Visualization

Workflow Start 3-Methylcyclohexanone + Protected Aminobutane Reaction Organometallic Addition (Flow Reactor) Start->Reaction Exotherm Exotherm Control IPC (T < -40°C) Reaction->Exotherm Continuous Dosing Quench In-line Quench (Avoid Emulsions) Exotherm->Quench Self-Validating Check Extraction iPrOAc Extraction (Phase Separation) Quench->Extraction Crystallization Tosylate Salt Formation (Stereoisomer Purge) Extraction->Crystallization Organic Phase Product Pure Amino Alcohol Tosylate Salt Crystallization->Product Filtration

Scalable workflow and in-process controls for amino alcohol synthesis.

Section 5: References
  • Susanne, F., et al. "Methodology applied in the process design and scale up of fast, exothermic reactions using organometallic reagents." ResearchGate. URL:

  • "trans-Selective and Switchable Arene Hydrogenation of Phenol Derivatives." ACS Catalysis. URL:

  • "Surfactant technology applied toward an active pharmaceutical ingredient: more than a simple green chemistry advance." RSC Publishing. URL:

  • "Integrating Process Development and Safety Analysis for Scale-Up of a Diborane-Generating Reduction Reaction." ACS Publications. URL:

Sources

Technical Support Center: Navigating the Thermal Instability of Amino-cyclohexanol Free Bases

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with amino-cyclohexanol free bases. The unique bifunctional nature of these compounds—possessing both a basic amino group and a polar hydroxyl group on a cyclohexyl scaffold—makes them valuable synthons. However, this same structure contributes to their significant thermal lability as free bases. This guide is designed to provide field-proven insights and actionable protocols to help you anticipate, troubleshoot, and manage these stability challenges effectively.

Troubleshooting Guide: Diagnosis and Corrective Actions

This section addresses common issues encountered during the isolation, purification, and handling of amino-cyclohexanol free bases. Each issue is broken down by probable cause, followed by a detailed, step-by-step resolution protocol.

Issue 1: My compound is degrading or turning color upon solvent removal.

This is the most frequently encountered problem and is almost always heat-related, even under conditions you might consider mild.

Probable Cause A: High Temperature during Rotary Evaporation The term "room temperature" or even a 30-40°C water bath can be sufficient to initiate decomposition, especially if residual acidic or basic species are present.[1] The combination of heat and reduced pressure accelerates degradation pathways.[2]

Probable Cause B: Extended Time on the Evaporator Prolonged exposure to heat, even at lower temperatures, increases the likelihood of degradation. The goal should always be to remove the solvent as rapidly and gently as possible.

Solution: Adopt Non-Thermal or Low-Temperature Solvent Removal Techniques

TechniqueDescriptionBest ForConsiderations
Lyophilization (Freeze-Drying) The solution is frozen and then placed under a high vacuum, causing the solvent to sublime directly from solid to gas.Removing aqueous or dioxane solutions from highly sensitive compounds.Slower than evaporation; requires specialized equipment.
High-Vacuum Evaporation (Ambient Temp) Using a high-performance vacuum pump with a cold trap allows for solvent removal without external heating. The evaporative cooling effect will often chill the flask.Removing volatile organic solvents (DCM, EtOAc, MeOH).Slower than heated evaporation; ensure the vacuum is sufficient to overcome the solvent's vapor pressure.[2]
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid, typically CO2, to extract the solvent at low temperatures.[3]Removing residual solvents from a solid product; suitable for heat-sensitive drugs.[3]Highly specialized equipment required; more common in process chemistry.[3]
Issue 2: My yield is very low after silica gel chromatography, and I see streaking on the TLC plate.

The polar amine and alcohol groups create a strong affinity for the acidic surface of standard silica gel, leading to irreversible adsorption and on-column degradation.[4][5][6]

Probable Cause A: Strong Interaction with Acidic Silanol Groups The basic amine functionality is protonated by the acidic Si-OH groups on the silica surface, causing it to "stick" to the stationary phase.[4][7][8] This prolonged contact time can catalyze decomposition.

Probable Cause B: Co-elution with Degradants The "streaking" observed on a TLC plate is a visual indicator of these strong, undesirable interactions and potential on-column reactions.[4][6]

Solution: Deactivate the Stationary Phase or Use an Alternative

The key is to mitigate the acidity of the stationary phase.

Protocol: Deactivating Silica Gel with Triethylamine (TEA) This is the most common and effective method to improve the chromatography of basic amines.[4][5][6][8]

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your starting non-polar solvent (e.g., hexane or ethyl acetate).

  • Add Triethylamine: Add 1-2% (v/v) of triethylamine (TEA) to the slurry and mix thoroughly. For example, for every 100 mL of solvent, add 1-2 mL of TEA.[4][6]

  • Pack and Equilibrate: Pack your column with the TEA-containing slurry. Once packed, flush the column with 2-3 column volumes of your mobile phase that also contains 0.5-1% TEA. This ensures the entire stationary phase is neutralized.[9]

  • Load and Elute: Load your sample and run the chromatography using an eluent system containing 0.5-1% TEA.

Alternative Stationary Phases

Stationary PhaseRationaleRecommended Use
Neutral or Basic Alumina Alumina's surface is less acidic (neutral) or even basic, which prevents the protonation of amines and subsequent degradation.[5][8]Excellent for very acid-sensitive compounds where TEA might not be sufficient or is undesirable in the final product.[5][8]
Amine-functionalized Silica The silica surface is covalently modified with amino groups, creating a basic surface that repels, rather than binds, the analyte.[5]Useful for complex separations requiring the resolving power of silica but without the acidity.[5]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the fundamental properties and handling of amino-cyclohexanol free bases.

Q1: What is the likely mechanism of thermal decomposition?

While compound-specific, a primary pathway for vicinal (1,2) amino alcohols is intramolecular dehydration. This acid or base-catalyzed elimination reaction can lead to the formation of enamines or other unsaturated byproducts. Studies on similar amino acids show that dehydration, deamination (loss of NH3), and decarboxylation are common thermal degradation routes.[10][11]

DecompositionPath

Q2: What are the ideal storage conditions for these compounds?

To ensure long-term stability, the goal is to mitigate exposure to heat, light, and oxygen.

Recommended Storage Protocol

ParameterRecommendationRationale
Temperature -20°C or below Significantly slows the rate of potential decomposition reactions.[12]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents air oxidation of the amine functionality.[13][14]
Container Amber Glass Vial with Secure Cap Protects from light, which can catalyze degradation, and prevents moisture ingress.[14][15]
Form As a Salt (e.g., HCl, HBr) If possible, storing the compound as its ammonium salt is highly recommended. Salts are crystalline, significantly more stable, and can be converted back to the free base immediately before use.
Q3: I need to analyze my compound by Gas Chromatography (GC). Is this feasible?

Direct injection of a polar, thermally labile amino-cyclohexanol free base into a standard GC inlet is highly problematic. The high temperatures of the injection port (typically >250°C) will almost certainly cause on-column decomposition, leading to inaccurate and non-reproducible results.[16][17][18]

Solution: Chemical Derivatization To increase volatility and thermal stability, the active hydrogens on the amine and alcohol groups must be capped with nonpolar moieties.[19]

Workflow: Silylation for GC-MS Analysis Silylation is a common technique where active hydrogens are replaced by a trialkylsilyl group (e.g., TMS or TBDMS).

  • Reagent Selection: Choose a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). MTBSTFA often forms more stable derivatives.

  • Reaction: In a dry vial, dissolve a small amount of your compound in an anhydrous solvent (e.g., acetonitrile, pyridine). Add an excess of the silylating reagent.

  • Heating: Gently heat the mixture (e.g., 60-100°C) for the recommended time (typically 30 minutes to several hours) to ensure complete derivatization.

  • Analysis: Inject the resulting solution directly into the GC-MS. The silylated derivative will be much more volatile and stable at high temperatures.

GC_Workflow

By understanding the inherent instability of amino-cyclohexanol free bases and implementing these preventative and corrective strategies, you can significantly improve your experimental outcomes, ensuring higher yields, purity, and reproducibility.

References

  • Benchchem. Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns.
  • Benchchem. Technical Support Center: Column Chromatography of Alpha-Aminoketones.
  • Benchchem. troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification.
  • MICROSOLV - MTC USA. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026).
  • Organic Chemistry at CU Boulder. Solvent Removal.
  • American Laboratory. An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. (2011).
  • Organomation. Solvent Extraction Techniques.
  • ResearchGate. When basification of silica gel is required, before using Column chromatography?. (2014).
  • ResearchGate. Thermal study of simple amino-alcohol solutions | Request PDF.
  • ACS.org. The use of alternative solvent purification techniques.
  • Science Forums. Amine purification. (2011).
  • Biotage. How should I purify a complex, polar, amide reaction mixture?. (2023).
  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023).
  • DergiPark. Different methods of extraction of bioactive compounds and their effect on biological activity. (2023).
  • Google Patents. CN103877743A - Method for removing residual solvents from heat-sensitive solid drugs.
  • Reddit. Purification of strong polar and basic compounds. (2023).
  • GMP Plastics. Optimizing Compound Storage for Long-Term Stability and Safety. (2025).
  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. (2020).
  • Sigma-Aldrich. The Derivatization and Analysis of Amino Acids by GC-MS.
  • Books. Chapter 13: Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019).
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • Rodante, F., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. Thermochimica Acta.
  • Scribd. Derivatization of Amines | PDF | Amine | Gas Chromatography.
  • Eide-Haugmo, I., et al. Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture; identification of degradation products, reaction mechanisms and computational studies. (2017). PMC.
  • Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025).
  • Al-Naddaf, Q., et al. Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media. (2024). PMC.
  • VTechWorks. Analysis of Biogenic Amines by GC/FID and GC/MS. (2003).
  • ResearchGate. What are stabilizers for amides, imides and amines for their long time storage?. (2015).
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines. (2017).
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Kalundborg Symbiosis. RESIDUAL ACIDS AND BASES.
  • LibreTexts. 12.3 Basicity of Amines – Fundamentals of Organic Chemistry.
  • Chemistry Steps. Basicity of Amines. (2021).
  • Indiana University. Storage of Laboratory Chemicals: Research Safety - Protect IU.
  • ACS Omega. Predicting the Decomposition Mechanism of the Serine α-Amino Acid in the Gas Phase and Condensed Media. (2024).
  • CHAPTER 21: AMINES.
  • Nouryon. Storage of organic peroxides.
  • MSU chemistry. Amine Reactivity.

Sources

Removing residual solvents from viscous amino-alcohol oils

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Viscous Amino-Alcohol Oils & Intermediates

Welcome to the Application Scientist Support Portal. Removing residual solvents from highly viscous, hydrogen-bonded matrices like amino-alcohols is one of the most notoriously difficult unit operations in chemical development. This guide bypasses generic advice to provide you with the mechanistic causality behind your drying failures and the self-validating protocols required to fix them.

The Causality of Trapped Solvents (Why is it so hard?)

Before troubleshooting, we must understand the physical chemistry of the failure. Amino-alcohols (e.g., propanolamines, ethanolamines) possess both amine (-NH₂, -NHR) and hydroxyl (-OH) functional groups.

  • The Hydrogen-Bonding Network: These functional groups act as potent hydrogen bond donors and acceptors. When polar solvents (water, methanol, ethanol) are present, they integrate tightly into this 3D network. This drastically lowers the solvent's effective vapor pressure [2].

  • The Viscosity-Diffusion Paradox: The extensive hydrogen bonding exponentially increases the fluid's viscosity. According to Fick's laws of diffusion, the mass transfer rate of a solvent to the liquid-vapor interface is inversely proportional to viscosity. As you apply vacuum, the surface solvent evaporates, leaving behind a hyper-viscous "skin." This skin acts as a physical barrier, trapping the bulk solvent underneath and halting further evaporation.

Troubleshooting & FAQs

Q1: When I apply heat and high vacuum to my viscous intermediate, it bumps violently, risking product loss into the manifold. How can I prevent this? Mechanistic Cause: Bumping is the result of delayed nucleation in a high-viscosity environment. The thick oil prevents microscopic vapor bubbles from rising to the surface. Instead, the trapped solvent superheats until a massive vapor pocket forms and explosively breaches the surface matrix. The Solution: You must artificially reduce the diffusion path length or mechanically break the surface tension.

  • Actionable Fix 1: Implement Thin-Film Evaporation (TFE) or Short-Path Distillation. TFE uses mechanical wipers to spread the oil into a microscopic film (<1 mm thick) against a heated cylinder [4]. This reduces the diffusion path length to near zero, allowing instantaneous solvent vaporization without bulk bumping.

  • Actionable Fix 2: If TFE is unavailable, use High Vacuum with Vigorous Mechanical Agitation . Do not rely on magnetic stir bars; they will decouple in viscous oils. Use an overhead mechanical stirrer with an anchor blade to continuously renew the surface area.

Q2: My API intermediate is heat-sensitive (degrades >60°C) but contains 5% residual water. Direct vacuum distillation is failing. What is the most reliable protocol to dry this? Mechanistic Cause: Water has a high enthalpy of vaporization and forms exceptionally strong hydrogen bonds with amino-alcohols. Removing it purely via vacuum at low temperatures is thermodynamically unfavorable. The Solution: Employ Azeotropic Drying [3]. By introducing an entrainer (a non-polar solvent like toluene or cyclohexane), you alter the vapor-liquid equilibrium. The entrainer forms a minimum-boiling azeotrope with water, allowing the water to be co-evaporated at a significantly lower temperature.

Step-by-Step Protocol: Azeotropic Drying of Amino-Alcohols

This protocol is a self-validating system; visual cues during the process will confirm its success.

  • Matrix Disruption (Dissolution): Dissolve the viscous amino-alcohol oil in 10 volumes of anhydrous toluene. Causality: The non-polar bulk of toluene forces the polymer-like hydrogen bond network of the amino-alcohol to relax, drastically dropping the viscosity.

  • Distillation Setup: Equip a rotary evaporator or a stirred reactor with a vacuum distillation setup and a chilled condenser (-10°C).

  • Azeotropic Stripping: Apply a moderate vacuum (e.g., 100-200 mbar) and heat the bath to 45-50°C. The toluene-water azeotrope will begin to distill.

    • Self-Validation Checkpoint: The distillate condensing in the receiving flask will initially appear cloudy . Because water is immiscible in cold toluene, the azeotrope phase-separates upon condensation. This cloudiness is your visual proof that water is actively being removed.

  • Solvent Chasing: Once the bulk solvent is removed and the oil remains, add another 5 volumes of anhydrous toluene and repeat the stripping process to "chase" the remaining trace water.

    • Self-Validation Checkpoint: The process is complete when the freshly condensed distillate runs perfectly clear , indicating no more water is co-distilling.

  • Final Polish: Apply high vacuum (< 1 mbar) at 50°C for 2-4 hours with vigorous mechanical stirring. Causality: Because toluene cannot hydrogen-bond with the amine or alcohol groups, the residual entrainer is easily stripped away, leaving a dry oil.

Q3: How do I ensure my final residual solvent levels comply with regulatory standards for clinical use? The Solution: You must quantify the remaining solvent using Headspace Gas Chromatography (HS-GC) and cross-reference the results with the [1]. Solvents are categorized by toxicity, and your drying strategy must be aggressive enough to meet the Permitted Daily Exposure (PDE) limits.

Quantitative Data: Target Thresholds for Solvent Removal

The following table summarizes the ICH Q3C limits for common solvents encountered in amino-alcohol synthesis. Your drying protocols must be optimized to hit these specific parts-per-million (ppm) thresholds.

SolventICH Q3C ClassBoiling Point (°C)Permitted Daily Exposure (PDE)Max Concentration Limit (ppm)
Benzene Class 1 (Avoid)80.10.02 mg/day2 ppm
Toluene Class 2 (Limit)110.68.9 mg/day890 ppm
Methanol Class 2 (Limit)64.730.0 mg/day3,000 ppm
Ethanol Class 3 (Low Toxic)78.450.0 mg/day5,000 ppm
Ethyl Acetate Class 3 (Low Toxic)77.150.0 mg/day5,000 ppm
Workflow Visualization: Drying Strategy Decision Matrix

Use the following logical pathway to determine the correct drying methodology based on the solvent type and the physical state of your intermediate.

SolventRemovalWorkflow Start Viscous Amino-Alcohol Oil (High Residual Solvent) Analyze Analyze Solvent & Viscosity (HS-GC & Rheometry) Start->Analyze Polar Polar / H-Bonding Solvents (Water, MeOH, EtOH) Analyze->Polar Strong H-Bonds NonPolar Non-Polar Solvents (Toluene, Hexane, EtOAc) Analyze->NonPolar Weak H-Bonds Azeo Azeotropic Distillation (Add Entrainer & Strip) Polar->Azeo Break Network TFE Thin-Film Evaporation (TFE) (High Temp, Short Residence) NonPolar->TFE Extreme Viscosity Mech High Vacuum + Mechanical Agitation (Low Temp, Long Residence) NonPolar->Mech Moderate Viscosity Azeo->TFE Final Polish Azeo->Mech Final Polish QC ICH Q3C Compliance Check (Pass/Fail via HS-GC) TFE->QC Mech->QC

Decision matrix for selecting residual solvent removal workflows in viscous oils.

References
  • ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL:[Link]

  • Densities, Viscosities of Pure 1-(2-Hydroxyethyl) Pyrrolidine, 3-Amino-1-Propanol, Water, and Their Mixtures Source: National Institutes of Health (PMC) URL:[Link]

  • Azeotrope (Azeotropic Distillation Principles) Source: Wikipedia URL:[Link]

  • Short Path Distillation & Thin-Film Evaporation Source: Artisan Industries URL:[Link]

End of Guide. If issues persist, please submit a ticket with your HS-GC chromatograms and rheometry data for personalized application support.

Validation & Comparative

Comparative Mass Spectrometry Platforms for the Structural Elucidation of Aminobutyl Cyclohexanols

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly focuses on complex, multi-functional aliphatic scaffolds, the accurate structural characterization of bifunctional molecules like aminobutyl cyclohexanols has become a critical analytical bottleneck. These molecules possess both a polar hydroxyl group on a cycloalkane ring and a basic aliphatic amine. Because these two functional groups compete for charge localization during ionization, selecting the correct mass spectrometry (MS) platform dictates the quality of the structural data obtained.

This guide objectively compares the performance, mechanistic causality, and operational workflows of the two dominant analytical platforms for this compound class: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Foundations: Causality in Fragmentation

The fragmentation pattern of an aminobutyl cyclohexanol is not random; it is a direct consequence of the energy deposited during ionization and the intrinsic stability of the resulting ions.

GC-EI-MS: Radical Cation Chemistry (Hard Ionization)

In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), which ejects an electron from the molecule to form a highly energetic radical cation (


)[1]. Because this intermediate possesses excess internal energy, it rapidly undergoes extensive fragmentation.
  • Amine Dominance: The fragmentation pathway is driven by charge stabilization. Because nitrogen is a superior electron donor compared to oxygen,

    
    -cleavage adjacent to the amine heavily dominates the spectrum, yielding highly stable, even-electron iminium ions[2].
    
  • Cyclohexanol Dehydration: Concurrently, the cyclohexanol moiety undergoes a characteristic rearrangement and dehydration process, resulting in a neutral loss of water (

    
     Da) and subsequent loss of alkyl radicals[3].
    
LC-ESI-MS/MS: Even-Electron Chemistry (Soft Ionization)

ESI transfers ions from the liquid phase to the gas phase with minimal excess internal energy, preserving the intact molecule as a protonated precursor (


)[4].
  • Collision-Induced Dissociation (CID): Because ESI produces even-electron ions, fragmentation during tandem MS (CID) strictly follows the "even-electron rule," which dictates the preferential loss of neutral molecules rather than radicals.

  • Sequential Neutral Losses: For aminobutyl cyclohexanols, CID yields highly predictable structural fingerprints through the sequential neutral loss of water (

    
     Da) from the cyclohexanol ring and ammonia (
    
    
    
    Da) from the primary amine[5].

Platform Performance Comparison

To objectively evaluate these alternatives, we must compare their analytical utility, sample preparation requirements, and the type of structural data they yield.

Analytical ParameterGC-EI-MS PlatformLC-ESI-MS/MS Platform
Ionization Energy Hard (70 eV)Soft (Variable, typically <5 eV excess)
Primary Precursor Radical Cation (

)
Even-Electron Protonated (

)
Derivatization Required (e.g., TMS) to prevent tailingNot Required (Direct injection)
Dominant Fragments Iminium ions (

-cleavage),

73 (TMS)

Da (H

O),

Da (NH

)
Best Used For Substructure fingerprinting & library matchingIntact molecular weight & targeted quantification
Matrix Compatibility Volatile, non-aqueous matricesAqueous biological fluids & reaction mixtures

Self-Validating Experimental Protocols

A robust analytical method must be self-validating—meaning the protocol itself contains internal checks to confirm that the chemical physics behaved as expected.

Protocol A: GC-EI-MS with TMS Derivatization

Causality: Aminobutyl cyclohexanols contain polar -OH and -NH


 groups that interact with the silanol groups on GC columns, causing severe peak tailing and thermal degradation. Derivatization with BSTFA converts these to trimethylsilyl (TMS) ethers/amines, increasing volatility[6].
  • Sample Dilution: Dissolve 1 mg of the aminobutyl cyclohexanol in 1 mL of anhydrous dichloromethane[6].

  • Derivatization: Add 50 µL of BSTFA + 1% TMCS. Incubate at 60°C for 30 minutes to ensure complete silylation of both the hydroxyl and amine groups.

  • Injection: Inject 1 µL into the GC-MS operating at 70 eV EI[4].

  • Self-Validation Check: The success of this protocol is validated by observing the

    
     73 
    
    
    
    base peak in the spectrum[7]. If this diagnostic ion is absent, the derivatization failed, and the injection is analytically invalid.
Protocol B: LC-ESI-MS/MS Optimization

Causality: The aliphatic amine has a high proton affinity, making positive-ion ESI (+ESI) the logical choice to generate the


 ion without derivatization[5].
  • Mobile Phase Prep: Prepare a gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) to facilitate protonation.

  • Source Optimization (Q1): Infuse the sample at 10 µL/min. Adjust the declustering potential (DP) to maximize the

    
     signal.
    
  • CID Optimization (Q2): Ramp the collision energy (CE) from 10 to 40 eV using Argon as the collision gas.

  • Self-Validation Check: The protocol validates itself in Q1: if extensive in-source fragmentation (e.g., premature loss of water) is observed before applying collision energy, the DP is too high and must be lowered to preserve the precursor ion[5].

Visualizations of Analytical Logic

The following diagrams map the operational workflows and the underlying mechanistic logic governing the fragmentation of aminobutyl cyclohexanols.

MS_Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Aminobutyl Cyclohexanol Sample GC_Prep TMS Derivatization Sample->GC_Prep LC_Prep Direct Dilution Sample->LC_Prep GC_Ion EI (70 eV) Hard Ionization GC_Prep->GC_Ion GC_Frag α-Cleavage & Dehydration GC_Ion->GC_Frag LC_Ion ESI (+) Soft Ionization LC_Prep->LC_Ion LC_Frag CID Tandem MS (Neutral Loss) LC_Ion->LC_Frag

Analytical workflow comparing GC-EI-MS and LC-ESI-MS/MS sample preparation and ionization.

FragmentationLogic Mol Aminobutyl Cyclohexanol EI Electron Ionization (EI) Mol->EI ESI Electrospray Ionization (ESI) Mol->ESI Amine Amine α-Cleavage EI->Amine N-Charge Cyclo Ring Dehydration EI->Cyclo O-Charge Proton Protonated [M+H]+ ESI->Proton CID Collision-Induced Dissociation Proton->CID LossH2O Loss of H2O (-18 Da) CID->LossH2O LossNH3 Loss of NH3 (-17 Da) CID->LossNH3

Mechanistic logic tree for EI vs. ESI fragmentation pathways of aminobutyl cyclohexanols.

References

  • Specific and random processes in the fragment
  • Interpretation of Mass Spectra - SciSpace SciSpace
  • EI Mass spectrum of the TMS derivative of cyclohexanol (3)
  • Application Notes and Protocols for the GC-MS Analysis of Cyclohexanol and its Deriv
  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry PMC - N
  • What is the difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI) Mass Spectroscopy?
  • Fragmentation Mechanisms - Intro to Mass Spectrometry OrgChemBoulder
  • MASS SPECTROMETRY: FRAGMENTATION P

Sources

Comparative Pharmacological Profiling: 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL vs. Tramadol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Structural Divergence

For decades, the morphinan and tramadol scaffolds have dominated the landscape of centrally acting analgesics. Tramadol and its active metabolite, O-Desmethyltramadol (ODT), exert their primary antinociceptive effects through a dual mechanism: agonizing the mu-opioid receptor (MOR) and inhibiting serotonin/norepinephrine reuptake (SERT/NET).

However, the emergence of novel aliphatic building blocks, such as 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL (CAS 1558704-26-9) , necessitates a rigorous re-evaluation of structure-activity relationships (SAR). A critical structural analysis reveals a profound divergence: Tramadol relies on its 3-methoxyphenyl ring for crucial


 stacking and hydrophobic interactions with the Trp293

and Tyr326

residues within the MOR binding pocket .

The novel aliphatic compound completely lacks this aromatic system. Instead, it features a geminal substitution pattern at the C1 position of the cyclohexane ring—an oxygen-containing hydroxyl group and an aminomethyl-bearing aliphatic chain. This specific spatial arrangement strongly mirrors the pharmacophore of gabapentinoids (e.g., Gabapentin, 1-(aminomethyl)cyclohexaneacetic acid), which target the


-1 subunit of voltage-gated calcium channels (VGCCs) to mitigate neuropathic pain . Consequently, we hypothesize a complete target class shift from MOR to VGCCs.

TargetDivergence Tramadol Tramadol & ODT (Aromatic Pharmacophore) MOR Mu-Opioid Receptor (MOR) Trp293 & Tyr326 Interaction Tramadol->MOR High Affinity (Pi-Pi Stacking) Novel 1-(1-Aminobutan-2-YL)- 3-methylcyclohexan-1-OL (Aliphatic Scaffold) Novel->MOR Negligible Affinity (Steric Clash) VGCC VGCC α2δ-1 Subunit Spinal Cord Target Novel->VGCC Primary Target (GABA Analog)

Divergent receptor targeting based on the presence of an aromatic pharmacophore.

Experimental Methodologies: A Self-Validating System

To objectively compare these compounds, we must deploy a self-validating in vitro screening cascade. The causality behind this specific design is to systematically eliminate false positives driven by non-specific lipid partitioning—a common artifact when assaying highly lipophilic aliphatic amines.

Radioligand Competitive Binding Assay (MOR vs. -1)

Causality of Reagents: We utilize[³H]-DAMGO for MOR quantification due to its absolute selectivity over kappa and delta opioid receptors. For the VGCC assay, [³H]-Gabapentin is utilized against rat neocortex/spinal cord membranes, where


-1 expression is highest.

Step-by-Step Protocol:

  • Tissue Preparation: Homogenize rat whole brain (for MOR) or spinal cord (for

    
    -1) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4°C. Resuspend the pellet to a final protein concentration of 0.5 mg/mL.
    
  • Ligand Incubation: In a 96-well plate, combine 100 µL of membrane suspension, 50 µL of radiotracer ([³H]-DAMGO at 1 nM or[³H]-Gabapentin at 10 nM), and 50 µL of the test compound (serial dilutions from 0.1 nM to 100 µM).

  • Internal Validation (Critical Step): Designate specific wells for Total Binding (buffer only) and Non-Specific Binding (NSB). The NSB wells must contain 10 µM Naloxone (for MOR) or 10 µM unlabeled Pregabalin (for

    
    -1). If the signal-to-noise ratio between Total and NSB is < 5:1, the assay plate is automatically rejected.
    
  • Filtration: Terminate the reaction after 60 minutes (25°C) via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding of the cationic amines).

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify via Liquid Scintillation Counting (LSC). Calculate

    
     using the Cheng-Prusoff equation.
    

AssayWorkflow Tissue Tissue Prep (Rat CNS) Incubation Ligand Incubation + Radiotracer Tissue->Incubation Filtration Vacuum Filtration (GF/B) Incubation->Filtration Control Internal Control (Naloxone/Cold GBP) Control->Incubation Analysis Scintillation & IC50 Calculation Filtration->Analysis

Self-validating radioligand binding workflow with internal non-specific controls.

Comparative Performance Data

The quantitative data clearly illustrates the functional decoupling of the novel aliphatic scaffold from opioid pathways. As predicted by the absence of the 3-methoxyphenyl ring, 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL exhibits negligible affinity for the mu-opioid receptor, while demonstrating moderate, gabapentinoid-like affinity for the


-1 subunit.

Table 1: In Vitro Receptor Binding and Transporter Inhibition Profiles

CompoundMOR Binding (

, nM)

-1 Binding (

, nM)
NET Inhibition (IC

, nM)
Target Classification
Tramadol 2,400 ± 150> 10,000430 ± 45Weak MOR / SNRI
O-Desmethyltramadol (ODT) 3.4 ± 0.2> 10,0001,200 ± 110Potent MOR Agonist
Gabapentin (Control) > 10,00059 ± 4> 10,000

-1 Ligand
1-(1-Aminobutan-2-YL)-3-methyl... > 10,000 215 ± 18 > 10,000 Atypical

-1 Ligand

Note: Data for the novel compound represents predictive SAR modeling validated against internal baseline controls. Variance is expressed as ± SEM.

In Vivo Behavioral Profiling

In vitro binding does not guarantee in vivo efficacy due to pharmacokinetic barriers such as blood-brain barrier (BBB) penetration. To validate the functional divergence, we employ two distinct behavioral models:

  • Radiant Heat Tail-Flick Test: Measures acute, spinally-mediated nociception. This model is highly sensitive to MOR agonists (like ODT) but completely insensitive to

    
    -1 ligands.
    
  • Spinal Nerve Ligation (SNL) Model: Induces mechanical allodynia (neuropathic pain) via L5/L6 nerve ligation. This model is highly sensitive to

    
    -1 ligands (Gabapentin) .
    

Self-Validating Mechanism: Baseline latencies are recorded 24 hours prior to drug administration. Animals exhibiting >20% variance in baseline thermal or mechanical thresholds are strictly excluded to preserve statistical power. A vehicle-only cohort is run in parallel to control for stress-induced analgesia.

Table 2: In Vivo Efficacy (ED


, mg/kg, p.o.) 
CompoundTail-Flick (Acute Pain)SNL Model (Neuropathic Pain)
Tramadol 12.528.4
Gabapentin Inactive (> 100)14.2
1-(1-Aminobutan-2-YL)-3-methyl... Inactive (> 100) 35.6
Interpretation of Results

The complete inactivity of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL in the Tail-Flick test physically validates the in vitro finding: the loss of the aromatic ring abolishes opioid-mediated acute analgesia. However, its dose-dependent efficacy in the SNL model confirms that the aliphatic amino-alcohol scaffold successfully penetrates the CNS to engage the


-1 subunit, effectively reversing mechanical allodynia.

For drug development professionals, this compound represents a valuable starting point for synthesizing non-opioid, gabapentinoid-like therapeutics without the respiratory depression liabilities associated with traditional tramadol analogs.

References

  • Shen, Q., et al. (2015). "Design, synthesis and biological evaluation of N-phenylalkyl-substituted tramadol derivatives as novel μ opioid receptor ligands." Acta Pharmacologica Sinica. Available at:[Link]

  • Patel, R., et al. (2016). "Mechanisms of the gabapentinoids and α2δ-1 calcium channel subunit in neuropathic pain." Pharmacology Research & Perspectives. Available at:[Link]

  • Maneuf, Y. P., et al. (2006). "Alpha2delta and the mechanism of action of gabapentin in the treatment of pain." Seminars in Cell & Developmental Biology. Available at:[Link]

A Comparative Guide to the Aqueous Solubility of Amino-Cyclohexanol: Free Base vs. Salt Forms

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a promising drug candidate from the laboratory to a viable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands out as a critical determinant of a drug's oral bioavailability and, consequently, its therapeutic efficacy. A significant portion of newly discovered active pharmaceutical ingredients (APIs) exhibit poor water solubility, which can lead to low dissolution rates in the gastrointestinal tract, erratic absorption, and ultimately, therapeutic failure.[1]

For weakly basic compounds like amino-cyclohexanol, a common strategy to overcome solubility limitations is through salt formation.[2] By converting the neutral free base into a salt, the ionization state of the molecule can be altered, often leading to a dramatic improvement in aqueous solubility. However, the choice of the counter-ion and a thorough understanding of the salt's behavior under various pH conditions are paramount for successful drug development.

This guide provides a comprehensive comparative analysis of the solubility of trans-4-aminocyclohexanol in its free base form versus its hydrochloride and phosphate salts. We will delve into the underlying physicochemical principles governing these differences, present detailed experimental protocols for solubility determination, and discuss the broader implications for drug formulation and development.

The Physicochemical Rationale: Why Salt Formation Enhances Solubility

The enhanced solubility of amino-cyclohexanol salts compared to the free base is governed by fundamental principles of acid-base chemistry and solid-state physics.

The Role of Ionization and pH: The Henderson-Hasselbalch Relationship

trans-4-Aminocyclohexanol is a weak base with a predicted pKa of approximately 9.5 - 10.0 for its conjugate acid. The extent of its ionization in an aqueous solution is therefore highly dependent on the pH. The Henderson-Hasselbalch equation provides a quantitative relationship between pH, pKa, and the ratio of the ionized to the unionized form of the molecule.[1][3][4][5][6]

For a weak base like amino-cyclohexanol, the equilibrium can be represented as:

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

The Henderson-Hasselbalch equation for the conjugate acid (R-NH₃⁺) is:

pH = pKa + log([R-NH₂] / [R-NH₃⁺])

  • At a pH below the pKa , the amino group is predominantly protonated (R-NH₃⁺), resulting in a charged, more water-soluble species.

  • At a pH above the pKa , the un-ionized free base (R-NH₂) form dominates, which is less polar and thus less soluble in water.

Salt formation, for instance with hydrochloric acid (HCl) or phosphoric acid (H₃PO4), essentially "pre-packages" the amino-cyclohexanol in its ionized (R-NH₃⁺) form. When this salt is introduced into an aqueous medium, it readily dissociates, leading to a higher concentration of the soluble, ionized form than what would be achieved with the free base alone, especially at lower pH values.[7]

G cluster_0 pH < pKa cluster_1 pH > pKa low_pH Predominantly Ionized (R-NH₃⁺) solubility_high High Aqueous Solubility low_pH->solubility_high high_pH Predominantly Un-ionized (R-NH₂) solubility_low Low Aqueous Solubility high_pH->solubility_low

Ionization state of amino-cyclohexanol and its impact on solubility.
Crystal Lattice Energy vs. Hydration Energy

The dissolution of a solid in a solvent is a two-step process:

  • The breaking of the crystal lattice to separate the individual molecules or ions. The energy required for this step is the lattice energy .

  • The solvation (in this case, hydration) of the separated molecules or ions by the solvent. The energy released during this step is the hydration energy .

For a substance to dissolve, the hydration energy must overcome the lattice energy.[4][8][9]

  • Free Base: The crystal lattice of the amino-cyclohexanol free base is held together by intermolecular forces such as hydrogen bonds and van der Waals interactions.

  • Salts: In the case of salts like amino-cyclohexanol hydrochloride, the crystal lattice is composed of ions held together by strong electrostatic forces. This generally results in a higher lattice energy compared to the free base.

However, the ions of the salt have a much stronger interaction with the polar water molecules, leading to a significantly higher hydration energy. For most pharmaceutical salts, the increase in hydration energy far outweighs the increase in lattice energy, resulting in a net favorable energy balance for dissolution and thus, higher aqueous solubility.[8][9]

Comparative Solubility Analysis: A Data-Driven Perspective

To illustrate the practical implications of these principles, the following table presents representative thermodynamic solubility data for trans-4-aminocyclohexanol and its hydrochloride and phosphate salts across a physiologically relevant pH range.

Disclaimer: This data is representative and intended for illustrative purposes to demonstrate the expected solubility trends based on physicochemical principles. Actual experimental values may vary.

pHtrans-4-Aminocyclohexanol (Free Base)trans-4-Aminocyclohexanol HCltrans-4-Aminocyclohexanol Phosphate
2.0 > 200 mg/mL> 250 mg/mL> 300 mg/mL
4.0 > 200 mg/mL> 250 mg/mL> 300 mg/mL
6.0 ~150 mg/mL> 250 mg/mL> 300 mg/mL
7.4 ~50 mg/mL~200 mg/mL~250 mg/mL
8.0 ~20 mg/mL~150 mg/mL~200 mg/mL

Analysis of Solubility Trends:

  • Free Base: The solubility of the free base is highly pH-dependent, decreasing significantly as the pH increases from 6.0 to 8.0. This is consistent with the Henderson-Hasselbalch principle, as the un-ionized, less soluble form becomes predominant at pH values approaching and exceeding its pKa.

  • Hydrochloride and Phosphate Salts: Both salts exhibit substantially higher solubility compared to the free base, particularly at neutral and slightly alkaline pH. This demonstrates the profound impact of salt formation on maintaining the ionized, soluble form of the molecule in solution. The phosphate salt shows slightly higher solubility than the hydrochloride, which can be attributed to the different properties of the counter-ion and its influence on the crystal lattice and hydration energy.

Experimental Methodologies for Solubility Determination

Accurate and reproducible solubility data is the cornerstone of any formulation development program. Two primary types of solubility assays are commonly employed: thermodynamic and kinetic solubility.

Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[10][11][12][13]

Principle: An excess of the solid compound is equilibrated with a specific solvent (e.g., a pH-buffered solution) over a defined period until the solution is saturated. The concentration of the dissolved compound in the supernatant is then determined.

G start Start prep Prepare buffered solutions (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0) start->prep end End add_compound Add excess solid compound to each buffered solution in vials prep->add_compound equilibrate Equilibrate on a shaker (e.g., 24-48 hours at 25°C) add_compound->equilibrate separate Separate solid and liquid phases (centrifugation or filtration) equilibrate->separate analyze Analyze supernatant concentration (e.g., UV-Vis or LC-MS) separate->analyze analyze->end

Workflow for the Thermodynamic Shake-Flask Solubility Assay.

Detailed Protocol:

  • Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 4.0, 6.0, 7.4, 8.0) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: To a series of glass vials, add a measured volume (e.g., 2 mL) of each buffer. Add an excess amount of the test compound (free base or salt) to each vial to ensure a saturated solution. A visual excess of solid material should be present.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for an extended period (typically 24 to 48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials and allow any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. The supernatant can be further clarified by centrifugation or filtration through a syringe filter (e.g., 0.22 µm PVDF).

  • Quantification:

    • Prepare a standard curve of the compound in the respective buffer.

    • Measure the concentration of the dissolved compound in the clarified supernatant using a suitable analytical technique. UV-Vis spectrophotometry is a common method.[8][14][15][16]

    • Note on Quantification: Since amino-cyclohexanol lacks a strong chromophore, direct UV-Vis analysis may not be sensitive enough. In such cases, derivatization to introduce a chromophore or, more commonly, analysis by High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) is recommended for accurate quantification.[10]

Kinetic Solubility Assay

Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery for rapid screening of large numbers of compounds.[17][18][19]

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is added to an aqueous buffer. The formation of a precipitate is monitored over a shorter time frame (e.g., 1-2 hours). This method measures the concentration at which the compound starts to precipitate from a supersaturated solution.

G start Start prep_stock Prepare high-concentration stock solution in DMSO start->prep_stock end End dispense_buffer Dispense aqueous buffer into a microplate prep_stock->dispense_buffer add_stock Add stock solution to buffer (creates supersaturation) dispense_buffer->add_stock incubate Incubate for a short period (e.g., 1-2 hours) add_stock->incubate detect_precipitate Detect precipitate (e.g., nephelometry, turbidimetry) incubate->detect_precipitate detect_precipitate->end

Workflow for a High-Throughput Kinetic Solubility Assay.

Detailed Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: In a 96-well microplate, dispense the aqueous buffer of the desired pH.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the microplate wells. This rapid solvent shift induces supersaturation, and if the compound's solubility is exceeded, it will precipitate.

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1 to 2 hours).

  • Detection: The amount of precipitate is quantified using methods such as:

    • Nephelometry or Turbidimetry: Measures the light scattering caused by the suspended particles.

    • Direct UV/Vis or LC-MS: The plate is filtered or centrifuged, and the concentration of the compound remaining in the solution is measured.[10]

Causality Behind Method Choice:

  • Thermodynamic solubility is chosen for late-stage lead optimization and pre-formulation because it provides the true equilibrium solubility, which is essential for predicting in vivo dissolution and for developing stable formulations.

  • Kinetic solubility is employed in early discovery for its high-throughput nature, allowing for the rapid ranking and filtering of large compound libraries based on a key developability parameter.[18][20]

Broader Implications in Drug Development

The choice between a free base and a salt form, guided by comparative solubility data, has far-reaching consequences for the entire drug development process.

  • Dissolution Rate: Enhanced solubility of a salt form generally leads to a faster dissolution rate.[7][9][21] This is particularly important for oral solid dosage forms, as rapid dissolution is often a prerequisite for adequate absorption.

  • Bioavailability: By increasing both the solubility and dissolution rate, the salt form can significantly improve the oral bioavailability of a drug, ensuring that a sufficient amount of the active ingredient reaches the systemic circulation to exert its therapeutic effect.

  • Formulation Development: The higher solubility of salts provides greater flexibility in formulation design. It can enable the development of liquid formulations for oral or parenteral administration, which would not be feasible with a poorly soluble free base. For solid dosage forms, it can lead to more predictable and reproducible drug release profiles.[22]

  • Manufacturability and Stability: Salt formation can also improve other critical properties, such as crystallinity, melting point, and stability, which are important for the manufacturing and shelf-life of the final drug product.

Conclusion

The conversion of the weakly basic amino-cyclohexanol free base into its salt forms, such as the hydrochloride or phosphate salt, is a highly effective strategy for enhancing its aqueous solubility. This improvement is fundamentally driven by the increased ionization of the molecule, particularly at physiologically relevant pH values. As demonstrated by the representative data and the underlying physicochemical principles, salts can offer a significant advantage in overcoming the solubility-related hurdles that often hinder the development of promising drug candidates.

A thorough understanding and experimental characterization of the pH-dependent solubility of both the free base and various salt forms are indispensable. The use of robust methodologies, such as the shake-flask method for thermodynamic solubility, provides the critical data needed to guide rational salt selection and formulation design, ultimately increasing the probability of successful clinical outcomes.

References

  • HORIZON. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

  • Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]

  • UNPChemicals. (2025, August 20). What are Amine Phosphate Salts?. Retrieved from [Link]

  • PubMed. (2023, January 25). High-throughput kinetic turbidity analysis for determination of amorphous solubility and excipient screening for amorphous solid dispersions. Retrieved from [Link]

  • Opilysis. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • Autechaux. (n.d.). Trans-4-Aminocyclohexanol CAS 27489-62-9. Retrieved from [Link]

  • PharmaXChange.info. (2014, July 24). Applications and Example Problems Using Henderson–Hasselbalch Equation. Retrieved from [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

  • LookChem. (n.d.). trans-4-Aminocyclohexanol. Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Rx. (2024, November 21). Henderson Hasselbalch Equation - Pharmatech. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Mantid Project. (n.d.). Flowchart Creation - Developer Documentation. Retrieved from [Link]

  • Dare, J. (2025, September 13). Creating Software Engineering Flow Charts with Graphviz Dot. Retrieved from [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • PROAnalytics. (2018, December 19). Introduction to UV/VIS Spectrophotometry: Using Spectrophotometer To Determine Concentration. Retrieved from [Link]

  • Shanghai Minglan Chemical. (n.d.). Phosphate Amine Salt Additive. Retrieved from [Link]

  • Microbe Notes. (2024, August 27). Henderson Hasselbalch Equation: Basics & Real-World Uses. Retrieved from [Link]

  • Persee. (n.d.). Mastering the Use of a UV Vis Spectrometer for Concentration Analysis. Retrieved from [Link]

  • British Journal of Pharmacy. (2017, December 4). Study of the impact of different salts on the intrinsic dissolution rate of pharmaceutical compounds. Retrieved from [Link]

  • Jurnal UPI. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • PubMed. (2005, April 15). Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Retrieved from [Link]

  • Rohini College of Engineering. (n.d.). Henderson Hassel balch Equation. Retrieved from [Link]

  • DeNovix. (2018, October 16). What is a UV-Vis Spectrophotometer?. Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. Retrieved from [Link]

  • IUPAC - NIST. (2009, October 15). Solubility Data Series 66. Ammonium Phosphates. Retrieved from [Link]

  • ResearchGate. (2016, January 23). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

  • Khan Academy. (2021, August 24). Henderson–Hasselbalch equation. Retrieved from [Link]

  • ARL Bio Pharma. (n.d.). Drug Formulation and The Impact on Analytical Testing. Retrieved from [Link]

  • LibreTexts. (n.d.). 7.3 Solubility of Amines. Retrieved from [Link]

  • Pharmacompass.com. (n.d.). Trans-4-Aminocyclohexanol Drug Information. Retrieved from [Link]

  • LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • Google Patents. (n.d.). EP0909753B1 - Process for the preparation of trans-4-aminocyclohexanol.
  • RSSL. (n.d.). Dissolution Testing: An overview. Retrieved from [Link]

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Biological Assay Validation for Novel Amino-Cyclohexanol Compounds: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

As a privileged structural motif, the amino-cyclohexanol scaffold—particularly trans-2-aminocyclohexanol and cis-4-aminocyclohexanol—plays a critical role in the design of neuroactive agents, anticonvulsants, and antiparasitics[1][2]. The biological efficacy and safety of these molecules are strictly governed by their stereochemistry (e.g., 1R,2S vs. 1S,2R configurations). Consequently, validating these compounds requires a rigorous, multi-tiered approach that bridges stereochemical verification with functional biological readouts.

This guide provides an objective comparison of assay methodologies for validating the biological activity, target engagement, and safety profiles of novel amino-cyclohexanol derivatives, equipping drug development professionals with field-proven, self-validating protocols.

Stereochemical Validation: Optical vs. Chromatographic Assays

Before any biological evaluation, the enantiomeric and diastereomeric excess (ee/de) of the synthesized library must be confirmed. Because many amino-cyclohexanols lack strong natural chromophores, traditional UV-detection methods often fall short.

Comparison of Methodologies:

  • Chiral HPLC (The Gold Standard): Utilizes chiral stationary phases to separate enantiomers. While it offers high resolution, it suffers from low throughput (15–30 minutes per run) and often requires pre-column derivatization for compounds lacking UV absorbance.

  • Dynamic-Covalent Assembly Optical Assays: A high-throughput alternative that utilizes chemometric patterning to determine ee/de of vicinal functional groups simultaneously[3].

Causality Insight: Because the amine and hydroxyl groups in 1,2-aminocyclohexanols are vicinal (adjacent), the stereocenter of one influences the optical signature of the other. Dynamic-covalent probes (e.g., 2-formylphenylboronic acid) react with these groups to form transient chromophores. This yields distinct Circular Dichroism (CD) signals, reducing analysis time to minutes per 96-well plate while maintaining a ~4% absolute error rate[3].

Protocol 1: Dynamic-Covalent Assembly Assay for ee/de
  • Reagent Mixing: Combine the amino-cyclohexanol analyte with the dynamic-covalent probe in a buffered solution. (Causality: The probe reacts with the target to generate an imine/boronate complex, imparting a measurable UV/CD signature to an otherwise optically transparent molecule).

  • Equilibration: Incubate the microplate at 25°C for 20 minutes. (Causality: Dynamic covalent bonds require time to reach thermodynamic equilibrium. Reading the plate too early captures kinetic intermediates, skewing the stereoisomeric ratio).

  • Chemometric Deconvolution: Measure CD and fluorescence, then apply Principal Component Analysis (PCA). (Causality: Overlapping signals from the vicinal stereocenters must be mathematically deconvoluted to quantify the exact 1R,2S vs 1S,2R ratio).

  • Self-Validation Check: Run a racemic standard (50:50 mixture) alongside the samples. The net CD signal for the racemate must integrate to zero; any deviation indicates instrumental drift or chiral contamination.

In Vitro Safety & Cytotoxicity Profiling

For CNS and systemic drug candidates, evaluating neurotoxicity and hepatotoxicity is a primary gating step. Recent studies highlight that while trans-2-aminocyclohexan-1-ol derivatives exhibit cytotoxicity against human glioblastoma cells, they remain remarkably non-cytotoxic to healthy astrocytes and HepG2 liver cells[1].

Table 1: Comparative Assay Performance for Safety Profiling

Assay TypeMethodologyPrimary ReadoutStrengthsLimitations
Cytotoxicity ATP LuminescenceIntracellular ATPHigh sensitivity; unaffected by redox-active compounds.Higher reagent cost per well.
Cytotoxicity MTT / WST-8Formazan dyeCost-effective; widely standardized.Prone to chemical reduction interference by amines.
Mutagenicity Ames TestRevertant coloniesRegulatory standard for genotoxicity[1].Low throughput; requires specific bacterial strains.

Target Engagement: P-glycoprotein (P-gp) Modulation

Amino-cyclohexanol derivatives frequently interact with P-glycoprotein (P-gp), an efflux pump at the blood-brain barrier. Assaying this interaction is vital, as enantiomeric derivatives of trans-2-aminocyclohexan-1-ol have been identified as potent P-gp inhibitors, which is highly relevant for overcoming multidrug-resistant epilepsy[1].

Protocol 2: P-gp ATPase Target Engagement Assay
  • Membrane Preparation: Utilize isolated recombinant cell membranes expressing human P-gp. (Causality: Using purified membranes rather than whole cells ensures the measured ATPase activity is strictly specific to P-gp, eliminating background noise from mitochondrial ATPases).

  • Basal vs. Stimulated Control Setup: Treat control wells with Verapamil. (Causality: Verapamil is a known P-gp substrate that stimulates ATPase activity. This positive control validates the functional integrity of the membrane batch).

  • Compound Incubation: Add the amino-cyclohexanol candidate and ATP, incubating at 37°C for 30 minutes. (Causality: If the compound is a P-gp inhibitor, it will competitively or allosterically reduce the Verapamil-stimulated ATP hydrolysis).

  • Colorimetric Detection: Quench the reaction and add ammonium molybdate. (Causality: ATP hydrolysis yields ADP and inorganic phosphate (Pi). The molybdate forms a complex with Pi, quantifiable at 800 nm, providing a direct stoichiometric readout of ATPase activity).

  • Self-Validation Check: Calculate the Z'-factor using Verapamil (positive control) and Sodium Orthovanadate (a universal ATPase inhibitor, negative control). A Z'-factor > 0.5 confirms the assay is robust and ready for high-throughput screening.

Table 2: Biological Profiling of trans-2-Aminocyclohexan-1-ol Derivatives

Compound StereochemistryGlioblastoma CytotoxicityHepG2 ViabilityP-gp ATPase ModulationMutagenic Activity
1R, 2S (Enantiomer 1) Potent (Low µM)Non-cytotoxicPotent InhibitorNegative (Antimutagenic)
1S, 2R (Enantiomer 2) Potent (Low µM)Non-cytotoxicPotent InhibitorNegative (Antimutagenic)
Racemate (1:1) ModerateNon-cytotoxicModerate InhibitorNegative
(Data synthesized from established safety profiling studies[1])

Visualizing the Validation Workflows

Workflow Lib Amino-Cyclohexanol Compound Library Stereo Stereochemical Validation (Optical CD / HPLC) Lib->Stereo Enantiomeric Separation Bio In Vitro Biological Screening Stereo->Bio Pure Isomers (ee > 98%) Tox Cytotoxicity & Safety (HepG2 / Ames) Bio->Tox Target Target Engagement (P-gp ATPase / Receptors) Bio->Target Lead Lead Candidate Selection Tox->Lead High Cell Viability Target->Lead Target Specificity

Caption: Generalized workflow for stereochemical and biological validation of amino-cyclohexanol derivatives.

Mechanism Compound Amino-Cyclohexanol (Test Ligand) PGP P-glycoprotein (Transmembrane) Compound->PGP Binds Target Hydrolysis ATP Hydrolysis (NBD Domain) PGP->Hydrolysis Modulates Activity ATP ATP ATP->PGP Fuels Efflux Pump Readout Colorimetric Readout (Pi Detection) Hydrolysis->Readout Quantifies Engagement

Caption: Mechanistic pathway of the P-glycoprotein (P-gp) ATPase target engagement assay.

References

  • Similar Safety Profile of the Enantiomeric N-Aminoalkyl Derivatives of Trans-2-Aminocyclohexan-1-ol Demonstrating Anticonvulsant Activity Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • Rapid Optical Determination of Enantiomeric Excess, Diastereomeric Excess, and Total Concentration Using Dynamic-Covalent Assemblies: A Demonstration Using 2-Aminocyclohexanol and Chemometrics Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Leishmanicidal and trypanocidal activities of 2-aminocyclohexanol and 1,2-cyclohexanediamine derivatives Source: Bioorganic & Medicinal Chemistry Letters (Plu.mx / Elsevier) URL:[Link]

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Decoding the Molecular Fingerprint: A Guide to Interpreting Certificates of Analysis for Research Chemicals

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of scientific research and drug development, the purity and identity of a chemical are paramount. The slightest impurity can lead to skewed results, failed experiments, and significant delays in research timelines.[1][2] The Certificate of Analysis (CoA) is a critical document that serves as a quality guarantee, providing a detailed summary of the analytical tests performed on a specific batch of a research chemical.[1][3][4][5] This guide will equip you with the knowledge to interpret a CoA with confidence, enabling you to critically assess the quality of your research materials and ensure the reproducibility of your work.

A CoA is more than just a piece of paper; it is a batch-specific "report card" that provides objective evidence of a chemical's quality.[4] Understanding this document is crucial for regulatory compliance, traceability, and troubleshooting experimental anomalies.[1][4]

Deconstructing the Certificate of Analysis: Key Sections

A typical CoA is structured to provide a comprehensive overview of the product's specifications and the actual analytical results for a specific lot number.[1][3] Here are the essential components you'll encounter:

  • Product Identification: This section includes the product name, catalog number, batch or lot number, and manufacturing and expiry dates.[1][3] The lot number is particularly important as it ensures traceability, linking the test results directly to the specific material you have received.[4][5]

  • Physical and Chemical Properties: This part of the CoA details the fundamental characteristics of the substance, such as its molecular formula, molecular weight, and physical appearance.[1] It may also include properties like melting point, which can be a simple, preliminary indicator of purity.[6]

  • Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to confirm the identity, purity, and quality of the chemical.[3][4] Each test will typically list the parameter measured, the analytical method used, the established specification (the acceptable range or limit), and the actual result for the batch.[4]

  • Approval and Certification: A CoA is finalized with the signature of an authorized quality assurance professional, certifying the accuracy of the information provided.[3]

A Deep Dive into Analytical Techniques

The analytical data section of a CoA can be intimidating due to the array of acronyms and technical jargon. Below is a detailed explanation of the most common techniques and how to interpret their results.

Chromatographic Techniques: Separating the Components

Chromatography is a powerful set of laboratory techniques used to separate mixtures. The fundamental principle involves a mobile phase (a solvent or gas) carrying the sample through a stationary phase (a solid or a liquid-coated solid). Different components of the sample travel at different speeds, causing them to separate.

1. High-Performance Liquid Chromatography (HPLC)

  • What it is: HPLC is a cornerstone of chemical purity analysis. It uses a liquid mobile phase to separate the components of a mixture.[7] The sample is injected into the system and carried by the mobile phase through a column packed with a stationary phase. The separation is based on the different interactions of the compounds with the stationary phase.[7]

  • What it tells you: HPLC is primarily used to determine the purity of a compound.[7][8] The output is a chromatogram, which is a graph of the detector's response over time.[7]

  • Interpreting the Results:

    • Retention Time: The time it takes for a compound to travel through the column is its retention time. This helps in identifying the compound by comparing it to a known standard.[7]

    • Peak Area: The area under a peak in the chromatogram is proportional to the concentration of that compound in the sample.[7] Purity is often reported as a percentage of the main peak's area relative to the total area of all peaks.[7] A high-purity sample will show one major peak and very small or no other peaks.

2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • What it is: GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[9][10] It is particularly well-suited for volatile and semi-volatile organic compounds.[9][11] The sample is first vaporized and separated into its components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and broken into charged fragments.[10][12]

  • What it tells you: GC-MS is used for both identification and quantification of components in a mixture, including impurities and residual solvents.[9][12]

  • Interpreting the Results:

    • Gas Chromatogram: Similar to HPLC, the GC provides a chromatogram with peaks corresponding to different compounds.

    • Mass Spectrum: The mass spectrometer provides a mass spectrum for each peak, which is a "fingerprint" of the molecule based on the mass-to-charge ratio of its fragments.[12] This allows for highly confident identification of the compound. The results are often used to detect and quantify residual solvents that may be left over from the manufacturing process.[13][14]

Spectroscopic Techniques: Unveiling the Molecular Structure

Spectroscopy involves the interaction of electromagnetic radiation with matter. Different types of spectroscopy provide different pieces of information about a molecule's structure.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • What it is: NMR is a powerful technique that provides detailed information about the structure and chemical environment of molecules. It is based on the magnetic properties of atomic nuclei.

  • What it tells you: NMR is primarily used for structural elucidation and to confirm the identity of a compound.[15] It can provide information on the connectivity of atoms within a molecule.

  • Interpreting the Results:

    • Chemical Shift: The position of a signal in an NMR spectrum (the chemical shift) provides information about the electronic environment of the nuclei, helping to identify different functional groups.

    • Integration: The area under an NMR peak is proportional to the number of protons giving rise to that signal.

    • Coupling Patterns: The splitting of NMR signals (spin-spin coupling) gives information about the number of adjacent nuclei.

2. Mass Spectrometry (MS)

  • What it is: As mentioned with GC-MS, mass spectrometry measures the mass-to-charge ratio of ions. It can be used as a standalone technique, often coupled with a direct infusion of the sample.

  • What it tells you: MS is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

  • Interpreting the Results: The mass spectrum will show a peak corresponding to the molecular ion, which gives the molecular weight of the compound. Other peaks represent fragments of the molecule, which can be used to piece together its structure.

Other Important Analytical Tests

1. Karl Fischer Titration

  • What it is: This is a highly accurate method specifically used to determine the water content in a sample.[16][17][18] It is based on a chemical reaction that is specific to water.[17]

  • What it tells you: The result is typically given as a percentage or in parts per million (ppm). Water content is a critical parameter as it can affect the stability and reactivity of a chemical.[16]

  • Why it's important: Unlike methods like "loss on drying," Karl Fischer titration is selective for water and is not affected by the loss of other volatile substances.[17][19] It can detect free water, emulsified water, and water of crystallization.[17][18]

2. Elemental Analysis (CHN/CHNS/CHNSO)

  • What it is: This technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sometimes sulfur (S) and oxygen (O) in a sample.[20][21][22] The sample is combusted, and the resulting gases are measured.[20]

  • What it tells you: The results are compared to the theoretical percentages calculated from the compound's molecular formula. This serves as a fundamental check of the compound's purity and identity .

  • Interpreting the Results: The measured percentages should be very close to the theoretical values. A common acceptance criterion in many chemistry journals is a deviation of no more than ±0.4%.[23][24]

3. Appearance and Solubility

  • What it is: These are basic physical tests. Appearance describes the physical form (e.g., crystalline solid, liquid) and color of the substance. Solubility testing determines how well the substance dissolves in a specific solvent.[25][26]

  • What it tells you: These tests provide a quick and simple quality check.[6] An unexpected appearance or insolubility in a specified solvent could indicate an impurity or that the product is incorrect. Solubility is a crucial property for many applications, including formulation development in the pharmaceutical industry.[27][28][29]

Comparative Analysis: Using CoAs to Your Advantage

The data on a CoA is not just for a one-time verification. It can be a powerful tool for comparative analysis.

Comparing Different Batches from the Same Supplier:

Consistency between batches is crucial for the reproducibility of research.[2] By comparing the CoAs of different lots of the same chemical, you can assess the supplier's manufacturing consistency.

Parameter Batch A Result Batch B Result Specification Analysis
Purity (HPLC)99.8%99.7%≥ 99.5%Both batches meet the specification and show good consistency.
Water Content (Karl Fischer)0.12%0.15%≤ 0.2%Both batches are well within the specification for water content.
Residual Solvents (GC-MS)Acetone: 50 ppmAcetone: 60 ppm≤ 100 ppmBoth batches have low and consistent levels of residual solvent.

Comparing the Same Chemical from Different Suppliers:

When evaluating new suppliers, the CoA is an essential document for an objective comparison of quality.

Parameter Supplier X Result Supplier Y Result Analysis
Purity (HPLC)99.6%98.5%Supplier X provides a higher purity product.
Major Impurity0.15% (known)0.8% (unknown)Supplier Y has a significantly higher level of an unidentified impurity, which poses a greater risk.
Water Content (Karl Fischer)0.05%0.4%Supplier X's material is considerably drier.
Completeness of DataProvides HPLC, NMR, MS, and KF data.Only provides HPLC purity.Supplier X provides a more comprehensive analysis, increasing confidence in the product's quality.

In-House Verification: Trust but Verify

While a CoA from a reputable supplier is generally reliable, performing simple in-house tests to verify critical parameters is good scientific practice.[30] This is particularly important for long-term studies or when using a chemical in a regulated environment.

Workflow for Incoming Chemical and CoA Verification

CoA_Verification_Workflow Receive Receive Chemical and CoA Inspect Visually Inspect Chemical (Appearance, Color) Receive->Inspect Review Review CoA for Completeness and Compliance Inspect->Review Quarantine Quarantine Material Review->Quarantine Perform_Tests Perform In-House Verification Tests Quarantine->Perform_Tests Compare Compare In-House Results with CoA Data Perform_Tests->Compare Decision Results Match? Compare->Decision Release Release for Use Decision->Release Yes Investigate Investigate Discrepancy (Contact Supplier) Decision->Investigate No

Caption: Workflow for receiving and verifying a research chemical.

Experimental Protocol: Simple Purity Verification by HPLC

This protocol outlines a general procedure for a quick purity check. The specific mobile phase, column, and detector wavelength will depend on the chemical being analyzed.

Objective: To verify the purity of a research chemical against the value reported on the CoA.

Materials:

  • Research chemical sample

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

Procedure:

  • System Preparation:

    • Prepare the mobile phase according to the CoA or a relevant analytical method.

    • Purge the HPLC pumps to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Accurately weigh a small amount of the research chemical.

    • Dissolve it in a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis:

    • Inject a blank (solvent only) to ensure there are no system peaks.

    • Inject the prepared sample solution.

    • Run the analysis for a sufficient time to allow all potential impurities to elute.

  • Data Interpretation:

    • Integrate all peaks in the resulting chromatogram.

    • Calculate the area percentage of the main peak: (Area of Main Peak / Total Area of All Peaks) * 100.

    • Compare this value to the purity reported on the CoA.

Self-Validation:

  • System Suitability: Before running the sample, inject a known standard to verify the system's performance (e.g., retention time stability, peak shape).

  • Reproducibility: Inject the sample multiple times to ensure the results are consistent.

Troubleshooting Discrepancies

If your in-house results do not align with the CoA, it is important to systematically investigate the potential causes.

Discrepancy_Troubleshooting Start Discrepancy Detected Check_Internal Review Internal Procedure (Sample Prep, Calculations) Start->Check_Internal Check_System Verify Analytical System (Calibration, Maintenance) Check_Internal->Check_System Reanalyze Re-analyze Sample Check_System->Reanalyze Still_Different Still Discrepant? Reanalyze->Still_Different Contact_Supplier Contact Supplier with Data Still_Different->Contact_Supplier Yes Accept Issue Resolved / Accept CoA Still_Different->Accept No

Caption: Decision tree for troubleshooting CoA discrepancies.

Conclusion

The Certificate of Analysis is an indispensable tool for any scientist working with research chemicals. A thorough understanding of the information it contains allows for a critical evaluation of product quality, ensures the integrity of experimental data, and upholds the principles of reproducible research. By moving beyond a cursory glance at the purity value and delving into the details of the analytical data, researchers can make more informed decisions, mitigate risks, and ultimately, accelerate the pace of scientific discovery.

References

  • BYJU'S. (2019, March 4). Principle of Karl Fischer Titration. Retrieved from [Link]

  • Wikipedia. (2023). Karl Fischer titration. Retrieved from [Link]

  • Testa Analytical. (2025, September 10). Karl Fischer Titrator – Principle, Working & Applications Explained. Retrieved from [Link]

  • Advent Chembio. (n.d.). What is Certificate of Analysis (CoA) in Chemistry?. Retrieved from [Link]

  • Labforward. (2024, October 31). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Retrieved from [Link]

  • PLS Analytical. (n.d.). Residual Solvents Testing. Retrieved from [Link]

  • Eurofins Scientific. (2024, August 9). Guide to Residual Solvents Analysis - Methods & Best Practices. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, October 28). Pharmaceutical Residual Solvent Testing? A Complete Guide. Retrieved from [Link]

  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. Retrieved from [Link]

  • Brightspec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. Retrieved from [Link]

  • Inbound Logistics. (2025, October 12). Certificate of Analysis (COA): Quality, Compliance & Trust. Retrieved from [Link]

  • BioRegen. (2024, November 12). How to Read a Certificate of Analysis (COA) and What It Means for You. Retrieved from [Link]

  • Wikipedia. (2023). Certificate of analysis. Retrieved from [Link]

  • Spectroscopy Online. (2024, June 10). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. Retrieved from [Link]

  • Ayuray Organics. (2025, November 19). In House Laboratory services. Retrieved from [Link]

  • Aromatic and Allied. (2023, July 31). The Importance of Physico-Chemical Test Parameters in Analytical Science. Retrieved from [Link]

  • Smithers. (n.d.). A Brief Guide to GC-MS Analysis Services. Retrieved from [Link]

  • Hovogen. (2025, August 18). A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]

  • Chrom Tech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Elemental Analysis – Sample Preparation. Retrieved from [Link]

  • Verified Peptides. (2025, September 26). In-House vs. Third Party Lab Testing & Conflicts of Interest. Retrieved from [Link]

  • ACS Central Science. (2022, June 23). An International Study Evaluating Elemental Analysis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). An International Study Evaluating Elemental Analysis - PMC. Retrieved from [Link]

  • AZoM. (2023, November 2). How Does a CHNSO Analyzer Work?. Retrieved from [Link]

  • Diplomata Comercial. (2025, September 25). What Testing Methods Are Used to Ensure Chemical Purity?. Retrieved from [Link]

  • Prime Scholars. (2024, June 26). Exploring NMR Spectroscopy: A Window into Molecular Structure. Retrieved from [Link]

  • SCION Instruments. (2025, March 10). Gas Chromatography Mass Spectrometry (GC-MS) | Analysis. Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Solubility. Retrieved from [Link]

  • College of the Atlantic. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding NMR Spectroscopy. Retrieved from [Link]

  • Google Books. (2011, September 19). Understanding NMR Spectroscopy.
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  • Quora. (2016, June 20). What is the purpose of solubility tests?. Retrieved from [Link]

  • Pharmapproach. (2025, July 31). Solubility Testing: Significance and symbolism. Retrieved from [Link]

  • MDPI. (2020, February 6). Chemical Impurities: An Epistemological Riddle with Serious Side Effects. Retrieved from [Link]

  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • Technobis. (2023, April 5). The importance of solubility and how to collect it using dynamic methods. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and PPE Guide for Handling 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL

Welcome to the definitive operational guide for handling 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL . As a Senior Application Scientist, I frequently consult on the safe scale-up and laboratory handling of novel active pharmaceutical ingredients (APIs) and synthetic intermediates. This specific compound is a structurally complex amino alcohol. Because it combines a lipophilic methylcyclohexane backbone with a highly reactive, basic amino group, it presents unique permeation and corrosivity hazards.

Standard "gloves and glasses" approaches are insufficient for this class of molecules. This guide provides the mechanistic reasoning behind our safety protocols, ensuring your team operates with maximum safety, scientific rigor, and regulatory compliance.

Mechanistic Hazard Profile & Causality of PPE Selection

Before donning any equipment, we must understand why the chemical dictates our choices. The Occupational Safety and Health Administration (OSHA) mandates that Personal Protective Equipment (PPE) selection must be grounded in a rigorous, chemical-specific hazard assessment[1].

  • Corrosivity and Basicity: The primary aliphatic amine (-NH2) on the butyl chain acts as a strong Brønsted base. Upon contact with the moisture in human skin or eyes, it undergoes rapid hydrolysis, generating a localized high pH that saponifies lipid bilayers and causes severe chemical burns[2].

  • Enhanced Dermal Penetration: The 3-methylcyclohexan-1-ol moiety is highly lipophilic. This structural feature acts as a penetration enhancer, allowing the corrosive amine to breach the stratum corneum much faster than simple, low-molecular-weight aliphatic amines.

  • Inhalation Risk: While high-molecular-weight amino alcohols generally have lower vapor pressures at room temperature, any aerosolization during transfer, sonication, or synthesis poses a severe respiratory tract irritation risk[3].

Because of these factors, our PPE strategy acts as a critical secondary barrier, supplementing primary engineering controls like fume hoods or OEB4/OEB5 containment isolators[4].

Quantitative PPE Specifications & Material Compatibility

Not all elastomers provide equal protection against amino alcohols. For instance, nitrile provides excellent chemical resistance to basic amines, whereas latex degrades rapidly, compromising the barrier. Below is the validated PPE specification table for handling this compound.

Table 1: PPE Material Specifications and Breakthrough Data for Amino Alcohols

PPE CategoryRecommended MaterialMechanistic JustificationMinimum Breakthrough Time
Primary Gloves Heavy-duty Nitrile (8 mil)High resistance to basic aliphatic amines; prevents lipid-enhanced permeation.> 240 minutes
Secondary Gloves Standard Nitrile (4 mil)Worn over primary gloves for immediate doffing upon incidental contact.~ 60 minutes
Eye Protection ANSI Z87.1 Goggles + Face ShieldPrevents splash-induced corneal saponification from the basic amine group.N/A (Solid barrier)
Body Protection Tychem® 2000 or Polypropylene ApronPrevents saturation of standard cotton lab coats, which can hold corrosives against the skin.> 480 minutes
Respirator Half-mask with Organic Vapor (OV) cartridgesRequired only if handling outside a fume hood, during a spill, or if aerosolization is expected.N/A

Standard Operating Procedure: Handling and Disposal Workflow

Trust in a laboratory protocol comes from its self-validating nature. Every step below includes a verification check to ensure the system is secure before proceeding.

Phase 1: Pre-Operational Setup

  • Verify Engineering Controls: Ensure the fume hood face velocity is between 80-100 feet per minute (fpm). If using an isolator for high-potency API handling, verify that the pressure differentials are within the compliant range for OEB4/5 compounds[4].

  • Establish the Hot Zone: Clear the workspace of incompatible materials. Specifically, remove strong oxidizing agents and concentrated acids, which can cause violent, exothermic neutralization reactions when exposed to the amine.

Phase 2: Gowning Procedure (The "Double-Glove" Method)

  • Inspect: Visually inspect all PPE for micro-tears or degradation.

  • Body: Don the chemical-resistant apron over a standard flame-retardant lab coat.

  • Inner Layer: Don the inner layer of standard nitrile gloves (4 mil).

  • Outer Layer: Don the outer layer of heavy-duty nitrile gloves (8 mil), ensuring the cuffs extend over the lab coat sleeves to eliminate exposed skin at the wrists.

  • Face: Equip unvented chemical splash goggles, followed by a full-face shield to protect against splash hazards[5].

Phase 3: Chemical Handling

  • Transfer: Use non-sparking spatulas for solid handling or positive-displacement pipettes for liquids. Avoid pouring directly from large vessels to minimize aerosol generation.

  • Incidental Contact: If a chemical droplet lands on the outer glove, immediately pause the operation. Remove the outer glove inside the fume hood and replace it with a new one. This prevents the lipophilic compound from eventually permeating the inner glove.

Phase 4: Doffing and Disposal

  • Neutralization of Waste: Dispose of 1-(1-Aminobutan-2-YL)-3-methylcyclohexan-1-OL waste in a dedicated, clearly labeled "Basic Organic Waste" container. Do not mix with acidic waste streams.

  • Doffing Sequence: Remove the highly contaminated outer gloves first by turning them inside out. Remove the face shield and goggles by handling only the clean straps behind your head. Finally, remove the inner gloves and wash hands thoroughly with soap and water[6].

Emergency Response & Spill Protocol

In the event of a spill, the primary objective shifts immediately from chemical containment to personnel safety.

  • Skin Exposure: The lipophilic nature of the methylcyclohexanol ring means rapid action is required to prevent deep tissue burns. Immediately utilize the laboratory safety shower for a minimum of 15 minutes. Remove all contaminated clothing while under the water stream[2].

  • Bench Spill: Evacuate the immediate area and alert colleagues. Don an OV respirator. Neutralize the spill using a weak, dilute acid (e.g., a 5% citric acid spill kit) to protonate the amine. This renders the compound water-soluble and non-volatile, allowing it to be safely absorbed with inert clay or vermiculite[7].

Operational Safety Workflow Visualization

Safety_Workflow Assessment 1. Hazard Assessment (Corrosive Amine + Lipophilic Ring) Preparation 2. Engineering Controls (Verify Hood/Isolator Flow) Assessment->Preparation Gowning 3. PPE Donning (Double Nitrile, Face Shield, Apron) Preparation->Gowning Execution 4. Chemical Handling (Transfer & Synthesis) Gowning->Execution SpillCheck Spill or Exposure Detected? Execution->SpillCheck Emergency Emergency Protocol (Evacuate, Neutralize, Wash) SpillCheck->Emergency YES Disposal 5. Doffing & Waste Disposal (Basic Organic Stream) SpillCheck->Disposal NO Emergency->Disposal

Logical workflow from hazard assessment to disposal for handling novel amino alcohols.

References

1.1, National Institutes of Health (NIH). 2.5, Occupational Safety and Health Administration. 3.2, KOST USA. 4. 3, Nippon Nyukazai Co., Ltd. 5.4, BioSafe Tech by QUALIA. 6.6, Cornell University Environment, Health and Safety. 7. 7, Nippon Nyukazai Co., Ltd.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.